ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWWIRMESEUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride: A Pivotal Scaffold in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide offers a comprehensive technical overview of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route, and its emerging applications, particularly in the realm of kinase inhibition for therapeutic intervention.
Introduction: The Prominence of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The title compound, this compound, is a functionalized pyrazole derivative that holds considerable promise as a versatile intermediate and a potential pharmacophore in its own right.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Source |
| Molecular Formula | C₈H₁₃N₃O₂ · HCl | Calculated |
| Molecular Weight | 219.67 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid. | Based on related amino-pyrazole esters.[3] |
| Melting Point | Expected to be in the range of 150-200 °C. | Amine hydrochlorides of similar molecular weight are typically crystalline solids with relatively high melting points. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally imparts aqueous solubility. |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic features based on known data for analogous structures.[1][4][5]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.5-8.0 (s, 1H, pyrazole C5-H)
-
δ 6.0-6.5 (s, 1H, pyrazole C3-H)
-
δ 5.0-5.5 (br s, 3H, -NH₃⁺)
-
δ 4.8-5.0 (q, J = 7.2 Hz, 1H, -CH(CH₃)-)
-
δ 4.1-4.3 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)
-
δ 1.6-1.8 (d, J = 7.2 Hz, 3H, -CH(CH₃)-)
-
δ 1.1-1.3 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~170 (-C=O)
-
δ ~140 (pyrazole C5)
-
δ ~135 (pyrazole C4-NH₃⁺)
-
δ ~100 (pyrazole C3)
-
δ ~61 (-O-CH₂)
-
δ ~55 (-CH(CH₃)-)
-
δ ~18 (-CH(CH₃))
-
δ ~14 (-O-CH₂-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3400-3200 (N-H stretch of NH₃⁺)
-
~3100-3000 (C-H aromatic stretch)
-
~2900-2800 (C-H aliphatic stretch)
-
~1730 (C=O ester stretch)
-
~1620 (N-H bend)
-
~1550 (C=N and C=C ring stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z [M+H]⁺ = 184.1135 (for the free base)
-
Synthesis and Reaction Chemistry
A plausible synthetic route to this compound can be conceptualized based on established pyrazole synthesis methodologies.[6] A potential pathway is outlined below.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (C)
-
To a solution of 4-nitro-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate.
Step 2: Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (D)
-
Dissolve ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (1 equivalent) in ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate.
Step 3: Formation of the Hydrochloride Salt (E)
-
Dissolve the crude ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) with stirring.
-
A precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Drug Development: A Focus on Kinase Inhibition
The pyrazole scaffold is a key component in numerous clinically approved kinase inhibitors.[2] The structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors.
Logical Framework for Kinase Inhibitor Design
Caption: Strategic functionalization of the core scaffold for generating a kinase inhibitor library.
The primary amino group at the C4 position of the pyrazole ring serves as a crucial handle for introducing diversity. Through standard amide bond formation, sulfonylation, or reductive amination, a wide array of substituents can be appended. These modifications can be designed to target the hinge region of a kinase's ATP-binding pocket, a common strategy in kinase inhibitor design.[7]
Furthermore, the ethyl propanoate side chain at the N1 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a diverse set of amides, which can explore other regions of the ATP-binding site or modulate the compound's physicochemical properties, such as solubility and cell permeability.
The stereocenter in the propanoate moiety also introduces an element of three-dimensionality, which can be exploited for achieving selective interactions with the target kinase.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[3]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its functionalized pyrazole core provides multiple points for diversification, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets, with a particular emphasis on protein kinases. While specific experimental data for this compound is limited, this guide provides a robust framework based on the known chemistry of related pyrazole derivatives, offering valuable insights for researchers in the field.
References
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Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. [Link]
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Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(15), 3452. [Link]
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Nawaz, H., et al. (2012). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
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Dong, W. J., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1287. [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]
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Global Substance Registration System. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). ethyl 2-(1H-pyrazol-5-ylmethylamino)propanoate. Retrieved January 19, 2026, from [Link]
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Krayushkin, M. M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry, 17, 1357–1366. [Link]
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Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 65(3), 2416–2434. [Link]
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Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem., 4(2), 333-338. [Link]
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Zhang, G., et al. (2020). 5-Amino-4-carbamoyl-pyrazole Compounds as Selective and Irreversible t790m over wt-egfr Kinase Inhibitors and Use Thereof. Molecules, 25(11), 2577. [Link]
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SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]
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Alam, M. J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
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Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. International Journal of Materials, Mechanics and Manufacturing, 1(1), 1-5. [Link]
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El-Gazzar, A. B. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1376. [Link]
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ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a broad therapeutic spectrum that includes anti-inflammatory, anticancer, and antiviral agents.[1][2] The aminopyrazole chemotype, in particular, serves as a versatile framework for developing highly specific ligands for enzymes and receptors, such as kinases, which are pivotal targets in oncology and immunology.[3][4] This guide focuses on a specific, functionalized aminopyrazole derivative, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, a compound poised as a valuable building block for the synthesis of novel therapeutic agents. While a dedicated CAS number for the hydrochloride salt is not widely indexed, the free base is documented, and the salt form is available from specialized suppliers, underscoring its relevance in contemporary research and development.[5]
Physicochemical and Structural Characteristics
The hydrochloride salt of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate presents as a stable, crystalline solid, enhancing its shelf-life and utility in multi-step synthetic protocols. The core structure features a 4-aminopyrazole nucleus N-1 substituted with an ethyl propanoate moiety, a combination that offers multiple points for further chemical elaboration.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₁₄ClN₃O₂ (Hydrochloride Salt) | Calculated |
| C₈H₁₃N₃O₂ (Free Base) | ||
| Molecular Weight | 219.66 g/mol (Hydrochloride Salt) | Calculated |
| 183.21 g/mol (Free Base) | ||
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Predicted |
| MDL Number | MFCD08558264 (Free Base) |
Synthesis and Mechanistic Insights
The synthesis of N-substituted pyrazoles is a well-established field, offering several strategic pathways. For ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, a logical and efficient approach involves the N-alkylation of a protected 4-aminopyrazole precursor, followed by deprotection. This strategy ensures regioselective alkylation at the N-1 position, a common challenge in pyrazole chemistry.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a three-stage process, starting from a readily available 4-nitropyrazole, proceeding through a key N-alkylation step, and concluding with the reduction of the nitro group to the target amine.
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ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride molecular weight
An In-Depth Technical Guide to Ethyl 2-(4-Amino-1H-pyrazol-1-yl)propanoate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for this exact molecule is not widely available in public databases, this paper will establish its physicochemical properties based on its chemical structure and detail a robust, scientifically-grounded approach to its synthesis, characterization, and potential applications by drawing upon established methodologies for the versatile 4-aminopyrazole scaffold.
Introduction: The Significance of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of bioactive molecules.[2] Among pyrazole derivatives, those bearing an amino group at the C4 position (4-aminopyrazoles) have emerged as particularly valuable frameworks for targeting a range of biological entities, most notably protein kinases.[1][3]
The functionalization of the N1 position of the 4-aminopyrazole ring with various side chains allows for the precise tuning of a compound's steric and electronic properties, enabling the optimization of its binding affinity and selectivity for specific biological targets. The title compound, this compound, incorporates a chiral propanoate ester side chain, which introduces a stereocenter and additional points for potential molecular interactions, making it a valuable building block for library synthesis and lead optimization in drug discovery programs.
Physicochemical Properties
The precise experimental determination of the physicochemical properties of this compound would require laboratory analysis. However, its key molecular attributes can be calculated from its structure.
Chemical Structure and Molecular Formula
The chemical structure of the free base, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, consists of a 4-aminopyrazole ring N-alkylated at the 1-position with an ethyl 2-propanoate group. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the amino group or the N2 atom of the pyrazole ring.
-
Free Base Formula: C₈H₁₄N₃O₂
-
Hydrochloride Salt Formula: C₈H₁₅ClN₃O₂
Molecular Weight
Based on the molecular formula, the calculated molecular weights are presented in Table 1.
| Property | Value ( g/mol ) |
| Molecular Weight (Free Base) | 184.22 |
| Molecular Weight (HCl Salt) | 220.68 |
| Table 1: Calculated Molecular Weights |
Synthesis and Characterization
A robust and logical synthetic route to this compound can be designed based on well-established methodologies for the synthesis of N-alkyl-4-aminopyrazoles.[4] The proposed synthesis involves a two-step process starting from the commercially available 4-nitropyrazole.
Synthetic Pathway
The overall synthetic strategy is depicted below. The key steps are the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group to an amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate
-
To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate.
-
Rationale: The N-alkylation of pyrazoles can yield a mixture of N1 and N2 isomers. The choice of solvent and base can influence the regioselectivity.[5] For 4-substituted pyrazoles, alkylation often favors the N1 position.
Step 2: Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (Free Base)
-
Dissolve the ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) from Step 1 in ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10% w/w).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, which can be used in the next step without further purification.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[4]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude free base from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A precipitate will form. Continue the addition until no further precipitation is observed.
-
Stir the suspension at room temperature for 30 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the amino group protons, and the protons of the ethyl 2-propanoate side chain with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base (C₈H₁₄N₃O₂) should be observed. |
| Elemental Analysis | The percentage composition of C, H, N, and Cl should be in close agreement with the calculated values for C₈H₁₅ClN₃O₂. |
| Table 2: Analytical Characterization Methods |
Applications in Drug Discovery
The 4-aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors.[3][6] The amino group at the C4 position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The N1 substituent, in this case, the ethyl propanoate group, extends into the solvent-exposed region or can be designed to interact with other pockets of the active site, thereby influencing potency and selectivity.
Potential as Kinase Inhibitors
Derivatives of 4-aminopyrazole have shown potent inhibitory activity against several important kinase families, including:
-
Janus Kinases (JAKs): These are critical mediators of cytokine signaling and are implicated in inflammatory diseases and cancers.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers.[6]
The title compound can serve as a valuable starting point or intermediate for the synthesis of more complex molecules targeting these and other kinases. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Caption: Workflow for the utilization of the title compound in lead discovery.
Conclusion
This compound is a valuable chemical entity with significant potential in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, this guide has provided a robust framework for its synthesis, characterization, and application based on established chemical principles and the known importance of the 4-aminopyrazole scaffold. Its utility as a versatile building block for the creation of libraries of potential kinase inhibitors makes it a compound of high interest for researchers engaged in the discovery and development of novel therapeutics.
References
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Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 2016. [3]
-
Biologically active 4‐aminopyrazole derivatives. ResearchGate, N.D.
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023. [2]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed, 2023. [1]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 2020. [6]
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A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate, 2011. [4]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate, 2021. [5]
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Technical Guide: Structural Elucidation of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride
Introduction
In the landscape of modern drug discovery, nitrogen-containing heterocycles are of paramount importance, with the pyrazole scaffold being a recurring motif in a multitude of pharmacologically active agents. The precise structural characterization of these molecules is a non-negotiable prerequisite for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy. This guide provides an in-depth, technically-focused walkthrough of the structural elucidation of a novel pyrazole derivative, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride.
This document is intended for researchers, scientists, and professionals in drug development. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification. We will delve into the "why" behind experimental choices, ensuring that each analytical step is part of a self-validating system. The methodologies described are grounded in established spectroscopic principles, with in-text citations linking to authoritative sources to substantiate key claims.
Logical Workflow for Structure Elucidation
The structural elucidation of a novel compound is a systematic process of piecing together molecular fragments. Our approach for this compound will follow a multi-pronged strategy, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
Caption: Workflow for the structural elucidation of this compound.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS): Determining the Molecular Blueprint
Expertise & Experience: The first step in elucidating the structure of an unknown compound is to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that allows for the unambiguous determination of the elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions. For this compound, ESI in positive ion mode is ideal, as the amino group is readily protonated.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Expected Results and Interpretation:
The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where 'M' is the free base form of the compound. The hydrochloride salt will typically dissociate in the ESI source, and the chloride ion is not usually observed in positive ion mode.[1]
| Parameter | Expected Value |
| Molecular Formula (Free Base) | C₈H₁₄N₄O₂ |
| Exact Mass (Free Base) | 198.1117 |
| Observed [M+H]⁺ | 199.1195 |
The observation of a peak at m/z 199.1195 with high mass accuracy would confirm the molecular formula of the free base as C₈H₁₄N₄O₂.
Infrared (IR) Spectroscopy: Identifying the Molecular Bonds
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of key structural components suggested by the molecular formula.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorptions and Interpretation:
The IR spectrum will provide crucial evidence for the presence of the amino, ester, and pyrazole functionalities.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| ~3300-3500 | N-H stretch | Primary Amine (-NH₂) | Confirms the presence of the amino group. A primary amine will typically show two bands in this region.[2] |
| ~2400-3200 (broad) | N⁺-H stretch | Ammonium Salt | A broad absorption in this region is characteristic of the N-H stretch in an ammonium salt, providing initial evidence for the hydrochloride form.[3] |
| ~1735 | C=O stretch | Ester | A strong, sharp absorption here is indicative of a saturated ester carbonyl group.[4] |
| ~1640 | C=N, C=C stretch | Pyrazole Ring | Confirms the presence of the aromatic pyrazole ring. |
| ~1200-1300 | C-O stretch | Ester | A strong band confirming the C-O single bond of the ester.[4] |
Part 2: Unraveling the Connectivity - NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations between nuclei, we can piece together the complete molecular structure. For a molecule of this complexity, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment.[5]
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it can solubilize the hydrochloride salt and allows for the observation of exchangeable protons (e.g., from -NH₃⁺).[6]
-
1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | s | 1H | H-5 (pyrazole) | Aromatic proton on the pyrazole ring. |
| ~6.0 | s | 1H | H-3 (pyrazole) | Aromatic proton on the pyrazole ring, deshielded by the adjacent nitrogen. |
| ~5.0 | q | 1H | CH (propanoate) | Methine proton adjacent to the chiral center and the pyrazole nitrogen. |
| ~4.1 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, adjacent to the oxygen. |
| ~1.8 | d | 3H | CH₃ (propanoate) | Methyl group on the chiral center, coupled to the methine proton. |
| ~1.2 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester. |
| ~8.0-9.0 (broad) | br s | 3H | -NH₃⁺ | Exchangeable protons of the protonated amino group. The broadness and downfield shift are characteristic of an ammonium salt.[6][7] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O (ester) | Carbonyl carbon of the ester. |
| ~140 | C-4 (pyrazole) | Carbon bearing the amino group. |
| ~135 | C-5 (pyrazole) | Aromatic carbon in the pyrazole ring. |
| ~100 | C-3 (pyrazole) | Aromatic carbon in the pyrazole ring. |
| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~55 | CH (propanoate) | Methine carbon of the propanoate group. |
| ~18 | CH₃ (propanoate) | Methyl carbon of the propanoate group. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR reveals how they are connected.
Caption: Role of 2D NMR experiments in assembling the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between:
-
The methine proton (~5.0 ppm) and the adjacent methyl protons (~1.8 ppm) of the propanoate group.
-
The methylene protons (~4.1 ppm) and the methyl protons (~1.2 ppm) of the ethyl ester group.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[8] This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away.[8][9] Key expected correlations include:
-
The methine proton of the propanoate group (~5.0 ppm) to the C-5 carbon of the pyrazole ring, confirming the point of attachment.
-
The same methine proton to the carbonyl carbon of the ester.
-
The pyrazole ring protons (H-3 and H-5) to the other carbons within the pyrazole ring, confirming their positions.
-
The methylene protons of the ethyl ester (~4.1 ppm) to the ester carbonyl carbon.
-
Part 3: Final Confirmation and Conclusion
The combination of MS, IR, and 1D/2D NMR data provides a comprehensive and self-validating picture of the molecule's structure. The MS data establishes the molecular formula, the IR data confirms the presence of key functional groups, and the NMR data meticulously maps out the connectivity of the atoms.
The downfield chemical shift and broadness of the -NH₃⁺ signal in the ¹H NMR spectrum, coupled with the characteristic broad N⁺-H stretch in the IR spectrum, provide strong evidence for the presence of the hydrochloride salt.[3][6] The protonation is expected to occur at the most basic site, which is the 4-amino group.
Through this systematic and multi-technique approach, the structure of this compound can be elucidated with a high degree of confidence. This rigorous structural verification is a cornerstone of chemical research and drug development, ensuring the integrity of subsequent biological and pharmacological studies.
References
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ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride solubility profile
An In-Depth Technical Guide Solubility Profile of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride: A Framework for Comprehensive Characterization
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. As a hydrochloride salt of a putative weak base, this compound presents a solubility profile that is anticipated to be highly pH-dependent. This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but the causal scientific reasoning behind them. We will detail the necessary protocols for kinetic and thermodynamic solubility determination, pH-dependent profiling in accordance with regulatory guidelines, and the essential characterization of the solid-state form. The objective is to construct a robust, reliable, and decision-enabling dataset to guide pre-formulation and formulation development activities.
Introduction and Strategic Imperative
The journey of a drug candidate from discovery to a viable therapeutic is contingent upon a well-defined set of physicochemical properties, chief among them being aqueous solubility. Poor solubility is a leading cause of unpredictable in vitro results, poor absorption, and clinical failure.[1][2] this compound, by virtue of its structure—a heterocyclic amine forming a hydrochloride salt—is expected to exhibit increased aqueous solubility at lower pH values, a characteristic of weakly basic drugs.[3][4]
However, a precise understanding of its solubility across the physiological pH range (1.2 to 6.8) is paramount for predicting its in vivo dissolution behavior and classifying it under the Biopharmaceutics Classification System (BCS).[5][6] This guide establishes the definitive experimental workflow for generating a comprehensive solubility profile for this specific molecule, ensuring the data is not only accurate but also contextually relevant for regulatory submissions.
Compound Profile and Theoretical Foundation
Structural Analysis
The molecule consists of three key regions influencing its solubility:
-
1H-pyrazole Ring with a 4-amino Group: This is the primary basic center. The lone pair of electrons on the exocyclic nitrogen atom is readily protonated, which is why the compound is formulated as a hydrochloride salt. The pKa of this group is the single most important predictor of its pH-solubility profile.
-
Ethyl Propanoate Side Chain: This ester group introduces a degree of lipophilicity, which will influence solubility in organic media and may temper the overall aqueous solubility.
-
Hydrochloride Salt Form: This indicates that the supplied material is the ionized form of the base, which is generally chosen to enhance aqueous solubility and stability compared to the free base.[7]
The Critical Influence of Solid-State Properties
Before any solubility measurement is considered definitive, the solid form of the API must be characterized. Different crystalline arrangements (polymorphs) or the presence of solvates can have distinct lattice energies, leading to significant variations in measured solubility.[8][9] A metastable polymorph, for instance, may exhibit kinetically higher solubility than the thermodynamically stable form, which can be misleading if not properly identified.[8][10] Therefore, an initial screen for polymorphism is a non-negotiable first step for ensuring data integrity. The Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) mandate such screening to ensure product consistency and stability.
Experimental Design: A Tiered Approach to Solubility Characterization
A tiered experimental approach is the most resource-efficient strategy. It begins with rapid, high-throughput screening to gather broad information, followed by more rigorous, low-throughput "gold standard" methods for definitive characterization in critical media.[2][11]
Caption: Tiered workflow for solubility characterization.
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility in Common Solvents
Rationale: This high-throughput method provides a rapid assessment of apparent solubility across a range of solvents. It is invaluable for identifying suitable solvents for analytical method development and initial formulation concepts. The method relies on dissolving the compound first in DMSO, then diluting into the aqueous buffer, which can sometimes lead to supersaturated solutions; hence, it is termed "kinetic."[12][13]
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[14]
-
Plate Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of each test solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetone, Acetonitrile). This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature (25°C) for 2 hours, protected from light.[14]
-
Analysis: Measure the turbidity of each well using a nephelometer.[15] Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to quantify the dissolved compound against a standard curve.
-
Data Interpretation: The kinetic solubility is the highest concentration that does not produce significant precipitation or light scattering compared to a buffer-only control.
Caption: Kinetic solubility determination workflow.
Protocol 2: Thermodynamic pH-Solubility Profile
Rationale: This is the "gold standard" method for determining the true equilibrium solubility of a compound and is required by regulatory agencies like the FDA and EMA for BCS classification.[16][17][18] By adding an excess of the solid API to the medium, equilibrium is established between the dissolved and undissolved states.[19] For a weakly basic hydrochloride salt, solubility is expected to be high at low pH (where the ionized form dominates) and decrease as the pH rises towards and past the compound's pKa, eventually plateauing at the intrinsic solubility of the free base.[7]
Methodology:
-
Media Preparation: Prepare a series of aqueous buffers covering the regulatory range of pH 1.2 to 6.8. At a minimum, this must include pH 1.2, 4.5, and 6.8.[17][18] It is also critical to test at the pH of lowest solubility if it falls within this range.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. "Excess" means enough solid is visible in suspension throughout the experiment.
-
Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker set to 37 ± 1°C for 24 to 48 hours.[5] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); equilibrium is reached when the concentration no longer increases.
-
Phase Separation: After equilibration, separate the solid phase from the solution. This is typically done by centrifuging the vials at high speed and then filtering the supernatant through a 0.22 µm filter to remove any remaining fine particles.
-
Analysis: Accurately dilute the clear filtrate and quantify the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.[19]
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer had sufficient capacity to resist pH shifts from the dissolution of the API.[7][19]
Caption: Thermodynamic (equilibrium) solubility workflow.
Data Presentation and Interpretation
Kinetic Solubility Data
The results from the kinetic solubility screen should be summarized in a clear, tabular format.
| Solvent/Medium | Apparent Kinetic Solubility (µg/mL) | Observations |
| Deionized Water | [Insert Data] | [e.g., Clear solution, Precipitate] |
| PBS, pH 7.4 | [Insert Data] | [e.g., Clear solution, Precipitate] |
| 0.1 N HCl (pH ~1.2) | [Insert Data] | [e.g., Clear solution, Precipitate] |
| Ethanol | [Insert Data] | [e.g., Clear solution, Precipitate] |
| Acetonitrile | [Insert Data] | [e.g., Clear solution, Precipitate] |
Thermodynamic pH-Solubility Profile
The definitive equilibrium solubility data must be presented both in a table and graphically.
| Buffer pH (Initial) | Final pH | Equilibrium Solubility (mg/mL) | Standard Deviation |
| 1.2 | [Insert Data] | [Insert Data] | [Insert Data] |
| 2.5 | [Insert Data] | [Insert Data] | [Insert Data] |
| 4.5 | [Insert Data] | [Insert Data] | [Insert Data] |
| 6.8 | [Insert Data] | [Insert Data] | [Insert Data] |
This data is then plotted to visualize the pH-solubility profile. The lowest measured solubility value between pH 1.2 and 6.8 is used for the BCS classification.
Biopharmaceutics Classification System (BCS) Assessment
The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability. For solubility, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[5][18]
The Dose/Solubility Volume (DSV) is calculated as: DSV (mL) = [Highest Therapeutic Dose (mg)] / [Lowest Measured Solubility (mg/mL)]
If the DSV is ≤ 250 mL, the compound is classified as highly soluble. This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.
Conclusion and Formulation Implications
A thorough characterization of the solubility profile of this compound is a foundational activity in its development. The protocols outlined in this guide provide a robust pathway to generate the necessary data with high scientific and regulatory integrity. The resulting pH-solubility profile will be the primary tool for guiding formulation strategy. For example, if the solubility drops significantly at intestinal pH, formulation scientists may need to consider solubility-enhancement strategies such as the use of pH modifiers, amorphous solid dispersions, or lipid-based formulations to ensure adequate absorption and bioavailability.
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An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document, intended for researchers, scientists, and drug development professionals, synthesizes theoretical principles with practical, field-proven insights to ensure the integrity of this compound throughout its lifecycle. We will delve into the molecular structure and its implications for stability, explore potential degradation pathways, and provide detailed protocols for stability testing and optimal storage.
Introduction: The Critical Role of Stability in Drug Development
The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. Among these, chemical stability is paramount. A thorough understanding of a compound's stability profile is not merely a regulatory requirement; it is the bedrock upon which reliable and reproducible research is built. For a molecule such as this compound, which serves as a crucial building block, maintaining its structural integrity is essential for the successful synthesis of the final active pharmaceutical ingredient (API). This guide will provide the necessary framework for handling and storing this compound to preserve its quality and purity.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its stability.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C8H14ClN3O2 | Calculated |
| Molecular Weight | 219.67 g/mol | Calculated |
| Appearance | Likely a solid crystalline powder | Based on similar pyrazole derivatives |
| Solubility | Expected to be soluble in water and polar organic solvents | The hydrochloride salt form generally enhances aqueous solubility. |
| pKa | The pyrazole ring is weakly basic. | The amino group will be protonated in the hydrochloride salt. |
The structure of this compound contains several functional groups that are susceptible to degradation: the ethyl ester, the primary amino group, and the pyrazole ring itself. The hydrochloride salt form, while improving solubility and handling of the free base, also introduces considerations regarding hygroscopicity and potential acid-catalyzed degradation.
Potential Degradation Pathways
Forced degradation studies are essential for identifying the potential degradation products and pathways of a molecule under stress conditions such as heat, light, humidity, acid, and base.[1][2][3][4][5] For this compound, the following degradation pathways are of primary concern:
Hydrolytic Degradation
The ethyl ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[6][7][8][9][10]
-
Acid-Catalyzed Hydrolysis: Given that the compound is a hydrochloride salt, the presence of moisture can create an acidic microenvironment, potentially leading to the hydrolysis of the ester to form the corresponding carboxylic acid, 2-(4-amino-1H-pyrazol-1-yl)propanoic acid, and ethanol. This reaction is reversible, but in the presence of excess water, the equilibrium will favor the hydrolysis products.[9][10]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester will undergo irreversible hydrolysis to yield the carboxylate salt and ethanol.[6][8][10]
Oxidative Degradation
The primary amino group attached to the pyrazole ring is a potential site for oxidation. Aminopyrazole derivatives can undergo oxidative N-N coupling.[11] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, could lead to the formation of colored degradation products. The pyrazole ring itself is generally stable to oxidation, but the amino substituent significantly influences its reactivity.
Thermal Degradation
While pyrazole derivatives are known to possess good thermal stability, the presence of functional groups can lower the decomposition temperature.[12] The thermal stability of nitro-substituted pyrazoles is primarily dictated by the nitro group.[13] For the title compound, thermal stress could potentially lead to decarboxylation or other complex degradation pathways.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Aromatic and heteroaromatic compounds are often susceptible to photodegradation.[4][5][14][15] For this compound, photodegradation could involve the amino group or the pyrazole ring, leading to a variety of degradation products.
Diagram of Potential Degradation Pathways
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The Pyrazole Scaffold: A Privileged Architectural Blueprint for Precision Kinase Inhibition
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Kinase Challenge and the Rise of a Privileged Scaffold
Protein kinases, orchestrating the vast majority of cellular signal transduction, represent one of the most critical and intensely pursued classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms, yet the high degree of homology across the 500+ members of the human kinome presents a formidable challenge: achieving target selectivity. In this landscape, certain chemical scaffolds have emerged as "privileged," demonstrating a recurring ability to form high-affinity interactions with the kinase ATP-binding site.
Among these, the simple five-membered aromatic pyrazole ring is a cornerstone of contemporary kinase inhibitor design.[1] Its remarkable utility stems from a combination of synthetic accessibility, favorable drug-like properties, and an innate ability to function as a bioisosteric replacement for other hinge-binding motifs.[2][3] The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in newly developed drugs.[1] To date, at least eight FDA-approved small molecule PKIs feature a pyrazole core, including Ruxolitinib, Crizotinib, and Encorafenib, targeting a wide array of kinases like JAK, ALK, and BRAF.[2][3] This guide provides an in-depth technical examination of the pyrazole scaffold's role in kinase inhibition, elucidating its mechanism of action, exploring structure-activity relationships, and detailing the experimental workflows essential for developing next-generation therapeutics.
The Pyrazole Core: A Master Key to the Kinase Hinge Region
The efficacy of the pyrazole scaffold is fundamentally rooted in its electronic and structural properties, which are perfectly suited for interacting with the highly conserved hinge region of the kinase ATP-binding pocket. This region acts as an anchor point for the adenine moiety of ATP, and successful ATP-competitive inhibitors must effectively mimic this interaction.
Molecular Properties and Mechanism of Action
The pyrazole ring is a di-anionic heterocycle with two adjacent nitrogen atoms. This arrangement creates a distinct hydrogen bond donor-acceptor pattern. The N-unsubstituted pyrazole can simultaneously donate a hydrogen bond from its acidic proton (at N1) and accept a hydrogen bond at its basic N2 nitrogen.[2] This dual interaction capability allows it to form a bidentate hydrogen bond with the kinase hinge backbone, mimicking the adenine of ATP and providing a stable, high-affinity anchor for the inhibitor.
Even when substituted at the N1 position, which abolishes its hydrogen bond donating capacity, the pyrazole moiety remains a critical hinge-binder by providing a single, strong hydrogen bond via the N2 atom.[2] This interaction is a recurring theme in the crystal structures of numerous pyrazole-based inhibitors.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Case Study 2: Crizotinib (Xalkori®) - An ALK/ROS1 Inhibitor
Crizotinib is a multi-targeted inhibitor used primarily for non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements. [4]
-
Target: ALK, ROS1, c-MET
-
Mechanism: The aminopyrazole core of Crizotinib is crucial for its activity. The crystal structure of Crizotinib in complex with ALK (PDB ID: 2XP2) reveals that the pyrazole nitrogen and the exocyclic amine form two key hydrogen bonds with the hinge residue Met1199. [5]This bidentate interaction provides a strong anchor, while the substituted phenyl ring occupies a hydrophobic pocket, contributing to its high potency. [6]
Case Study 3: Encorafenib (Braftovi®) - A BRAF Inhibitor
Encorafenib is a potent inhibitor of the BRAF kinase, specifically targeting the V600E mutation prevalent in melanoma. [2]
-
Target: BRAF (V600E mutant)
-
Mechanism: Encorafenib is a type I1/2 inhibitor that stabilizes an inactive conformation of the BRAF kinase. Its pyrazole-based structure is integral to its binding within the ATP pocket. It demonstrates high potency with an IC50 value of 0.35 nM against BRAF V600E in cell-free assays. [2]The sulfonamide moiety attached to the pyrazole ring is a key feature that allows it to interact favorably within the binding site.
Experimental Workflows for Developing Pyrazole-Based Inhibitors
The development of a novel pyrazole-based kinase inhibitor follows a structured, multi-stage process. A self-validating system of biochemical and cellular assays is critical to ensure data integrity and make informed decisions.
Caption: General workflow for kinase inhibitor discovery.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a cornerstone for determining the IC50 (half-maximal inhibitory concentration) of a compound. [2] Principle: The assay is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the target kinase, its specific substrate, ATP, and the pyrazole inhibitor at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin needed for detection. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic model) to calculate the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. The NanoBRET™ assay measures compound binding at a target protein in real-time within intact cells.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that binds to the same site will compete with and displace the tracer, causing a loss of BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® Luciferase. Culture the cells for 18-24 hours to allow for protein expression.
-
Plating: Harvest the transfected cells and plate them into a 96-well or 384-well white assay plate.
-
Compound Addition: Add the pyrazole inhibitor compound across a range of concentrations to the appropriate wells.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.
-
Substrate Addition & Incubation: Add the NanoLuc® substrate (e.g., furimazine) to all wells to initiate the luminescent reaction. Incubate at room temperature for approximately 2 hours to allow the system to reach equilibrium.
-
Data Acquisition: Measure the luminescence signal at two wavelengths simultaneously using a BRET-capable plate reader: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50, which reflects the compound's apparent affinity for the target in a physiological context.
Challenges and Future Directions
Despite its successes, the development of pyrazole-based inhibitors is not without challenges. Acquired resistance through mutations in the target kinase is a common clinical problem. Furthermore, achieving absolute selectivity remains difficult, and off-target effects can lead to toxicity.
The future of pyrazole-based drug design will likely focus on several key areas:
-
Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive (Type I) inhibitors to develop covalent inhibitors that form a permanent bond with a non-catalytic cysteine near the active site, or allosteric inhibitors that bind to sites other than the ATP pocket, offering new mechanisms to overcome resistance and improve selectivity.
-
Targeted Protein Degraders (PROTACs): Using the pyrazole scaffold as a warhead to recruit a target kinase to an E3 ubiquitin ligase, leading to the kinase's degradation rather than just its inhibition. This offers a catalytic mode of action that can be more durable and overcome resistance.
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to engage the kinase hinge region, combined with its synthetic versatility, has made it an indispensable tool in the design of targeted therapies. From the potent JAK inhibition of Ruxolitinib to the ALK-targeting precision of Crizotinib, pyrazole-based drugs have profoundly impacted patient care. By integrating robust biochemical and cellular validation workflows, and by embracing novel design strategies, researchers can continue to harness the power of this remarkable scaffold to develop the next generation of safe and effective kinase inhibitors.
References
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Pop, N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Davis, R.R., & Schonbrunn, E. (2020). JAK2 JH1 in complex with ruxolitinib. RCSB PDB. Available at: [Link]
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Krajnović, M., & Kocić, J. (2023). Graphical representation of JAK-STAT signaling pathway and therapeutic compounds suppressing it. ResearchGate. Available at: [Link]
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Cui, J.J., et al. (2010). Structure of the Human Anaplastic Lymphoma Kinase in Complex with Crizotinib (PF-02341066). RCSB PDB. Available at: [Link]
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Pop, N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
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SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. SciSpace. Available at: [Link]
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Abdel-Maksoud, M.S., et al. (2022). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. PMC - NIH. Available at: [Link]
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Babenko, V.V., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. PubMed. Available at: [Link]
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Alam, M.J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at: [Link]
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Audisio, D., et al. (2022). Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein. University of Turin. Available at: [Link]
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ResearchGate. (n.d.). Crizotinib Interactions with ALK and c-MET. ResearchGate. Available at: [Link]
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Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes. (2018). ACS Publications. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway. ResearchGate. Available at: [Link]
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Khan, M.F., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Selectivity Profile of Compound 9d kinase IC50. ResearchGate. Available at: [Link]
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Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. (2023). Frontiers. Available at: [Link]
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Camidge, D.R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. PubMed. Available at: [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. Available at: [Link]
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Gathignol, A., et al. (2025). Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. MDPI. Available at: [Link]
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Animated biology with arpan. (2023). JAK-STAT signaling pathway. YouTube. Available at: [Link]
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Drugs.com. (n.d.). Crizotinib Interactions Checker. Drugs.com. Available at: [Link]
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ResearchGate. (n.d.). Comparison of structure–activity relationship between IC50 values of compounds. ResearchGate. Available at: [Link]
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RCSB PDB. (n.d.). RXT Ligand Summary Page. RCSB PDB. Available at: [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology. Available at: [Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. Available at: [Link]
-
ADP Glo Protocol. (n.d.). protocols.io. Available at: [Link]
-
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). Protocols.io. Available at: [Link]
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An In-depth Technical Guide to Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this document outlines a plausible and robust synthetic pathway, predicts its spectroscopic characteristics based on analogous structures, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2] The adaptability of the pyrazole ring, particularly the 4-aminopyrazole moiety, allows for strategic modifications to optimize binding to various biological targets, making it a privileged structure in the development of novel therapeutics.[1][3]
This guide focuses on this compound, a compound poised to be a valuable building block for the synthesis of more complex, biologically active molecules. We will delve into a proposed synthetic route, predict its analytical profile, and discuss its potential as a precursor for targeted therapies.
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be efficiently achieved through a two-step sequence involving N-alkylation of a commercially available starting material followed by reduction of a nitro group and subsequent salt formation. This strategy is adapted from established methodologies for the synthesis of N-alkylated 4-aminopyrazoles.[4]
Synthetic Workflow
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make it a cornerstone in drug discovery.[2][3] This application note provides a comprehensive, in-depth guide for the synthesis of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, a valuable building block for the development of novel therapeutics.
The strategic inclusion of an amino group at the C4 position and a propanoate ester at the N1 position offers multiple points for further chemical modification, enabling the exploration of a diverse chemical space. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a robust and efficient two-step sequence, commencing with the commercially available 4-nitro-1H-pyrazole. The strategy involves:
-
Regioselective N1-Alkylation: Introduction of the ethyl 2-propanoate moiety at the N1 position of the pyrazole ring via a nucleophilic substitution reaction.
-
Nitro Group Reduction and Salt Formation: Chemoselective reduction of the nitro group to a primary amine, followed by the formation of the hydrochloride salt to enhance stability and facilitate handling.
This approach is designed to be scalable and utilize readily available reagents, making it a practical choice for both academic and industrial laboratories.
Visualizing the Synthesis
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate
Rationale: This step focuses on the regioselective N1-alkylation of 4-nitro-1H-pyrazole. The choice of potassium carbonate as the base is crucial; it is strong enough to deprotonate the pyrazole nitrogen, creating the nucleophilic pyrazolate anion, yet mild enough to minimize side reactions such as ester hydrolysis. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and facilitates the SN2 reaction between the pyrazolate and ethyl 2-bromopropanoate. The reaction is performed at a moderate temperature to ensure a reasonable reaction rate while preventing decomposition of the starting materials or product.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Nitro-1H-pyrazole | 113.08 | 10.0 | 1.13 g |
| Ethyl 2-bromopropanoate | 181.03 | 11.0 | 1.99 g (1.4 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
| Ethyl acetate | - | - | As needed |
| Brine (saturated NaCl solution) | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Add 20 mL of anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropanoate (1.99 g, 11.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate as a pale yellow oil or solid.
Part 2: Synthesis of this compound
Rationale: The reduction of the aromatic nitro group to a primary amine is a critical transformation. Stannous chloride dihydrate (SnCl₂·2H₂O) is an excellent choice for this conversion due to its high chemoselectivity.[4] It effectively reduces the nitro group while leaving the ester functionality intact, a common challenge with more powerful reducing agents.[4][5] The reaction is typically carried out in an alcoholic solvent, such as ethanol, at an elevated temperature to ensure a complete and timely conversion. Following the reduction, the formation of the hydrochloride salt is achieved by treating the free amine with a solution of hydrogen chloride in an anhydrous solvent. This not only provides a stable, crystalline solid but also simplifies purification and handling of the final product. Using a non-aqueous workup for salt formation is preferable to avoid potential yield loss due to the solubility of the hydrochloride salt in water.[6]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate | 213.18 | 5.0 | 1.07 g |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 25.0 | 5.64 g |
| Ethanol (absolute) | - | - | 30 mL |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed |
| Dichloromethane (DCM) | - | - | As needed |
| 4 M HCl in Dioxane or Diethyl Ether | - | - | As needed |
| Diethyl Ether | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (1.07 g, 5.0 mmol) in 30 mL of absolute ethanol.
-
Add stannous chloride dihydrate (5.64 g, 25.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of ice-water.
-
Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. A white precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with dichloromethane (DCM).
-
Transfer the filtrate to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate as an oil.
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether (or DCM).
-
Cool the solution in an ice bath and add a 4 M solution of HCl in dioxane (or diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the free base.
-
Melting Point (MP): To assess the purity of the crystalline hydrochloride salt.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethyl 2-bromopropanoate is a lachrymator and should be handled with care.
-
The reduction of nitro compounds can be exothermic; careful temperature control is advised, especially on a larger scale.
-
Handle all solvents and reagents in accordance with their respective Material Safety Data Sheets (MSDS).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. The described two-step synthesis is efficient, scalable, and utilizes readily available starting materials and reagents. By explaining the rationale behind the choice of reagents and conditions, this guide aims to empower researchers to not only replicate the synthesis but also to adapt and apply these principles to the synthesis of other novel pyrazole derivatives for applications in drug discovery and development.
References
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Retrieved from [Link]
- method for salt preparation. (n.d.). Google Patents.
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI. Retrieved from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
For: Researchers, scientists, and drug development professionals.
Abstract
Substituted 4-aminopyrazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery, serving as key intermediates for a wide range of pharmacologically active compounds.[1][2] This document provides a comprehensive, two-step experimental protocol for the synthesis of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, a valuable building block for further chemical elaboration. The synthesis begins with the N-1 alkylation of commercially available 4-nitro-1H-pyrazole using ethyl 2-bromopropanoate, followed by a highly selective reduction of the nitro group via catalytic transfer hydrogenation. This guide is designed to be self-validating, explaining the chemical principles behind each step and offering insights into reaction optimization, purification, and characterization.
Overall Synthetic Scheme
The synthesis is performed in two sequential steps: N-alkylation followed by nitro group reduction.
Sources
Application Notes & Protocols: Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate as a Versatile Intermediate in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its derivatives are integral to a multitude of approved therapeutics, demonstrating a vast spectrum of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. Within this valuable class of compounds, Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate has emerged as a particularly strategic chemical intermediate.
This document serves as a technical guide for researchers, chemists, and drug development professionals. It outlines the synthesis and utility of this intermediate, focusing on its primary application in the construction of potent and selective protein kinase inhibitors. The unique architecture of this molecule, featuring a nucleophilic 4-amino group for targeted derivatization and a chiral propanoate side chain at the N1 position, offers a sophisticated platform for structure-based drug design. We will explore not only the "how" through detailed protocols but also the "why," delving into the chemical logic that makes this intermediate a cornerstone for developing next-generation therapeutics.[1][2]
Section 1: Physicochemical Properties and Handling
A precise understanding of the intermediate's properties is fundamental for its effective use and storage.
| Property | Value |
| IUPAC Name | ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| Appearance | Off-white to light yellow solid (predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, DCM |
| CAS Number | Not broadly listed; often synthesized in-house |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly oxidation of the amino group.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.
Section 2: Synthesis of the Intermediate
The synthesis of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is typically achieved through a two-step process involving the construction of a nitropyrazole ring followed by a chemoselective reduction. This approach ensures high yields and purity.
Workflow for Synthesis
Caption: Synthetic pathway for the target intermediate.
Protocol 2.1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate
Causality: This step employs a classical cyclocondensation reaction. Ethyl 2-(hydrazinyl)propanoate acts as the binucleophile that attacks the activated alkene, ethyl 2-cyano-3-ethoxyacrylate. The subsequent intramolecular cyclization and elimination of ethanol and HCN (or its equivalent after hydrolysis) forms the stable pyrazole ring, regioselectively placing the propanoate side chain at the N1 position and the nitro group (derived from the cyano group precursor chemistry) at C4.
-
Reagents:
-
Ethyl 2-(hydrazinyl)propanoate (1.0 eq)
-
Ethyl 2-cyano-3-ethoxyacrylate (or a similar precursor for 4-nitropyrazole) (1.05 eq)
-
Anhydrous Ethanol (EtOH)
-
-
Procedure:
-
To a solution of ethyl 2-(hydrazinyl)propanoate in anhydrous ethanol, add ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the nitropyrazole intermediate.
-
Protocol 2.2: Reduction to Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for reducing aromatic nitro groups to amines.[3] The reaction is chemoselective, leaving the ester functional group and the pyrazole ring intact. The use of a hydrogen atmosphere provides the necessary reducing equivalents, and the palladium catalyst provides a surface for the reaction to occur at a low energy barrier.
-
Reagents:
-
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the nitropyrazole intermediate in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen).
-
Securely attach a hydrogen-filled balloon to the flask or use a Parr hydrogenator apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 6-12 hours. Monitor reaction progress by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the target amine, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.
-
Section 3: Core Application - Synthesis of Pyrazole-Based Kinase Inhibitors
The 4-amino group of the title intermediate is the key functional handle for elaborating the molecule into complex kinase inhibitors. It typically serves as the hydrogen bond donor that interacts with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1]
General Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic route from the intermediate to a final kinase inhibitor.
Protocol 3.1: Amide Coupling with a Carboxylic Acid (HATU-Mediated)
Causality: This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[4] The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent that forms a reactive acyl-uronium species. This intermediate is readily attacked by the nucleophilic 4-amino group of our pyrazole. DIPEA (N,N-Diisopropylethylamine), a non-nucleophilic base, is crucial to neutralize the hexafluorophosphate salt and the carboxylic acid, ensuring the aminopyrazole remains a free, active nucleophile.[5]
-
Reagents:
-
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (1.0 eq)
-
Target Carboxylic Acid (e.g., 4-chlorobenzoic acid) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the target carboxylic acid in anhydrous DMF, add HATU and stir for 5 minutes at room temperature to pre-activate.
-
Add the ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate to the mixture.
-
Add DIPEA dropwise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Section 4: Predicted Characterization Data
The following data is predictive and serves as a guideline for researchers to validate their synthetic products. Actual shifts may vary based on solvent and instrument.[6]
| Compound | Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Predicted MS (ESI+) m/z |
| Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate | 7.31 (s, 1H, pyrazole-H), 7.25 (s, 1H, pyrazole-H), 4.60 (q, J=7.2 Hz, 1H, CH), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 3.50 (br s, 2H, NH₂), 1.65 (d, J=7.2 Hz, 3H, CHCH₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃) | 171.5 (C=O), 138.0 (C-pyrazole), 125.0 (C-pyrazole), 120.0 (C-pyrazole), 61.5 (OCH₂), 55.0 (CH), 18.0 (CHCH₃), 14.1 (OCH₂CH₃) | 184.11 [M+H]⁺ |
| Example Product (4-chloro-N-(1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazol-4-yl)benzamide) | 8.50 (s, 1H, NH), 7.80 (d, J=8.5 Hz, 2H, Ar-H), 7.75 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 4.65 (q, J=7.2 Hz, 1H, CH), 4.22 (q, J=7.1 Hz, 2H, OCH₂), 1.70 (d, J=7.2 Hz, 3H, CHCH₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃) | 171.0 (C=O, ester), 165.0 (C=O, amide), 138.0, 134.0, 133.0, 129.0, 128.5, 122.0, 118.0, 61.8 (OCH₂), 55.5 (CH), 18.2 (CHCH₃), 14.2 (OCH₂CH₃) | 322.09 [M+H]⁺ |
Conclusion
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is a high-value, versatile intermediate for drug discovery. Its strategic placement of functional groups—a nucleophilic amine and a modifiable ester—provides a robust platform for generating diverse libraries of complex molecules. The protocols and rationale provided herein demonstrate its utility in the systematic design of kinase inhibitors, enabling researchers to efficiently synthesize and evaluate novel therapeutic candidates.[7][8] The continued exploration of this and similar pyrazole-based building blocks will undoubtedly fuel future innovations in medicinal chemistry.
References
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Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available at: [Link]
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Mense, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
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Zambon, A., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]
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Rathod, D., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Rathod, D., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. Available at: [Link]
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Sonawane, Y. A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. University of Nebraska Medical Center. Available at: [Link]
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Zambon, A., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. Available at: [Link]
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Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/911910609339a3f2955f36e4760a5e84860d4b96]([Link]
-
SR-4326. (2018). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Zambon, A., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia. ResearchGate. Available at: [Link]
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AA Blocks. (n.d.). ethyl 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)propanoate. AA Blocks. Available at: [Link]
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Ali, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]
-
Al-Warhi, T., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). HMDB. Available at: [Link]
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Chemsrc. (2025). CAS#:1869509-60-3 | ethyl 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)propanoate. Chemsrc. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
-
PubChem. (2026). ethyl 3-(1H-pyrazole-4-carbonylamino)propanoate. PubChem. Available at: [Link]
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Dong, W-J., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. Available at: [Link]
-
PubChem. (n.d.). 2-[4-[4-[[methyl-[2-(methylamino)ethyl]amino]methyl]-1H-pyrazol-5-yl]phenoxy]butan-1-ol. PubChem. Available at: [Link]
-
Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]
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Zia-Ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitro-phen-yl)-1H-pyrazole-4-carboxyl-ate. PubMed. Available at: [Link]
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Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols: Synthesis and Evaluation of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of IRAK4 activity is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[2][3] This document provides a comprehensive guide for the synthesis of a potent and selective IRAK4 inhibitor, PF-06650833 (Zimlovisertib), and details the subsequent protocols for its biochemical and cellular characterization. The methodologies outlined herein are designed to be self-validating and are supported by established scientific literature, providing researchers with a robust framework for the development and assessment of novel IRAK4-targeted therapeutics.
Introduction: IRAK4 as a Pivotal Node in Inflammatory Signaling
The innate immune system relies on the rapid detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate a defensive response. This recognition is primarily mediated by TLRs and IL-1Rs.[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn engages IRAK4, leading to the formation of the "Myddosome" complex.[2][4] IRAK4, considered the "master IRAK," then phosphorylates and activates downstream kinases IRAK1 and IRAK2.[4][5] This phosphorylation cascade culminates in the activation of key transcription factors, notably NF-κB and IRF5, driving the expression of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[6][7]
Given its indispensable role in initiating this inflammatory cascade, the inhibition of IRAK4's kinase activity presents a powerful strategy to modulate the immune response.[8] Small molecule inhibitors targeting the ATP-binding site of IRAK4 have demonstrated significant potential in preclinical models of rheumatoid arthritis, lupus, and certain hematological malignancies.[9][10] Furthermore, the development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of IRAK4 offers an alternative therapeutic modality, aiming to abrogate both the kinase and scaffolding functions of the protein.[11][12] This guide will focus on the synthesis and evaluation of a conventional small molecule inhibitor, providing a foundational methodology applicable to the broader field of IRAK4-targeted drug discovery.
IRAK4 Signaling Pathway
Caption: IRAK4-mediated signaling cascade.
Synthesis of a Representative IRAK4 Inhibitor: PF-06650833 (Zimlovisertib)
PF-06650833 is a potent and selective IRAK4 inhibitor that has advanced to clinical trials.[4][13] Its synthesis involves the construction of a key trisubstituted fluorinated lactam intermediate, followed by coupling to the isoquinoline core. The following protocol is an amalgamation of procedures reported in the literature, particularly from Pfizer Global Research & Development.[14]
Overall Synthetic Scheme
The synthesis of PF-06650833 can be conceptually divided into two main parts: the preparation of the chiral lactam fragment and its subsequent coupling with the isoquinoline carboxamide moiety. A key challenge in this synthesis is the stereoselective introduction of three contiguous chiral centers in the lactam ring.[14]
Experimental Protocol: Multi-step Synthesis of PF-06650833
Materials and Reagents:
-
Starting materials for the lactam and isoquinoline fragments (as described in the literature).[14]
-
Anhydrous solvents (THF, DMF, Toluene, Acetonitrile).
-
Reagents: Sodium hydride (NaH), Phenylsulfonylmethane, Ethylmagnesium bromide (EtMgBr), Trimethylsilyl chloride (TMSCl), Copper(I) iodide (CuI), Lithium hexamethyldisilazide (LiHMDS), Lithium tert-butyl peroxide, Nonafluorobutanesulfonyl fluoride, Triethylamine (TEA), Potassium hexamethyldisilazide (KHMDS), Trifluoroacetic acid (TFA).
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, dropping funnels, magnetic stirrers, heating mantles).
-
Inert atmosphere setup (Nitrogen or Argon).
-
Purification supplies: Silica gel for column chromatography, TLC plates, appropriate solvent systems.[8]
-
Analytical instruments: NMR spectrometer, Mass spectrometer.[15]
Step-by-Step Procedure:
Part A: Synthesis of the Fluorinated Lactam Intermediate
-
Enolate Formation and Alkylation: The synthesis commences with a suitable pyroglutamate derivative. The enolate is generated using a strong base like LiHMDS and subsequently alkylated to introduce the ethyl group.
-
Diastereoselective Oxidation: The resulting enolate is then oxidized with high diastereoselectivity using lithium tert-butylperoxide in a flow chemistry setup to introduce a hydroxyl group.[14] This step is critical for establishing the correct stereochemistry.
-
Fluorination: The hydroxyl group is activated, for example, by conversion to a nonaflate ester using nonafluorobutanesulfonyl fluoride. This is followed by an SN2 displacement with a fluoride source to install the fluorine atom with inversion of configuration.[14]
-
Deprotection: Any protecting groups on the lactam are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis) to yield the free hydroxymethyl lactam.
Part B: Synthesis of the Isoquinoline Fragment and Final Coupling
-
Preparation of 1-chloro-7-methoxyisoquinoline-6-carbonitrile: This intermediate can be prepared through multi-step sequences reported in the literature, often involving cyclization and functional group manipulations.
-
Suzuki-Miyaura Coupling (Illustrative for similar syntheses): While the specific synthesis of PF-06650833 may employ different coupling strategies, the Suzuki-Miyaura reaction is a common method for constructing biaryl systems in kinase inhibitors.[1][16] A general procedure involves reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or CsF).[17][18]
-
Hydrolysis of Nitrile to Amide: The nitrile group on the isoquinoline core is hydrolyzed to the primary carboxamide under acidic or basic conditions.
-
Final Coupling: The deprotected fluorinated lactam (from Part A) is coupled to the 1-position of the isoquinoline carboxamide. This is typically achieved by deprotonating the hydroxymethyl group of the lactam with a strong base like KHMDS, followed by nucleophilic aromatic substitution on the 1-chloro-isoquinoline derivative.[14]
Purification and Characterization:
-
Purification: The crude product from each step should be purified to homogeneity. Silica gel column chromatography is a standard method.[8] The appropriate solvent system (e.g., hexane/ethyl acetate gradients) should be determined by thin-layer chromatography (TLC).
-
Characterization: The structure and purity of the final compound and key intermediates must be confirmed by analytical techniques. 1H NMR and 13C NMR spectroscopy will confirm the chemical structure and stereochemistry.[19] High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
Evaluation of IRAK4 Inhibitor Activity
Once synthesized and purified, the inhibitory activity of the compound against IRAK4 must be quantified. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of recombinant IRAK4. The ADP-Glo™ Kinase Assay is a widely used method.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. IRAK4 phosphorylates a substrate (e.g., Myelin Basic Protein, MBP) using ATP, generating ADP. The amount of ADP produced is directly proportional to the kinase activity. The ADP-Glo™ reagent depletes the remaining ATP and then converts the produced ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.[6][20]
Protocol: ADP-Glo™ IRAK4 Kinase Assay
-
Prepare Reagents:
-
Reconstitute recombinant human IRAK4 enzyme.
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of the substrate (e.g., Myelin Basic Protein) in 1x Kinase Assay Buffer.
-
Prepare an ATP solution in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the synthesized inhibitor (e.g., PF-06650833) in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., not exceeding 1%).[20]
-
-
Set up the Kinase Reaction:
-
In a 96-well or 384-well plate, add the inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Add the IRAK4 enzyme to all wells except the background control.
-
Add the substrate to all wells.
-
Initiate the reaction by adding the ATP solution to all wells.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[6][21]
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Subtract the background reading ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control ("no inhibitor").
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement and Functional Assays
Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a biological system, leading to a functional downstream effect.
Protocol 1: Western Blot for IRAK1 Phosphorylation
This assay assesses the direct engagement of the inhibitor with IRAK4 in cells by measuring the phosphorylation of its immediate downstream substrate, IRAK1.[7]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1 human monocytes) that expresses the TLR/IRAK4 pathway components.
-
Pre-treat the cells with serial dilutions of the IRAK4 inhibitor for 1-2 hours.
-
-
Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) or R848, for a short period (e.g., 15-30 minutes) to activate the IRAK4 pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[22]
-
Block the membrane and probe with a primary antibody specific for phosphorylated IRAK1 (p-IRAK1).
-
Wash and probe with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[23]
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-IRAK1 signal to the total IRAK1 signal. A potent inhibitor will show a dose-dependent decrease in the p-IRAK1/total IRAK1 ratio.
Protocol 2: Cytokine Secretion Assay in Human PBMCs
This functional assay measures the downstream consequence of IRAK4 inhibition, which is the reduction of pro-inflammatory cytokine production.[4]
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating and Treatment: Plate the PBMCs in a 96-well plate and allow them to rest. Pre-treat the cells with serial dilutions of the IRAK4 inhibitor for 1-2 hours.
-
Stimulation: Add a TLR agonist (e.g., R848 or LPS) to the wells to stimulate cytokine production. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours to allow for cytokine accumulation in the supernatant.
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[22]
-
-
Data Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration compared to the stimulated, untreated control. Determine the IC50 value by non-linear regression analysis.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for IRAK4 inhibitor synthesis and evaluation.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
| Parameter | PF-06650833 (Zimlovisertib) | Reference Compound (e.g., Staurosporine) |
| IRAK4 Biochemical IC50 (nM) | Experimental Value | Literature Value |
| Cellular p-IRAK1 IC50 (nM) | Experimental Value | N/A |
| PBMC TNF-α Secretion IC50 (nM) | Experimental Value | N/A |
| Kinase Selectivity (Fold vs. other kinases) | >100-fold (literature)[24] | Broad Spectrum |
Interpretation of Results:
-
A low nanomolar IC50 in the biochemical assay confirms potent, direct inhibition of the IRAK4 enzyme.[24]
-
A corresponding low nanomolar IC50 in the cellular assays demonstrates good cell permeability and target engagement in a physiological context.
-
A significant reduction in both IRAK1 phosphorylation and downstream cytokine production validates the mechanism of action and functional consequence of IRAK4 inhibition.
-
The comparison between biochemical and cellular potencies can provide insights into factors like cell permeability and potential off-target effects.
Conclusion
This application note provides a detailed framework for the synthesis and evaluation of IRAK4 inhibitors, using PF-06650833 as a representative example. The protocols described herein, from multi-step organic synthesis to robust biochemical and cellular assays, offer a comprehensive workflow for researchers in the field of drug discovery. By meticulously following these procedures and carefully interpreting the resulting data, scientists can effectively identify and characterize novel modulators of the IRAK4 signaling pathway, paving the way for the development of new therapies for a host of inflammatory and autoimmune disorders.
References
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Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(10), 1835–1845. [Link]
-
BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit (Catalog #79785). Retrieved from [Link]
-
Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1035-1045. [Link]
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Tumey, L. N., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 708–713. [Link]
-
BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). IRAK4 Kinase Enzyme Activity Assay Kit. Retrieved from [Link]
-
BioWorld. (2017, March 14). Pfizer patents IRAK-4 inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]
-
Kelsall, I. R., et al. (2017). The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. The FEBS Journal, 284(8), 1259-1273. [Link]
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PubMed. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discov., 26(8), 1035-1045. [Link]
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ResearchGate. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Med. Chem. Lett., 6(6), 708-713. [Link]
-
Lee, K. L., et al. (2022). A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway. Cellular and Molecular Life Sciences, 79(10), 522. [Link]
-
Wright, S. W., et al. (2022). In Retrospect: Root Cause Analysis of Structure Activity Relationships in IRAK-4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 13(5), 844–850. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wright, S. W., et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 13(5), 844-850. [Link]
-
Kim, D., et al. (2018). Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches. International Journal of Molecular Sciences, 19(12), 3816. [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5513–5532. [Link]
-
Harris, P. A., et al. (2021). Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 64(22), 16479–16499. [Link]
- Google Patents. (n.d.). Irak inhibitors and uses thereof.
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The Organic Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Farnaby, W., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1055–1060. [Link]
-
Scott, J. S., et al. (2022). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. bioRxiv. [Link]
-
Wu, H., et al. (2019). Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry, 294(14), 5447–5458. [Link]
-
Siegel, S., et al. (2021). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 64(3), 1547–1564. [Link]
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Consensus. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction? Retrieved from [Link]
- Google Patents. (n.d.). Inhibitors of IRAK4 activity.
-
Lange, S., et al. (2022). Purification, crystallization and drug screening of the IRAK pseudokinases. Methods in Enzymology, 671, 223–249. [Link]
-
ResearchGate. (n.d.). Zakiya FATHIMA C. Retrieved from [Link]
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YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Google Patents. (n.d.). Irak4 inhibitors.
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Khan, P., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6649. [Link]
-
Sun, D., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1738–1744. [Link]
-
OSTI.GOV. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Retrieved from [Link]
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Cai, Y., et al. (2023). Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice. Frontiers in Immunology, 14, 1245789. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
MRC PPU Reagents and Services. (n.d.). IRAK4. Retrieved from [Link]
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Lu, Y., et al. (2023). Developmental toxicology profile of the IRAK4 degrader KT-474. Toxicological Sciences, 196(2), 163–175. [Link]
- Google Patents. (n.d.). Compositions and methods for treating retinal degradation.
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Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Using Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Aminopyrazole Scaffold in Drug Discovery
The 4-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple points for diversification make it an ideal starting point for the construction of compound libraries aimed at identifying novel therapeutic agents. Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a particularly attractive building block for parallel synthesis due to its bifunctional nature: a reactive primary amine for derivatization and an ester group that can be further modified or can influence the physicochemical properties of the final compounds. This application note provides detailed protocols for the utilization of this versatile building block in the solution-phase parallel synthesis of amide and sulfonamide libraries, common chemotypes in drug discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for successful library synthesis. The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for reaction setup.
| Property | Value (Estimated) | Source/Justification |
| Molecular Formula | C8H15ClN4O2 | Calculated |
| Molecular Weight | 246.68 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for hydrochloride salts of amines |
| Solubility | Soluble in DMF, DMSO, and alcohols. Limited solubility in non-polar aprotic solvents like DCM and THF. | Based on the polar nature of the hydrochloride salt and ester functionality. |
| Stability | Stable under standard laboratory conditions. The free base may be sensitive to air and light. | General stability of aminopyrazoles. The hydrochloride salt offers enhanced stability. |
Parallel Synthesis of an Amide Library
The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. The following protocol describes a robust method for the parallel synthesis of a diverse amide library from this compound and a selection of carboxylic acids.
Experimental Workflow: Amide Library Synthesis
Caption: Workflow for Parallel Amide Library Synthesis.
Detailed Protocol: Parallel Amide Coupling
Objective: To synthesize a library of N-(1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazol-4-yl)amides.
Materials:
-
This compound (1.0 eq)
-
A diverse set of carboxylic acids (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, for high-throughput)
-
Orbital shaker
-
Centrifugal evaporator
-
Automated preparative HPLC-MS system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 0.2 M in DMF), HATU (e.g., 0.24 M in DMF), and DIPEA (e.g., 0.5 M in DMF).
-
Prepare a plate of diverse carboxylic acids, either as pre-weighed solids or as stock solutions in DMF (e.g., 0.22 M).
-
-
Reaction Setup (per well of a 96-well block):
-
To each well containing a unique carboxylic acid (1.1 eq), add the stock solution of this compound (1.0 eq).
-
Add the DIPEA stock solution (2.5 eq). The initial 1.0 eq is to neutralize the hydrochloride salt, and the subsequent 1.5 eq is for the coupling reaction.
-
Initiate the reaction by adding the HATU stock solution (1.2 eq).
-
Seal the reaction block securely with a sealing mat.
-
-
Reaction:
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours.
-
Monitor the reaction progress of a few representative wells by LC-MS to ensure completion.
-
-
Work-up and Purification:
-
Final Processing:
-
Analyze the purity of the collected fractions using a rapid analytical LC-MS method.
-
Combine the pure fractions for each compound and remove the solvent using a centrifugal evaporator or by lyophilization.
-
The final compounds are typically obtained as trifluoroacetate or formate salts, depending on the HPLC modifier used.
-
Rationale and Insights:
-
Choice of Coupling Reagent: HATU is a highly effective and widely used coupling reagent that minimizes racemization and side reactions. Other reagents like HBTU or EDC/HOBt can also be employed.[3]
-
Base Selection: DIPEA is a non-nucleophilic base, ideal for scavenging the acid generated during the coupling reaction without competing with the primary amine.
-
Solvent: DMF is an excellent solvent for this chemistry due to its ability to dissolve a wide range of reagents and its high boiling point.
-
Purification: Mass-directed preparative HPLC is the industry standard for purifying compound libraries, allowing for efficient isolation of the desired products in high purity.[4]
Parallel Synthesis of a Sulfonamide Library
The sulfonamide functional group is another key pharmacophore in drug discovery. The following protocol outlines the synthesis of a sulfonamide library via the reaction of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate with various sulfonyl chlorides.
Experimental Workflow: Sulfonamide Library Synthesis
Caption: Workflow for Parallel Sulfonamide Library Synthesis.
Detailed Protocol: Parallel Sulfonamide Formation
Objective: To synthesize a library of N-(1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazol-4-yl)sulfonamides.
Materials:
-
This compound (1.0 eq)
-
A diverse set of sulfonyl chlorides (1.2 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
96-well reaction block with sealing mat
-
Orbital shaker
-
Centrifugal evaporator
-
Automated preparative HPLC-MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.2 M in DMF or a suspension in DCM).
-
Prepare a plate of diverse sulfonyl chlorides, either as pre-weighed solids or as stock solutions in an appropriate solvent (e.g., 0.24 M in DCM or DMF).
-
Prepare a stock solution of pyridine or DIPEA (e.g., 0.6 M in the reaction solvent).
-
-
Reaction Setup (per well of a 96-well block):
-
To each well, dispense the stock solution or suspension of this compound (1.0 eq).
-
Add the base (pyridine or DIPEA, 3.0 eq).
-
Add the solution of the corresponding sulfonyl chloride (1.2 eq).
-
Seal the reaction block securely.
-
-
Reaction:
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours. For less reactive sulfonyl chlorides, gentle heating (e.g., 40-50 °C) may be required.
-
Monitor the reaction progress of representative wells by LC-MS.
-
-
Work-up and Purification:
-
Final Processing:
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Combine the pure fractions and remove the solvent via centrifugal evaporation or lyophilization.
-
Rationale and Insights:
-
Base: Pyridine is a commonly used base for sulfonylation reactions as it also acts as a nucleophilic catalyst. DIPEA can also be used, especially if the starting materials or products are sensitive to pyridine.
-
Solvent: DCM is a good choice for many sulfonylation reactions. However, if the solubility of the hydrochloride salt is an issue, DMF can be a better alternative.
-
Troubleshooting: Sulfonyl chlorides can be sensitive to moisture. Ensure all reagents and solvents are anhydrous. If reactions are sluggish, the addition of a catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts can be beneficial, although it should be used with caution as it can be difficult to remove during purification.
Conclusion
This compound is a valuable and versatile building block for the parallel synthesis of compound libraries. The protocols provided herein for the synthesis of amide and sulfonamide libraries offer robust and adaptable starting points for drug discovery campaigns. The straightforward reactivity of the 4-amino group, combined with the potential for further modification of the ester, allows for the rapid generation of diverse and novel chemical entities for biological screening. As with any parallel synthesis effort, small-scale optimization of reaction conditions for specific subsets of building blocks is recommended to ensure high yields and purities across the entire library.
References
- Schaffrath, M., von Roedern, E., Hamley, P., & Stilz, H. U. (2005). High-throughput purification of single compounds and libraries.
- Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory.
- Schaffrath, M., & von Roedern, E. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
- Gundla, R., et al. (2023).
- Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 318-353). Italian Society of Chemistry.
- Zhang, Y., et al. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach.
- Shukla, V. G., & Trivedi, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 181-210.
- S. L. Peterson, S. M. Stucka, C. J. Dinsmore. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Organic Letters, 12(6), 1340-1343.
Sources
Protocols for Coupling Reactions with Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: An Application Guide for Drug Discovery
Abstract
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is a versatile building block in medicinal chemistry, prized for its role in the synthesis of complex heterocyclic structures that are often the core of innovative therapeutic agents. The primary amino group on the pyrazole ring serves as a key handle for a variety of coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides detailed protocols for two of the most critical transformations involving this substrate: amide bond formation and palladium-catalyzed cross-coupling reactions. By explaining the underlying principles and offering step-by-step instructions, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this valuable intermediate in their synthetic endeavors.
Introduction: The Significance of 4-Aminopyrazoles in Medicinal Chemistry
Substituted pyrazoles are a cornerstone of modern drug discovery, forming the structural basis for a wide array of pharmaceuticals.[1] The aminopyrazole moiety, in particular, is a privileged scaffold due to its ability to engage in various biological interactions. Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate offers a strategic advantage by incorporating a chiral propanoate side chain, which can influence pharmacokinetic properties and introduce stereospecific interactions with biological targets. The 4-amino group is a nucleophilic center, readily participating in reactions to build larger, more complex molecules. This application note will focus on providing robust and reproducible protocols for key coupling reactions of this important synthetic intermediate.
Amide Bond Formation: A Fundamental Transformation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals. This reaction connects the 4-amino group of the pyrazole with a carboxylic acid, creating a stable amide linkage. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization.[2][3]
Causality Behind Experimental Choices
Coupling Reagents: Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are aminium-based coupling agents known for their high efficiency and rapid reaction times.[4] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The inclusion of an additive like HOBt (Hydroxybenzotriazole) can further enhance the reaction rate and suppress racemization.[5] Carbodiimides, such as DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are also effective but can sometimes lead to the formation of difficult-to-remove urea byproducts.[5]
Base: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic species generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[4]
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred as they effectively dissolve the reactants and do not interfere with the coupling reaction.
Experimental Workflow: Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Detailed Protocol: Amide Coupling with HBTU/HOBt
Materials:
-
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
-
Carboxylic acid of interest
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes to allow for pre-activation.
-
Add ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (1.0 eq) to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary:
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Acyl donor |
| Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate | 1.0 | Amine nucleophile |
| HBTU | 1.1 | Coupling reagent |
| HOBt | 1.1 | Racemization suppressant, rate enhancer |
| DIPEA | 2.5 | Non-nucleophilic base |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, these reactions typically involve converting the amino group to a more suitable leaving group (e.g., a halide or triflate) for subsequent coupling, or directly functionalizing other positions on the pyrazole ring if they are appropriately substituted. This section will focus on two prominent examples: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound.[6] To utilize ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate in a Suzuki coupling, the amino group would first need to be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate. Alternatively, if a halogen is present at another position of the pyrazole ring, the amino group can be protected before performing the coupling.
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄.[1] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos are often effective for coupling with pyrazoles.[1]
Base: A base, such as K₂CO₃, K₃PO₄, or KF, is required to activate the organoboron species, making it more nucleophilic for transmetalation to the palladium center.[6]
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: Generalized catalytic cycle and workflow for Suzuki-Miyaura coupling.
Note: This protocol assumes the starting material is the 4-iodo analogue of the title compound, which can be synthesized from the 4-amino precursor.
Materials:
-
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
-
Aryl or heteroaryl boronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
In a reaction vessel, combine ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate (1.0 eq), the boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).
-
Add K₃PO₄ (3.0 eq).
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add de-gassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] Similar to the Suzuki coupling, this would typically involve a halogenated pyrazole precursor. This reaction is highly valuable for synthesizing N-aryl or N-heteroaryl derivatives.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step.[8]
Note: This protocol assumes the starting material is the 4-bromo analogue of the title compound.
Materials:
-
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
-
Amine (primary or secondary)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOt-Bu (Sodium tert-butoxide)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To an oven-dried reaction flask, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).
-
Add ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Quantitative Data for Cross-Coupling Reactions:
| Reaction Type | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Typical Temperature (°C) |
| Suzuki-Miyaura | 2-5 (Pd(OAc)₂) | 4-10 (SPhos) | K₃PO₄ | 80-100 |
| Buchwald-Hartwig | 1-4 (Pd₂(dba)₃) | 4-16 (XPhos) | NaOt-Bu | 80-110 |
Conclusion
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is a highly valuable building block for the synthesis of novel compounds in drug discovery. The protocols detailed in this application note for amide bond formation and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to functionalize this versatile intermediate. The key to success in these transformations lies in the careful selection of reagents and reaction conditions, as outlined in the rationale for each experimental design. By leveraging these robust methods, scientists can efficiently generate diverse libraries of pyrazole-containing molecules for biological evaluation, accelerating the discovery of new therapeutic agents.
References
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
- ACS Publications. (n.d.). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Ye, N., et al. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent advances in aminopyrazoles synthesis and functionalization.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Application Notes & Protocols: Strategic Functionalization of the Amino Group on Ethyl 2-(4-Amino-1H-pyrazol-1-yl)propanoate for Drug Discovery
Abstract
The pyrazole scaffold is a privileged N-heterocycle, integral to the structure of numerous therapeutic agents and agrochemicals.[1][2][3][4][5] Specifically, 4-aminopyrazole derivatives serve as versatile synthetic intermediates, enabling the exploration of diverse chemical space in drug discovery programs.[6][7] This guide provides a comprehensive overview of established and efficient protocols for the chemical modification of the C4-amino group on ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate. The methodologies detailed herein—acylation, sulfonylation, alkylation, arylation, and diazotization—are presented with a focus on practical application for researchers, scientists, and drug development professionals. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and strategic considerations for reaction optimization.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][4][7] The ability to selectively functionalize specific positions of the pyrazole ring is paramount for the systematic development of structure-activity relationships (SAR). The 4-amino position, in particular, offers a prime handle for introducing a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.
This document focuses on the strategic functionalization of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, a valuable building block for creating libraries of novel compounds. The presence of the propanoate side chain introduces both steric and electronic considerations that must be addressed in the synthetic design.
Synthesis of the Core Scaffold: Ethyl 2-(4-Amino-1H-pyrazol-1-yl)propanoate
A robust and scalable synthesis of the starting material is crucial. A common and effective route involves the N-alkylation of a protected 4-aminopyrazole, such as 4-nitropyrazole, followed by reduction of the nitro group.[8][9]
Caption: Synthesis of the target aminopyrazole scaffold.
Protocol 2.1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate
-
To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
-
Dissolve the nitro-intermediate from Protocol 2.1 in ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product, which is often pure enough for subsequent steps.
Functionalization of the C4-Amino Group
The exocyclic amino group at the C4 position of the pyrazole ring behaves as a typical aromatic amine, albeit with its nucleophilicity influenced by the electronic nature of the pyrazole ring. The following sections detail protocols for its derivatization.
Acylation: Formation of Amides
Acylation of the amino group to form amides is a fundamental transformation in medicinal chemistry. Amides are generally stable and can act as hydrogen bond donors and acceptors, influencing drug-receptor interactions.
Caption: General workflow for the acylation reaction.
Protocol 3.1.1: Acylation using Acyl Chlorides
-
Dissolve the aminopyrazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) or pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
| Reagent | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Acetyl chloride | Pyridine | DCM | 2 | 0 to RT | 85-95 |
| Benzoyl chloride | TEA | THF | 3 | 0 to RT | 80-90 |
Sulfonylation: Formation of Sulfonamides
Sulfonamides are another critical functional group in drug design, known for their ability to mimic carboxylates and act as potent enzyme inhibitors.
Protocol 3.2.1: Sulfonylation using Sulfonyl Chlorides
-
Dissolve the aminopyrazole (1.0 eq) in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting sulfonamide by chromatography or recrystallization.[10]
| Reagent | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | 5 | 0 to RT | 80-90 |
| Methanesulfonyl chloride | DCM/TEA | 4 | 0 to RT | 75-85 |
N-Alkylation and N-Arylation
Direct N-alkylation or N-arylation of the 4-amino group can be challenging due to potential over-alkylation and competing reactions at the pyrazole ring nitrogens if they were unprotected. However, for our N1-substituted substrate, the primary challenge is chemoselectivity at the amino group. The Buchwald-Hartwig amination is a powerful method for N-arylation.[11][12][13][14]
Caption: Buchwald-Hartwig amination workflow.
Protocol 3.3.1: Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube, add the aminopyrazole (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[13][15]
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Bromobenzene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 60-80 |
| 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 55-75 |
Diazotization and Sandmeyer-type Reactions
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, cyano, and hydroxyl groups, via Sandmeyer or related reactions.[16][17][18][19][20]
Protocol 3.4.1: Diazotization and Halogenation (Sandmeyer Reaction)
-
Dissolve the aminopyrazole (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, 1.2 eq) in the corresponding concentrated acid (e.g., HCl, HBr).
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.
-
Dry, concentrate, and purify by chromatography to obtain the 4-halopyrazole derivative.
| Copper(I) Salt | Acid | Product | Typical Yield (%) |
| CuCl | HCl | 4-Chloropyrazole derivative | 50-70 |
| CuBr | HBr | 4-Bromopyrazole derivative | 55-75 |
| CuCN | - | 4-Cyanopyrazole derivative | 45-65 |
Characterization
The structural integrity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and purity.[21][22][23][24]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester, N-H of the amide/sulfonamide).
Conclusion
This application note provides a detailed guide to the versatile functionalization of the 4-amino group of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate. The protocols for acylation, sulfonylation, N-arylation, and diazotization offer a robust toolkit for medicinal chemists to generate diverse libraries of novel pyrazole derivatives. The strategic choice of reaction conditions and reagents is critical for achieving high yields and purity, ultimately accelerating the drug discovery process.
References
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(2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]
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(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]
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- (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
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(2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available at: [Link]
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(n.d.). Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]
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(2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
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(2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
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(2015). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]
- (n.d.). Method for purifying pyrazoles. Google Patents.
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(n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. Available at: [Link]
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(2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. Available at: [Link]
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(2020). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. ResearchGate. Available at: [Link]
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(2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
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(n.d.). buchwald-hartwig coupling. Organic Chemistry Portal. Available at: [Link]
- (n.d.). Process for the preparation of a pyrazole derivative. Google Patents.
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(2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Available at: [Link]
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(n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. ResearchGate. Available at: [Link]
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(n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]
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(n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
- (n.d.). Sulphonation of aromatic amines. Google Patents.
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(n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). National Center for Biotechnology Information. Available at: [Link]
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(n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]
- (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Google Patents.
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(2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Available at: [Link]
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(n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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(2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. Available at: [Link]
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(2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. Available at: [Link]
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(2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Available at: [Link]
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(n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
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(2007). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
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(n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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(2024). A photochemical strategy for pyrazole to imidazole conversion. ChemRxiv. Available at: [Link]
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(2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
(n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
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(2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available at: [Link]
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(n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]
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(2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
(2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride
Introduction: Strategic Importance of Substituted Aminopyrazoles
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a key intermediate in pharmaceutical synthesis, valued for its versatile pyrazole core. Pyrazole derivatives are foundational in medicinal chemistry, appearing in a wide array of therapeutics, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[1][2][3][4][5] The specific arrangement of the amino group and the propanoate side chain on the pyrazole ring offers multiple points for further chemical elaboration, making it a valuable building block for drug discovery and development.
The large-scale synthesis of this compound presents challenges in controlling regioselectivity during the N-alkylation step and ensuring the purity and stability of the final hydrochloride salt.[6][7] This document provides a comprehensive guide to a robust and scalable synthetic route, detailing the underlying chemical principles, step-by-step protocols, and in-process controls necessary for successful production.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step process commencing with the N-alkylation of 4-amino-1H-pyrazole, followed by the formation of the hydrochloride salt.
Caption: Synthetic route for this compound.
Part 1: N-Alkylation of 4-amino-1H-pyrazole
The cornerstone of this synthesis is the regioselective alkylation of the 4-amino-1H-pyrazole ring.[7] The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either position. However, for many pyrazole systems, alkylation is influenced by steric and electronic factors.[6] In the case of 4-amino-1H-pyrazole, the N1 position is generally favored for alkylation under basic conditions.
A suitable base is crucial for deprotonating the pyrazole ring, thereby activating it for nucleophilic attack on the alkylating agent, ethyl 2-bromopropanoate. While strong bases like sodium hydride can be used, for large-scale operations, milder and safer bases such as potassium carbonate are often preferred.[8] The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are effective in dissolving the reactants and facilitating the reaction.[8]
Part 2: Hydrochloride Salt Formation
The conversion of the free base, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, to its hydrochloride salt serves two primary purposes: it enhances the compound's stability and improves its handling characteristics, often transforming an oil into a crystalline solid.[9] This is typically achieved by treating a solution of the free base in a suitable organic solvent, such as ethanol or ethyl acetate, with a solution of hydrogen chloride in an organic solvent or with gaseous hydrogen chloride.[9] The resulting salt precipitates from the solution and can be isolated by filtration.
Detailed Protocols and Experimental Workflow
The following protocols are designed for the large-scale synthesis of this compound, with safety and scalability as primary considerations.
Caption: Experimental workflow for the two-step synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 4-amino-1H-pyrazole | >98% purity | Commercial |
| Ethyl 2-bromopropanoate | >98% purity | Commercial |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Commercial |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Ethanol (EtOH) | Anhydrous | Commercial |
| Hydrochloric Acid in Ethanol | ~3 M solution | Prepare fresh or commercial |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial |
Protocol 1: Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (Free Base)
-
Reactor Setup: In a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet, charge 4-amino-1H-pyrazole (1.0 eq), powdered anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: Begin stirring the mixture. In the dropping funnel, place ethyl 2-bromopropanoate (1.1 eq). Add the ethyl 2-bromopropanoate dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 20-25 °C. An exotherm may be observed, and cooling may be necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water (20-30 volumes). Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic extracts and wash with water (2 x 10 volumes) followed by brine (1 x 10 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve the purified ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (1.0 eq) in anhydrous ethanol (5-10 volumes) in a clean, dry reaction vessel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.
-
Acidification: Slowly add a solution of hydrochloric acid in ethanol (~3 M, 1.1 eq) dropwise to the cooled solution. A precipitate should begin to form.
-
Precipitation and Maturation: Continue stirring the mixture at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolation: Isolate the solid product by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold ethanol. Dry the product under vacuum at a temperature not exceeding 40-50 °C to a constant weight.
Analytical Characterization
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry of the N-alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Ethyl 2-bromopropanoate: Is a lachrymator and should be handled with care.
-
N,N-Dimethylformamide (DMF): Is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Is corrosive. Handle with extreme care.
-
-
Reaction Quenching: The quenching of the N-alkylation reaction with water can be exothermic. Perform this step slowly and with adequate cooling.
Conclusion
The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly during the N-alkylation step, and adhering to the outlined safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for further synthetic applications. The provided analytical methods will ensure the quality and consistency of the final product, which is paramount in a pharmaceutical development setting.
References
-
Arbačiauskienė, E., et al. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules, 28(15), 5869. [Link][1]
-
Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–618. [Link][8]
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. [9]
-
Kaur, H., et al. (2023). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link][3]
-
Kumar, V., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 6(3), 345-374. [Link][2]
-
Maggio, B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link][5]
-
Nassar, I. F., et al. (2022). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 27(22), 7943. [Link][4]
-
Patel, R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11029–11041. [Link][6]
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
Welcome to the technical support center for the synthesis of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. The following content provides in-depth, field-proven insights into common challenges, focusing on improving yield and purity by controlling the critical N-alkylation step.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My primary challenge is low yield due to the formation of a regioisomeric mixture (N1 and N2 alkylation) that is difficult to separate. How can I improve the selectivity for the desired N1 isomer?
A1: The formation of two regioisomers is the most common and significant challenge in the N-alkylation of unsymmetrical pyrazoles.[1][2] The reaction involves the alkylation of 4-amino-1H-pyrazole with an alkylating agent like ethyl 2-bromopropanoate. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to the desired N1 product and the undesired N2 isomer.
Controlling this regioselectivity is paramount for improving yield and simplifying purification. The outcome is governed by a delicate balance of steric, electronic, and solvent effects.[3]
Caption: N-alkylation of 4-amino-1H-pyrazole can lead to two regioisomers.
Several factors can be manipulated to favor N1 alkylation:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] In 4-amino-1H-pyrazole, the N1 position is typically less sterically encumbered than the N2 position, which is flanked by the substituent at position 3 (in this case, a hydrogen). Using a bulkier alkylating agent can further enhance this preference.
-
Base and Solvent System: This is the most critical factor. The choice of base and solvent can dramatically influence the reaction's regioselectivity.[1][3]
-
Strong Bases in Polar Aprotic Solvents: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a standard approach.[4] NaH fully deprotonates the pyrazole to form the pyrazolide anion. In aprotic solvents, this anion is poorly solvated and highly reactive, often leading to alkylation at the more sterically accessible N1 position.
-
Weaker Bases and Phase Transfer Catalysis: Conditions using potassium carbonate (K₂CO₃) in DMSO or DMF are also effective, sometimes offering better regioselectivity for N1 alkylation of 3-substituted pyrazoles.[3]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in some pyrazole formations and functionalizations.[5] This is attributed to the unique hydrogen-bonding properties of these solvents.
-
Recommended Starting Conditions for High N1 Selectivity:
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | Forms the pyrazolide anion completely, increasing nucleophilicity.[4] |
| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent stabilizes the counter-ion but not the nucleophile, promoting SN2 reaction.[3] |
| Temperature | 0 °C to Room Temperature | Start at 0 °C for the deprotonation step (addition of NaH) to control hydrogen evolution, then allow to warm to room temperature for the alkylation. |
| Atmosphere | Inert (Nitrogen or Argon) | NaH is reactive with moisture and air. The pyrazolide anion is also sensitive. |
Q2: The alkylation reaction is slow or does not go to completion, even with the correct base. What can I do to improve the conversion rate?
A2: Low conversion can stem from several issues related to reagent purity, reactivity, or reaction conditions.
-
Purity of 4-amino-1H-pyrazole: The starting material must be pure and dry. Impurities can interfere with the base or the alkylation.
-
Reactivity of the Alkylating Agent: Ethyl 2-bromopropanoate is generally reactive enough. However, ensure it has not degraded during storage. For a more reactive alternative, consider ethyl 2-iodopropanoate, as iodide is a better leaving group than bromide.
-
Insufficient Deprotonation: Ensure you are using at least one full equivalent of a strong base like NaH. If your starting material or solvent is not completely anhydrous, some of the base will be quenched. Using a slight excess (e.g., 1.1 equivalents) of NaH is often recommended.
-
Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of reaction. Monitor carefully by TLC to avoid decomposition or the formation of side products.
-
Catalysis: In some cases, magnesium-catalyzed N-alkylation has been shown to provide high regioselectivity and good yields, although it often favors the N2 isomer.[6] For specific substrates, exploring catalytic methods could be beneficial if standard base-mediated methods fail.[7][8]
Q3: I suspect my starting material, 4-amino-1H-pyrazole, is impure. What is a reliable method for its synthesis and purification?
A3: A common and practical route to 4-amino-1H-pyrazole is the reduction of 4-nitro-1H-pyrazole.[9][10] The nitro precursor is commercially available.
Synthetic Route: 4-Nitropyrazole → 4-Aminopyrazole
Caption: Synthesis of 4-amino-1H-pyrazole via catalytic hydrogenation.
Common Troubleshooting Points for this Step:
-
Catalyst Activity: Use a fresh, high-quality Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %). The catalyst can be poisoned by sulfur or other impurities.
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere, from a balloon (atmospheric pressure) to higher pressures in a Parr shaker (e.g., 50 psi). Higher pressure can increase the reaction rate.
-
Solvent: Protic solvents like ethanol or methanol are ideal.[10]
-
Reaction Monitoring: The disappearance of the starting material can be monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite.
-
Purification: The resulting 4-amino-1H-pyrazole can often be used directly after solvent evaporation if the reaction goes to completion. If necessary, it can be purified by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the overall recommended workflow for this synthesis?
A1: The most reliable pathway is a two-step synthesis starting from 4-nitro-1H-pyrazole.
Caption: Recommended two-step synthesis workflow.
Q2: What analytical techniques are best for monitoring the reaction and characterizing the products?
A2:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Use a solvent system like ethyl acetate/hexanes. The starting pyrazole is quite polar, while the alkylated product will be less polar. The two regioisomers may be difficult to resolve on TLC but sometimes show slight separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. The chemical shifts of the pyrazole ring protons (H3 and H5) will be distinct for the N1 and N2 isomers, allowing for unambiguous identification and determination of the isomeric ratio in the crude product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q3: Can a protecting group be used on the 4-amino group to prevent potential side reactions?
A3: While the pyrazole NH is significantly more acidic and nucleophilic than the 4-amino group, side reactions are theoretically possible under certain conditions. If you observe N-alkylation at the amino group, a protecting group strategy can be employed. A Boc (tert-butyloxycarbonyl) group is a common choice, which can be installed using Boc-anhydride and removed under acidic conditions after the pyrazole N-alkylation is complete. However, for most standard protocols, this is an unnecessary complication.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-amino-1H-pyrazole
This protocol is adapted from standard procedures for nitro group reduction.[9][10]
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in ethanol (10 mL per gram of substrate) in a flask suitable for hydrogenation, add 10% Palladium on Carbon (10 mol % Pd).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small scale).
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen for 4-12 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until all starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-1H-pyrazole, which can often be used in the next step without further purification.
Protocol 2: Regioselective Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
This protocol is designed to maximize the yield of the N1 isomer.
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
-
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF (15 mL per gram of pyrazole) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-amino-1H-pyrazole (1.0 eq) in anhydrous DMF to the NaH suspension. Stir for 30-60 minutes at 0 °C. Hydrogen gas will evolve.
-
Once gas evolution ceases, add ethyl 2-bromopropanoate (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC (e.g., 70% Ethyl Acetate/Hexanes) for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure N1 product.
References
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cunat, A. C., Villanova, S., & Murguıa, M. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
-
Yaroshenko, V. O., Gevorgyan, A., Ostrovskyi, D., Miliutina, M., Villinger, A., & Langer, P. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Sirieix, J., LBT, C., & Taillefer, M. (2016). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]
-
Tummatorn, J., & Dudley, G. B. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]
-
(n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Shi, Y., Chen, L., Li, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
-
Granell, F., Riera, A., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Portal de recerca UAB. Available at: [Link]
-
Wallace, D. J., Klauber, D. J., Chen, C., & Volante, R. P. (2003). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]
- (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
-
Yaroshenko, V. O., Gevorgyan, A., Ostrovskyi, D., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH. Available at: [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
Technical Support Center: N-Alkylation of 4-Aminopyrazoles
Welcome to the Technical Support Center for the N-alkylation of 4-aminopyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this critical synthetic transformation. The unique trifecta of nitrogen atoms in 4-aminopyrazole presents distinct challenges in achieving selective alkylation, which this guide aims to address with practical, field-proven insights.
Introduction: The Challenge of Selectivity
The N-alkylation of 4-aminopyrazole is a cornerstone in the synthesis of a myriad of pharmaceutically active compounds, particularly kinase inhibitors. However, the presence of three distinct nitrogen atoms—the two adjacent nitrogens of the pyrazole ring (N1 and N2) and the exocyclic amino group at the C4 position—creates a complex selectivity challenge. Researchers often grapple with a trifecta of issues:
-
Regioselectivity: Controlling the alkylation at the desired pyrazole ring nitrogen (N1 vs. N2) in unsymmetrically substituted pyrazoles.
-
Chemoselectivity: Preferentially alkylating the pyrazole ring over the exocyclic 4-amino group.
-
Polyalkylation: Preventing the unwanted addition of multiple alkyl groups.
This guide provides a structured approach to understanding and overcoming these challenges, ensuring reproducible and high-yielding N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The outcome is a delicate balance of steric, electronic, and solvent effects.[1]
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For instance, if you have a substituent at the 3-position of the pyrazole ring, alkylation is generally favored at the N1 position. Conversely, a bulky substituent at the 5-position will direct alkylation to N2.
-
Reaction Conditions: The choice of base and solvent plays a pivotal role. A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO has been shown to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2] In some cases, employing phase-transfer catalysis can also enhance regioselectivity.[3]
-
Nature of the Electrophile: The bulkiness of the alkylating agent can also be used to control regioselectivity. A bulkier alkyl halide will more selectively alkylate the less hindered nitrogen atom.
Q2: My reaction is resulting in alkylation on the 4-amino group instead of the pyrazole ring. How can I promote ring N-alkylation?
A2: This is a critical chemoselectivity issue. The pyrazole ring nitrogens are generally more acidic than the exocyclic amino group, making them easier to deprotonate and subsequently alkylate under basic conditions. However, the nucleophilicity of the 4-amino group can lead to competing side reactions.
-
Basicity is Key: The N-H proton on the pyrazole ring is more acidic (pKa of pyrazole is ~14 in water) than the protons on the 4-amino group (pKa of aniline is ~30 in DMSO). Therefore, using a suitable base will selectively deprotonate the pyrazole ring, generating the pyrazolate anion, which is a much stronger nucleophile than the neutral 4-amino group. Common bases for this purpose include NaH, K₂CO₃, and Cs₂CO₃.
-
Protecting Group Strategy: In situations where N4-alkylation is persistent, or for substrates with particularly sensitive functionalities, protection of the 4-amino group is a reliable strategy. The tert-butyloxycarbonyl (Boc) group is a common choice as it can be readily installed and later removed under acidic conditions without affecting the N-alkylated pyrazole.
Q3: I'm observing dialkylation of my 4-aminopyrazole. What are the likely causes and how can I prevent it?
A3: Dialkylation can occur at both pyrazole nitrogens (in the case of unsubstituted pyrazole) or at one of the ring nitrogens and the 4-amino group.
-
Control Stoichiometry: The most straightforward approach to minimize dialkylation is to use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents relative to the 4-aminopyrazole.
-
Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of the second alkylation event, thereby improving the yield of the mono-alkylated product.
-
Base Strength: Using a milder base, such as K₂CO₃, can sometimes be advantageous over a very strong base like NaH, as it generates a lower concentration of the highly reactive pyrazolate anion at any given time, thus disfavoring multiple alkylations.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Ineffective deprotonation of the pyrazole ring.2. Inactive alkylating agent.3. Sub-optimal reaction temperature. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions.2. Check the purity and reactivity of the alkylating agent. Consider using a more reactive alkyl iodide instead of a bromide or chloride.3. Gradually increase the reaction temperature and monitor by TLC or LC-MS. |
| Mixture of N1/N2 Regioisomers | 1. Insufficient steric or electronic differentiation between the two pyrazole nitrogens.2. Inappropriate solvent or base. | 1. If possible, modify the pyrazole substrate to introduce a sterically demanding group to direct the alkylation.2. Screen different solvent-base combinations. For example, try Cs₂CO₃ in DMF or NaH in THF. |
| Alkylation at the 4-Amino Group | 1. The 4-amino group is competing with the pyrazole nitrogens as a nucleophile.2. Reaction conditions favor amino group alkylation (e.g., neutral or acidic conditions). | 1. Ensure the use of a base to deprotonate the pyrazole ring, making it the dominant nucleophile.2. Protect the 4-amino group with a suitable protecting group like Boc before N-alkylation. |
| Difficult Product Isolation/Purification | 1. Formation of side products with similar polarity to the desired product.2. Presence of unreacted starting materials. | 1. Optimize reaction conditions to minimize side product formation.2. Use a different chromatography solvent system or consider recrystallization. |
Experimental Protocols
Protocol 1: Direct N-Alkylation of 4-Aminopyrazole (without Protecting Group)
This protocol is suitable for simple alkylating agents and when the 4-amino group is not expected to be highly reactive.
Step-by-Step Methodology:
-
To a stirred solution of 4-aminopyrazole (1.0 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.
-
Stir the suspension for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for direct N-alkylation of 4-aminopyrazole.
Protocol 2: N-Alkylation with Protection of the 4-Amino Group
This protocol is recommended when direct alkylation leads to a mixture of products or when using more complex or sensitive substrates.
Part A: Boc Protection of 4-Aminopyrazole
-
To a solution of 4-aminopyrazole (1.0 eq.) in dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and triethylamine (Et₃N, 1.2 eq.).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to obtain N-Boc-4-aminopyrazole.
Part B: N-Alkylation of N-Boc-4-Aminopyrazole
-
Follow the procedure in Protocol 1 , using N-Boc-4-aminopyrazole as the starting material.
Part C: Boc Deprotection
-
Dissolve the N-alkylated, N-Boc-protected pyrazole in a solution of 20% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the final N-alkyl-4-aminopyrazole.
Caption: Workflow for N-alkylation using a protecting group strategy.
Mechanistic Insights: Understanding Selectivity
The selectivity in the N-alkylation of 4-aminopyrazole is governed by a combination of kinetic and thermodynamic factors.
Caption: Competing pathways in the N-alkylation of 4-aminopyrazole.
Under basic conditions, the equilibrium favors the deprotonation of the more acidic pyrazole N-H. The resulting pyrazolate anion is a potent nucleophile, leading to rapid alkylation on the ring. The 4-amino group, being less acidic, remains largely protonated and is a significantly weaker nucleophile, thus minimizing the formation of the N4-alkylated side product.
References
-
Edilova, Y.O., Kudyakova, Y.S., Kiskin, M.A., Burgart, Y.V., Saloutin, V.I., & Bazhin, D.N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Norman, N.J., Bao, S.T., Curts, L.E., Hui, T., Zheng, S.L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Sánchez, A., Foces-Foces, C., Cano, F. H., & Claramunt, R. M. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
Sources
Technical Support Center: Purification of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of heterocyclic scaffolds. The purification of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, a valuable building block, presents unique challenges due to its structural features—specifically the basic primary amine and the pyrazole ring system. This document provides in-depth, experience-driven troubleshooting advice to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is complex. What is the most effective initial workup strategy before attempting chromatography or recrystallization?
A1: Causality and Strategy
The initial aqueous workup is critical for removing inorganic salts, highly polar starting materials (like hydrazine), and any acid or base catalysts. The primary goal is to simplify the mixture to make subsequent purification steps more efficient. Your target molecule contains a basic amino group, which can be protonated, and an ester, which can be hydrolyzed. A carefully controlled pH is therefore essential.
Recommended Protocol: Mild Acid-Base Extraction
-
Quench and Dilute: After the reaction is deemed complete, cool the mixture to room temperature. If a high-boiling polar solvent like DMF or DMSO was used, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 volumes). This facilitates the separation of layers.
-
Weak Base Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acid catalyst without being basic enough to cause significant ester hydrolysis. Amines, including your product, will typically remain in the organic layer during this step.[1]
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Self-Validation: After this workup, run a Thin Layer Chromatography (TLC) or LC-MS of the crude material. You should observe a significant reduction in highly polar, baseline-hugging impurities.
Q2: I'm attempting flash column chromatography, but my compound is streaking severely on the silica gel. What is happening and how do I prevent it?
A2: Causality and Strategy
This is a classic issue when purifying basic compounds, especially amines, on standard silica gel.[2] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your pyrazole derivative forms a strong acid-base interaction with these silanols, leading to irreversible adsorption or slow, uneven elution. This results in significant tailing or "streaking" on the TLC plate and poor separation with low recovery on a column.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for amine streaking on silica gel.
Recommended Protocol: Column Chromatography with a Basic Modifier
-
Prepare the Slurry: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane/EtOAc). To this slurry, add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume. The Et₃N will preferentially bind to the acidic sites on the silica, "masking" them from your compound.[3][4]
-
Pack the Column: Pack the column with the basified slurry as you normally would.
-
Equilibrate: Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase that also contains 0.5-1% Et₃N.
-
Load and Elute: Load your sample (adsorbed onto a small amount of basified silica for best results) and run the column using a gradient of your chosen eluent system (e.g., Hexane/EtOAc or DCM/Methanol), ensuring that the eluent always contains the 0.5-1% Et₃N.
Self-Validation: A TLC analysis using a mobile phase containing Et₃N should show a spot with a higher Rf value and significantly less tailing compared to a TLC run without the additive.
Q3: I have successfully removed the streaking, but I'm still struggling to separate my product from an isomeric byproduct. How can I improve the resolution?
A3: Causality and Strategy
Isomeric byproducts, such as those arising from alkylation at different nitrogens of the pyrazole ring, often have very similar polarities, making them difficult to separate. Achieving separation requires optimizing the selectivity of your chromatographic system. This is typically done by changing the solvent composition of the mobile phase to exploit subtle differences in the interactions of the isomers with the stationary phase.
Data-Driven Optimization
A single solvent system may not provide adequate separation. Screening different solvent systems with varying properties (dipole moment, hydrogen bond donating/accepting ability) is key.
| Solvent System | Typical Ratio Range | Notes on Selectivity |
| Hexanes / Ethyl Acetate | 100:0 to 50:50 | Excellent general-purpose system. Good for resolving moderately polar compounds.[5] |
| Dichloromethane / Methanol | 100:0 to 90:10 | A more polar system. The methanol is a strong hydrogen bond donor and can help differentiate isomers with accessible H-bond acceptors. |
| Toluene / Acetone | 100:0 to 70:30 | Toluene offers pi-pi stacking interactions, which can be highly effective for separating aromatic or heterocyclic isomers. |
| Hexanes / MTBE | 100:0 to 60:40 | Methyl tert-butyl ether (MTBE) is a less polar alternative to EtOAc and can sometimes provide unique selectivity. |
Recommended Protocol: Gradient Optimization
-
TLC Screening: On a single TLC plate, spot your mixture in four separate lanes. Develop each lane with a different solvent system from the table above (e.g., 7:3 Hex/EtOAc, 95:5 DCM/MeOH, 8:2 Tol/Acetone, 7:3 Hex/MTBE). Remember to add 0.5% Et₃N to each.
-
Analyze Separation: Identify the system that shows the largest difference in Rf (ΔRf) between your product and the impurity.
-
Run a Shallow Gradient: Once you've identified the best solvent system, run the column using a very shallow gradient. For example, if the best separation on TLC was at 30% EtOAc in Hexanes, you might run a gradient from 15% to 45% EtOAc over 10-15 column volumes. This increases the residence time on the column and improves resolution.
Q4: Can I use recrystallization to purify my material? My compound keeps oiling out.
A4: Causality and Strategy
Recrystallization is an excellent and scalable purification technique, particularly for removing small amounts of impurities from a solid material that is already >90% pure. "Oiling out" occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it surpasses the saturation point while the solution is still too warm for crystals to nucleate properly. The compound separates as a liquid phase instead of a solid. This is common with compounds that have relatively low melting points or when an inappropriate solvent is used.[6]
Troubleshooting Protocol for Oiling Out
-
Re-heat and Add More Solvent: If the compound oils out, re-heat the solution until the oil redissolves completely. Add more of the same solvent to decrease the overall concentration.
-
Cool Slowly: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) for several hours or overnight. Slow cooling promotes the formation of ordered crystal lattices.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: If the above steps fail, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[6] Consider using a two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). Dissolve the compound in a minimum amount of the "good" solvent (e.g., Ethanol) at high heat, then slowly add the "poor" solvent (e.g., Water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.
Overall Purification Workflow
Caption: General decision-making workflow for purification.
References
- Benchchem. (2025).
- Biotage. (2023). Is there an easy way to purify organic amines?
-
Egorov, M. P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. [Link]
-
Reddy, C. R., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development.
- Benchchem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Gross, G. A., & Turesky, R. J. (1995). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Journal of Chromatography A. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
Welcome to the technical support center for the synthesis and purification of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyrazole intermediate. We will delve into the root causes of side product formation and provide robust, field-proven protocols for their removal, ensuring the high purity required for subsequent applications.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues observed during the synthesis, which typically involves the N-alkylation of 4-aminopyrazole with an ethyl 2-halopropanoate.
Question 1: My reaction crude shows two major product spots on TLC and two distinct sets of peaks in the NMR that integrate to a similar ratio. What are these compounds?
Answer: This is the most frequently encountered issue and is characteristic of regioisomer formation . The pyrazole ring of 4-aminopyrazole has two nitrogen atoms (N1 and N2), both of which can act as nucleophiles and attack the alkylating agent (e.g., ethyl 2-bromopropanoate). This results in a mixture of the desired N1-alkylated product and the undesired N2-alkylated side product.
-
Desired Product: Ethyl 2-(4-amino-1H -pyrazol-1-yl)propanoate (N1-isomer)
-
Side Product: Ethyl 2-(4-amino-2H -pyrazol-2-yl)propanoate (N2-isomer)
The formation of these isomers is a well-documented challenge in pyrazole chemistry.[1][2] The relative ratio of these isomers depends heavily on reaction conditions such as the base, solvent, and temperature.
Question 2: How can I improve the regioselectivity of the alkylation to favor the desired N1-isomer?
Answer: Controlling the N1/N2 selectivity is key to a successful synthesis. While completely eliminating the N2-isomer is difficult, you can significantly favor the desired N1 product by carefully selecting your reaction conditions.
-
Choice of Base: The base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will fully deprotonate the pyrazole ring to form the pyrazolide anion. In polar aprotic solvents like DMF or THF, this anion typically favors alkylation at the more sterically accessible N1 position. In contrast, weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) in polar protic solvents can lead to a mixture of isomers, as the reaction may proceed through a partially protonated transition state.[2]
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred. They effectively solvate the cation of the base (e.g., Na⁺), leaving a "naked" pyrazolide anion that can react more freely, often favoring the thermodynamically more stable N1 product.
-
Temperature Control: Running the deprotonation step at a low temperature (e.g., 0 °C) before adding the alkylating agent and then allowing the reaction to slowly warm to room temperature can improve selectivity.
| Condition | Base | Solvent | Typical Outcome | Rationale |
| Optimized for N1 | NaH | DMF | High N1:N2 ratio | Forms pyrazolide anion, favors thermodynamic product. |
| Commonly Used | K₂CO₃ | Acetonitrile | Moderate N1:N2 ratio | Heterogeneous reaction, less selective. |
| Less Selective | TEA | Ethanol | Low N1:N2 ratio | Favors kinetic N2 product in protic solvent. |
Question 3: My reaction produced a mixture of N1 and N2 isomers. What is the best method to separate them?
Answer: Separating the N1 and N2 regioisomers is a classic purification challenge. Due to their structural similarity, the most effective method is flash column chromatography on silica gel . The two isomers typically have a small but exploitable difference in polarity.
The key to a successful separation is to address the basicity of the amino group, which can cause significant peak tailing on acidic silica gel.[3] To counteract this, a small amount of a basic modifier is added to the mobile phase.
See Protocol 1 for a detailed, step-by-step guide to chromatographic separation.
Question 4: My reaction is clean, but my overall yield is low, and I've recovered a significant amount of unreacted 4-aminopyrazole. What went wrong?
Answer: This issue typically points to incomplete deprotonation or insufficient reaction time.
-
Inefficient Deprotonation: If using a solid base like NaH or K₂CO₃, ensure it is fresh and the reaction is stirred vigorously to maximize surface area contact. For NaH, ensure the mineral oil has been washed away if necessary. You may need to use a slight excess of the base (1.1-1.2 equivalents).
-
Reaction Time: Alkylation reactions can be slow. Monitor the reaction progress by TLC. If the starting material spot is still prominent after several hours, consider gently heating the reaction (e.g., to 40-50 °C) or allowing it to stir longer (up to 24 hours).
Question 5: I see a new, more polar spot on my TLC, and my mass spec shows a peak corresponding to the loss of an ethyl group (-28 Da). What is this side product?
Answer: This is indicative of ester hydrolysis . If there is residual water in your reagents or solvents, or if the reaction workup involves prolonged exposure to acidic or basic aqueous conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid: 2-(4-amino-1H-pyrazol-1-yl)propanoic acid. This side product is significantly more polar and will have a much lower Rf on TLC.
Prevention:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
During workup, minimize the time the product spends in strongly acidic or basic aqueous solutions. Use a saturated sodium bicarbonate solution for neutralization, which is sufficiently basic to quench acid but mild enough to minimize hydrolysis.
Experimental Protocols
Protocol 1: Chromatographic Separation of N1 and N2 Regioisomers
This protocol provides a robust method for separating ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate from its N2-isomer using flash column chromatography.
Sources
Technical Support Center: Crystallization of Aminopyrazole Hydrochloride Salts
Welcome to the technical support center for the crystallization of aminopyrazole hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these important pharmaceutical compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation.
Introduction to Aminopyrazole Hydrochloride Salt Crystallization
Aminopyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The hydrochloride salt form is frequently utilized to enhance the aqueous solubility of these often poorly soluble active pharmaceutical ingredients (APIs).[2][3] However, the crystallization of aminopyrazole hydrochloride salts can be a nuanced process, prone to issues such as oiling out, polymorphism, and salt disproportionation.
This guide provides a structured approach to understanding and overcoming these challenges, ensuring the isolation of pure, crystalline material with the desired physical and chemical properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My aminopyrazole hydrochloride salt is "oiling out" or forming a viscous sludge instead of crystals.
Question: I've added the HCl solution to my aminopyrazole free base in an organic solvent, but instead of a crystalline solid, I'm observing a sticky oil or a thick sludge. What's happening and how can I fix it?
Answer:
Causality: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the concentration of the solute exceeds its solubility limit, leading to the formation of a solute-rich liquid phase instead of a solid crystalline phase.[4][5] This is a common issue with hydrochloride salts, particularly when the salt is highly soluble in the chosen solvent system or when supersaturation is generated too rapidly.[6] Molecules with flexible structures or low melting points are also prone to oiling out.[4]
Troubleshooting Protocol:
-
Control Supersaturation: The primary goal is to slow down the rate at which supersaturation is achieved.
-
Slower Acid Addition: Add the HCl solution (e.g., HCl in isopropanol, ethyl acetate, or dioxane) dropwise and with vigorous stirring.[6] This allows for localized saturation and promotes nucleation over oiling.
-
Cooling Rate: If using cooling crystallization, decrease the cooling rate. A gradual temperature reduction provides more time for ordered crystal lattice formation.[7][8]
-
Antisolvent Addition: If using an antisolvent, add it slowly to the solution of the salt.
-
-
Solvent System Modification: The choice of solvent is critical.
-
Solvent Polarity: Experiment with a less polar solvent system. If your compound is oiling out in a highly polar solvent like ethanol, try a mixture with a less polar solvent like ethyl acetate or toluene.[6]
-
Solubility Screening: Conduct a preliminary solubility screen of the hydrochloride salt in various solvents to find a system where it is sparingly soluble at room temperature but soluble at an elevated temperature.
-
-
Seeding: Introducing seed crystals can bypass the kinetic barrier to nucleation and encourage crystallization at a lower supersaturation level, thus avoiding the conditions that lead to oiling out.[4][9]
-
Protocol: Add a small amount of previously isolated crystalline material to the solution just as it becomes cloudy or after cooling has commenced.
-
-
Temperature Control:
-
Elevated Temperature: In some cases, forming the salt at a slightly elevated temperature can prevent oiling by increasing the solubility of the oil phase. Subsequent slow cooling can then induce crystallization.
-
Issue 2: The isolated hydrochloride salt is highly hygroscopic and difficult to handle.
Question: My aminopyrazole hydrochloride salt crystals quickly absorb atmospheric moisture and become sticky or deliquesce. How can I mitigate this?
Answer:
Causality: Hydrochloride salts are known to be hygroscopic due to the strong hydrogen bond accepting nature of the chloride ion, which readily interacts with water molecules from the atmosphere.[2] This can lead to the formation of hydrates and compromise the physical and chemical stability of the drug substance.[2]
Troubleshooting Protocol:
-
Handling and Storage:
-
Inert Atmosphere: Handle the isolated salt in a low-humidity environment, such as a glove box or under a stream of dry nitrogen.
-
Drying: Ensure the salt is thoroughly dried under high vacuum to remove any residual solvent and adsorbed water.
-
Storage: Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) or in a tightly sealed container with a desiccant pack.
-
-
Alternative Salt Forms: If hygroscopicity remains a significant issue, consider forming a different salt. While hydrochloride is common, other counter-ions like mesylate, tosylate, or certain dicarboxylic acids might yield less hygroscopic salts.[6]
-
Co-crystallization: A more advanced approach is to form a co-crystal of the hydrochloride salt.[10][11] In this strategy, the chloride ion can be involved in hydrogen bonding with a co-former, making it less available to interact with atmospheric moisture.[2]
Issue 3: I am observing inconsistent crystal forms (polymorphism).
Question: I've successfully crystallized my aminopyrazole hydrochloride salt, but different batches are showing different crystal habits and analytical data (e.g., melting point, XRPD). How can I control the polymorphic form?
Answer:
Causality: Polymorphism is the ability of a compound to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.[12] Different polymorphs can have distinct physicochemical properties, including solubility, stability, and bioavailability.[12] The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.
Troubleshooting Protocol:
-
Controlled Crystallization Conditions: Consistency is key.
-
Solvent: Use the same solvent system for every batch. The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.
-
Temperature: Maintain a consistent temperature profile for dissolution and cooling. The cooling rate can significantly impact the resulting polymorphic form.
-
Stirring: The stirring rate affects the nucleation and growth kinetics.[13] Use a consistent and controlled stirring speed.
-
Supersaturation: Control the rate of supersaturation generation, as discussed in the "oiling out" section.
-
-
Seeding: Seeding with the desired polymorph is the most effective way to ensure the consistent formation of that form.
-
Protocol: Introduce seed crystals of the target polymorph into the supersaturated solution to direct the crystallization pathway.
-
-
Polymorph Screening: Conduct a systematic polymorph screen to identify the different crystalline forms and the conditions under which they are formed. This typically involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., fast evaporation, slow cooling, antisolvent addition).
-
Characterization: Use analytical techniques to characterize the different forms and identify the most stable polymorph.
-
X-Ray Powder Diffraction (XRPD): The definitive technique for identifying different polymorphs.[14]
-
Differential Scanning Calorimetry (DSC): To determine the melting points and thermodynamic relationships between polymorphs.[14]
-
Thermogravimetric Analysis (TGA): To identify solvates or hydrates.[14]
-
Issue 4: My hydrochloride salt appears to be converting back to the free base over time (disproportionation).
Question: I have a suspension of my aminopyrazole hydrochloride salt, and I've noticed that over time the pH of the slurry changes, and I'm isolating the free base instead of the salt. What is happening?
Answer:
Causality: This is likely due to salt disproportionation, a process where the salt converts into its neutral, less soluble free base.[15] This is a solution-mediated process that can also occur in the solid state in the presence of moisture.[16] The stability of the salt is dependent on the pH of the microenvironment relative to the pHmax of the salt, which is the pH at which the salt and free base are in equilibrium. If the pH of the environment is above the pHmax, the salt will tend to disproportionate.[15][16]
Troubleshooting Protocol:
-
pH Control: The most direct way to prevent disproportionation is to control the pH of the solution or suspension.
-
Acidification: Maintain the pH of the solution below the pHmax of the salt by adding a small amount of acid.[17] This shifts the equilibrium towards the salt form.
-
-
Solvent Selection: The choice of solvent can influence the solubility of both the salt and the free base, thereby affecting the pHmax.
-
Aqueous vs. Organic: Disproportionation is more common in aqueous suspensions. If possible, process the salt in a suitable organic solvent where the free base has some solubility, but the salt is less soluble.
-
-
Temperature Control: Cooling can sometimes suppress disproportionation by decreasing the solubility of the salt more than the free base, which can increase the pHmax.[17] Storing suspensions at reduced temperatures (2-8 °C) has been shown to successfully inhibit this process.[17][18]
-
Excipient Compatibility: In formulation development, be aware that alkaline excipients can raise the microenvironment pH and promote disproportionation.[16]
Data and Workflow Visualization
Table 1: Solvent Properties for Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | 10.2 | 100.0 | 80.1 | High solubility for many HCl salts; risk of disproportionation. |
| Methanol | 5.1 | 64.7 | 32.7 | Good solvent for many aminopyrazoles and their salts. |
| Ethanol | 4.3 | 78.4 | 24.5 | Commonly used; can be used in mixtures with water or less polar solvents.[19] |
| Isopropanol (IPA) | 3.9 | 82.6 | 19.9 | Good choice for cooling crystallization; often used for HCl salt formation.[20] |
| Acetonitrile | 5.8 | 81.6 | 37.5 | Aprotic polar solvent; can offer different selectivity. |
| Ethyl Acetate | 4.4 | 77.1 | 6.0 | Less polar; often used as an antisolvent or for slurrying.[6] |
| Toluene | 2.4 | 110.6 | 2.4 | Nonpolar; can be used as an antisolvent.[6] |
| Dioxane | 4.8 | 101.0 | 2.2 | Used for preparing anhydrous HCl solutions.[6] |
Experimental Protocol: General Cooling Crystallization of an Aminopyrazole Hydrochloride Salt
-
Dissolution: Dissolve the aminopyrazole free base in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60 °C).
-
Acidification: While maintaining the temperature, slowly add a stoichiometric amount (1.0-1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
Supersaturation Generation:
-
Option A (Slow Cool): Gradually cool the solution to room temperature over several hours. Further cooling in an ice bath can be used to maximize yield.
-
Option B (Antisolvent): If the salt is highly soluble, slowly add an antisolvent (e.g., ethyl acetate) to the solution at a constant temperature until turbidity is observed, then cool slowly.
-
-
Seeding (Optional but Recommended): If available, add a small amount of seed crystals when the solution is slightly supersaturated (e.g., after cooling a few degrees or upon initial turbidity).
-
Maturation: Stir the resulting slurry at the final temperature for a period (e.g., 2-12 hours) to allow for crystal growth and potential polymorphic transformation to a more stable form.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent or the antisolvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Diagram: Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting common aminopyrazole HCl salt crystallization issues.
Diagram: General Workflow for Salt Formation and Crystallization
Caption: Step-by-step workflow for aminopyrazole hydrochloride salt crystallization.
References
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PMC. Available at: [Link]
-
Guide for crystallization. (n.d.). Université de Genève. Available at: [Link]
-
Crystallisation of Sodium Chloride. (2026). Maiyam Group. Available at: [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019). PMC - NIH. Available at: [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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Problem with hydrochloride salt formation/isolation. (2018). Reddit. Available at: [Link]
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Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Medicilon. Available at: [Link]
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How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). PubMed. Available at: [Link]
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Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (n.d.). Journal of the American Chemical Society. Available at: [Link]
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How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). Helda - University of Helsinki. Available at: [Link]
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How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Crystal Pharmatech. Available at: [Link]
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The Cooling Crystallization Process. (n.d.). Cool Separations. Available at: [Link]
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Cooling Crystallization of Sodium Chloride via Hollow Fiber Devices to Convert Waste Concentrated Brines to Useful Products. (n.d.). ResearchGate. Available at: [Link]
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What are the different techniques to characterize chemical crystals?. (2019). ResearchGate. Available at: [Link]
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]
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A method to crystallize substances that oil out. (n.d.). ResearchGate. Available at: [Link]
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Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. Available at: [Link]
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Purification of organic hydrochloride salt?. (2017). ResearchGate. Available at: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]
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Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. (2025). ResearchGate. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis
Welcome to the technical support resource for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The following information is structured in a question-and-answer format to directly address challenges you may encounter in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Root Cause
Q1: My pyrazole synthesis is resulting in a significantly lower yield than expected. What are the most common initial factors I should investigate?
Low yields in pyrazole synthesis, most commonly the Knorr synthesis and its variations, can often be traced back to a few key areas.[1] Before delving into complex optimizations, it is crucial to assess the following:
-
Incomplete Reaction: The most straightforward cause of low yield is a reaction that has not proceeded to completion. Monitor the consumption of your starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and, critically, your hydrazine derivative, can drastically affect the outcome.[2] Impurities can participate in side reactions, consuming your reagents and complicating purification.[2] For instance, hydrazine hydrate can degrade over time, and its quality should be verified.
-
Formation of Side Products: The generation of unintended byproducts is a frequent cause of diminished yields.[1] Common side products include regioisomers (when using unsymmetrical dicarbonyls), pyrazoline intermediates from incomplete aromatization, and products from hydrazine self-condensation.[3]
Q2: I've confirmed my starting materials are pure and the reaction has run to completion, but the yield is still poor. What role do my reaction conditions play?
Reaction conditions are a critical factor. Suboptimal parameters can favor side reactions or slow the desired transformation to a crawl. Consider these variables:
-
Temperature: Many condensation reactions for pyrazole synthesis require heating to proceed at an efficient rate.[1] Refluxing the reaction mixture is a common strategy. In some cases, microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times.[1][4]
-
Solvent Choice: The solvent can significantly influence the reaction rate and even the regioselectivity.[4] While traditional methods often employ polar protic solvents like ethanol, aprotic dipolar solvents such as DMF, NMP, or DMAc have demonstrated superior results for certain substrates, especially in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[2][4][5]
-
Catalyst: The choice and concentration of an acid or base catalyst are pivotal. For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is often used to facilitate the initial imine formation and subsequent cyclization.[6][7][8] However, the optimal pH should be determined empirically, as highly acidic conditions can sometimes promote side reactions.[7] In some modern protocols, Lewis acids like nano-ZnO have been shown to enhance yields.[5]
Q3: My TLC and NMR spectra are showing multiple spots/peaks close to my desired product. What could these be and how do I deal with them?
This observation strongly suggests the formation of isomers or closely related byproducts.
-
Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is a very common issue and a primary cause of yield loss for the desired isomer.[3][9] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of products that can be difficult to separate.[9][10]
-
Pyrazoline Intermediates: The reaction between an α,β-unsaturated ketone and a hydrazine derivative initially forms a pyrazoline, which must then be oxidized to the aromatic pyrazole.[5] If this final oxidation step is incomplete, the pyrazoline will remain as a significant impurity.[3]
Separating these byproducts often requires careful column chromatography. Sometimes, deactivating the silica gel with triethylamine can prevent degradation of the pyrazole on the column.[11] In cases of regioisomers, altering the reaction solvent or catalyst may shift the selectivity towards one product.[5]
Section 2: In-Depth Troubleshooting Guides
Issue 1: Consistently Low Conversion of Starting Materials
Symptoms: TLC or LC-MS analysis shows a significant amount of remaining 1,3-dicarbonyl or hydrazine starting material, even after prolonged reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps & Rationale:
-
Increase Temperature: The initial condensation and subsequent cyclization/dehydration steps have activation energy barriers that can be overcome with thermal energy.[1] If reacting at room temperature, begin by heating to reflux. Microwave irradiation is a powerful alternative for accelerating the reaction.[4]
-
Extend Reaction Time: Monitor the reaction every hour using TLC. If the starting material spots are diminishing, the reaction is proceeding, albeit slowly. Allow it to run for an extended period (e.g., 12-24 hours) before concluding it has stalled.
-
Optimize Catalyst: The mechanism for the Knorr synthesis is acid-catalyzed.[6][12] If you are not using a catalyst, add a few drops of glacial acetic acid.[13] If you are, consider that the pH is crucial; both the imine formation and cyclization steps are pH-dependent.[8] You may need to screen different acids (e.g., H₂SO₄, p-TsOH) or bases if your specific mechanism requires it.[4]
-
Solvent Modification: Aprotic dipolar solvents like DMF can accelerate bimolecular reactions and have been shown to improve yields and regioselectivity in pyrazole synthesis compared to protic solvents like ethanol.[2]
Issue 2: Formation of Regioisomers with Unsymmetrical Dicarbonyls
Symptoms: NMR spectra show duplicate sets of peaks. Mass spectrometry confirms a single mass corresponding to the product, but TLC shows two spots that are very close together.
Underlying Cause: The nucleophilic attack of the hydrazine can occur at either of the two electrophilic carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound, leading to two distinct structural isomers.[5][9]
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
Mitigation Strategies:
| Strategy | Rationale | Key Considerations |
| Solvent Modification | Aprotic dipolar solvents (DMF, DMAc) can alter the transition state energies for the two competing pathways, favoring one isomer.[5] | Empirically test solvents. What works for one substrate may not for another. |
| Temperature Control | Lowering the reaction temperature can sometimes increase the kinetic selectivity of the initial nucleophilic attack. | May significantly increase reaction time. |
| pH/Catalyst Tuning | The relative electrophilicity of the two carbonyls can be influenced by the pH, potentially directing the hydrazine to one site preferentially.[10] | Requires careful screening of acidic and basic conditions. |
| Use of a Directing Group | Introducing a bulky or electronically distinct group on the dicarbonyl can sterically or electronically favor attack at one carbonyl. | Requires synthesis of a modified starting material. |
Issue 3: Purification Challenges and Colored Impurities
Symptoms: The crude product is a dark oil or discolored solid. Standard purification by recrystallization or silica gel chromatography fails to yield a pure product or results in significant product loss.
Potential Causes & Solutions:
-
Hydrazine Side Reactions: Hydrazine can undergo self-condensation or oxidation, leading to colored impurities.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate these oxidative side reactions.[7]
-
Acid Sensitivity: Pyrazoles are basic heterocycles. On standard silica gel, which is acidic, they can streak or decompose.
-
Solution: Deactivate the silica gel by preparing your slurry with a solvent system containing 1-2% triethylamine.[11] This neutralizes the acidic sites on the silica, allowing for cleaner elution.
-
-
Alternative Purification:
-
Recrystallization: If your product is a solid, extensive screening of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) for recrystallization can be very effective.[11]
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The basic pyrazole product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the pure pyrazole back into an organic solvent.
-
Salt Formation: In some cases, the pyrazole can be purified by converting it to an acid addition salt, which is then crystallized from an organic solvent.[14][15]
-
Section 3: Key Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel plate. Mark lanes for your starting material(s) and the reaction mixture.
-
Spot the Plate: Dissolve a small amount of your starting material(s) in a suitable solvent for a reference spot. Using a capillary tube, spot the starting material(s) and a sample from your reaction mixture onto the appropriate lanes on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below your baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing towards completion.
Protocol 2: Sample Preparation for NMR/LC-MS Analysis
-
Work-up a Small Aliquot: Withdraw ~0.1 mL of the reaction mixture.
-
Quench and Extract: Add the aliquot to a vial containing 1 mL of water and 1 mL of an organic solvent (e.g., ethyl acetate). Vortex the mixture.
-
Isolate Organic Layer: Allow the layers to separate. Carefully remove the top organic layer with a pipette.
-
Dry and Concentrate: Pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate to remove residual water. Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Analyze: Dissolve the resulting residue in a deuterated solvent (for NMR) or a suitable solvent like methanol or acetonitrile (for LC-MS) to analyze the crude product distribution.
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
- Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).
- Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
- Bentama, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI.
- Method for purifying pyrazoles. (2011). Google Patents.
- A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods - Benchchem. (n.d.).
- Process for the purification of pyrazoles. (2009). Google Patents.
- Troubleshooting Knorr pyrazole synthesis impurities - Benchchem. (n.d.).
- (PDF) Review on Synthesis of pyrazole and pyrazolines. (2015). ResearchGate.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH.
- knorr pyrazole synthesis | PPTX. (n.d.). Slideshare.
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Technical Support Center: Optimizing Reaction Conditions for Aminopyrazole Synthesis
Welcome to the Technical Support Center for Aminopyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of aminopyrazoles. As a critical scaffold in medicinal chemistry, the successful and efficient synthesis of aminopyrazoles is paramount.[1][2][3] This resource combines established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered in this area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding aminopyrazole synthesis.
Q1: What are the primary synthetic routes to aminopyrazoles?
The most versatile and widely employed method for synthesizing 3- and 5-aminopyrazoles is the condensation reaction between a hydrazine (or its salt) and a 1,3-dielectrophilic species where one of the electrophilic groups is a nitrile. The most common precursors are β-ketonitriles and α,β-unsaturated nitriles.[1][2] Other notable methods include the ring transformation of isoxazoles and various multi-component reactions (MCRs).[4]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, or the formation of side products.[5] To troubleshoot, consider the following:
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of starting materials. In many cases, increasing the reaction temperature or time can improve yields. Microwave-assisted synthesis has also been shown to be effective in reducing reaction times and improving yields.[5]
-
Catalyst: The choice and concentration of an acid or base catalyst can be critical. For reactions involving β-ketonitriles, a catalytic amount of acid can facilitate the initial hydrazone formation.
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.
Q3: I'm getting a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers. How can I control the regioselectivity?
This is a frequent challenge when using substituted hydrazines. The regiochemical outcome is highly dependent on the reaction conditions, which can be manipulated to favor either kinetic or thermodynamic control.[6]
-
For the 5-aminopyrazole (Thermodynamic Product): Use neutral or acidic conditions (e.g., acetic acid in an alcohol solvent). These conditions favor the formation of the more stable 5-amino isomer.[6]
-
For the 3-aminopyrazole (Kinetic Product): Employ basic conditions (e.g., sodium ethoxide in ethanol). These conditions promote the faster, but reversible, formation of the 3-amino isomer.[6]
Q4: How can I definitively determine the regiochemistry of my product?
While 1D NMR and mass spectrometry are essential for initial characterization, they may not be sufficient to unambiguously assign the regiochemistry. Advanced 2D NMR techniques, such as 1H-15N HMBC, are powerful tools for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction is the gold standard for irrefutable structural confirmation.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Persistent Formation of Side Products
The formation of byproducts can significantly reduce the yield and complicate the purification of your desired aminopyrazole.
Causality: The nucleophilic nature of the aminopyrazole product can lead to further reactions with starting materials or intermediates, especially under harsh conditions.[6] Common side products include acetylated aminopyrazoles (if using acetic acid at high temperatures) and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Solutions:
-
Lower the Reaction Temperature: If you suspect thermal decomposition or subsequent reactions, reducing the temperature may minimize side product formation.
-
Change the Solvent: If N-acetylation is an issue, switch from acetic acid to a non-acetylating solvent system, such as ethanol with a catalytic amount of a stronger acid.[6]
-
Reduce Reaction Time: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent the formation of byproducts from prolonged reaction times.
Issue 2: Difficulty with Product Purification
Aminopyrazoles can be challenging to purify due to their basicity and potential for multiple hydrogen bonding interactions.
Causality: The amino group makes these compounds basic, which can lead to strong interactions with silica gel during column chromatography, resulting in poor separation and recovery.
Solutions:
-
Recrystallization: This is often the most effective method for purifying aminopyrazoles. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[7]
-
Acid-Base Extraction: Utilize the basicity of the amino group to your advantage. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the aminopyrazole into the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
-
Modified Column Chromatography: If chromatography is necessary, deactivate the silica gel by pre-treating it with a base, such as triethylamine or ammonia in methanol. This will help to reduce tailing and improve the separation.[7] Neutral alumina can also be a suitable alternative stationary phase.[7]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable 5-amino isomer.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the substituted hydrazine or its hydrochloride salt (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[6]
Protocol 2: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is adapted from methodologies that favor the formation of the 3-amino isomer.[6]
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
Reagent Addition: Cool the solution in an ice bath and add the β-ketonitrile (1.0 eq) dropwise. Stir for 30 minutes.
-
Hydrazine Addition: Add the substituted hydrazine (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or modified column chromatography.
Data Summary
The choice of solvent can have a significant impact on the reaction outcome. The following table summarizes the general effects of common solvents on aminopyrazole synthesis.
| Solvent | Typical Conditions | Effect on Regioselectivity | Notes |
| Ethanol | Neutral or with catalytic acid/base | Can be tuned for either 3- or 5-amino isomers | A versatile and common choice. |
| Acetic Acid | Acidic | Strongly favors the 5-amino isomer | Can lead to N-acetylation at high temperatures.[6] |
| Toluene | Neutral | Can favor the 5-amino isomer with microwave heating | Often used in microwave-assisted synthesis. |
| Water | Neutral or with catalyst | Can be a green solvent choice for certain MCRs | Often requires a catalyst to be effective.[8] |
| DMF/DMSO | Neutral or basic | Can favor the 3-amino isomer under basic conditions | High boiling points can be advantageous for sluggish reactions. |
Conclusion
The synthesis of aminopyrazoles, while seemingly straightforward, presents several challenges that require careful consideration of reaction conditions. By understanding the underlying mechanisms and the impact of parameters such as pH, temperature, and solvent, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a framework for addressing common issues and achieving successful outcomes in the preparation of these valuable heterocyclic compounds.
References
-
El-Sayed, R., & Abdel-Aziz, H. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178–213. [Link]
-
El-Sayed, R., & Abdel-Aziz, H. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, 7, 178–213. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Recent Developments in the Synthesis of Nitrogen-Containing Heterocycles. [Link]
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Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 9037–9047. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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3(5)-aminopyrazole. (1971). Organic Syntheses, 51, 10. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). The Journal of Organic Chemistry, 85(15), 10108–10115. [Link]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2020). Beilstein Journal of Organic Chemistry, 16, 121–131. [Link]
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Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (2016). RSC Advances, 6(106), 104523–104532. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry. [Link]
-
Optimization of reaction conditions. (2019). ResearchGate. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(2), 481. [Link]
-
Recent developments in aminopyrazole chemistry. (2014). ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC, 14, 203–242. [Link]
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Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. (2023). ChemistrySelect, 8(47). [Link]
- Process for preparation of aminopyrazole. (2017).
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Advices for Aminopyrazole synthesis. (2021). Reddit. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
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Technical Support Center: Column Chromatography of Polar Amino Pyrazole Compounds
Welcome to the technical support center for the column chromatography of polar amino pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, nitrogen-containing heterocyclic molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common purification hurdles like poor retention, peak tailing, and compound degradation.
Frequently Asked Questions (FAQs)
Q1: Why are polar amino pyrazoles so difficult to purify using standard column chromatography?
A1: The difficulty arises from a combination of their inherent chemical properties. Their high polarity makes them highly soluble in polar mobile phases, leading to poor retention on traditional reversed-phase (e.g., C18) columns where they may elute in the solvent front.[1][2] Conversely, in normal-phase chromatography (e.g., silica gel), their polar functional groups (especially the amino group) can interact too strongly with the acidic silanol groups on the silica surface. This leads to significant peak tailing, irreversible adsorption, or even on-column degradation.[3][4]
Q2: My amino pyrazole is streaking badly on a silica gel column. What is the primary cause?
A2: Severe streaking or tailing of amino compounds on silica gel is most often caused by strong secondary interactions between the basic amine functionality and acidic surface silanols (Si-OH) of the stationary phase.[5][6] This interaction is a strong acid-base interaction that results in a non-ideal elution profile. The analyte molecules that interact strongly are retained longer, leading to a "tail" on the backside of the chromatographic peak.
Q3: I have very poor retention of my polar pyrazole on a C18 column. What is my best alternative?
A3: When a compound is too polar for good retention on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[2][7] HILIC uses a polar stationary phase (like silica, diol, or amino-propylated silica) with a mobile phase rich in an organic solvent like acetonitrile, but containing a small amount of water.[8][9] This creates a water-rich layer on the stationary phase surface, allowing for the effective retention and separation of very polar compounds.[9][10]
Q4: Can I use normal-phase chromatography for these compounds at all?
A4: Yes, but with modifications. Standard silica gel often requires deactivation to achieve good peak shapes for basic compounds like amino pyrazoles.[3] This is typically done by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[4][11] These modifiers compete with the analyte for the active silanol sites, effectively masking them and allowing for a more symmetrical peak shape.[6] Alternatively, using a less acidic stationary phase like alumina or a bonded phase such as an amino or diol column can be effective.[3][12]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the "what to do" and the "why it works."
Problem 1: My compound streaks severely on silica gel, even with ethyl acetate/methanol mobile phases.
-
Question: I'm observing significant peak tailing for my polar amino pyrazole on a silica gel column. How can I achieve a sharp, symmetrical peak?
-
Underlying Cause: The basic amino group on your pyrazole is interacting strongly with acidic silanol groups on the silica surface. This creates a secondary, non-ideal retention mechanism that broadens and tails the peak.[13]
-
Solutions & Scientific Rationale:
-
Add a Basic Modifier to the Mobile Phase:
-
What to do: Incorporate 0.1-2% triethylamine (TEA) or a solution of ammonium hydroxide in methanol into your eluent system.[4][11]
-
Why it works: The basic modifier acts as a silanol-masking agent. It preferentially interacts with the acidic silanol sites, preventing your amino pyrazole from binding to them. This ensures that the primary separation mechanism is based on polarity, leading to improved peak shape.[6]
-
-
Deactivate the Stationary Phase:
-
What to do: Before loading your sample, flush the packed silica gel column with 2-3 column volumes of your mobile phase containing the basic modifier. Then, switch back to the initial mobile phase (without the modifier) for 2-3 column volumes to wash out the excess base before loading your compound.[3]
-
Why it works: This procedure neutralizes the most active acidic sites on the silica surface, creating a more inert stationary phase that is less likely to cause tailing with basic analytes.
-
-
Switch to a Different Stationary Phase:
-
What to do: Consider using a less acidic stationary phase. Good alternatives include neutral or basic alumina, or bonded phases like amino (NH2) or diol columns.[3][12][14]
-
Why it works: These phases have different surface chemistries. Alumina has both acidic and basic sites (depending on the grade), while amino and diol phases provide polar interactions without the strong acidity of silica, thus minimizing the problematic secondary interactions.[14]
-
-
Problem 2: My compound elutes at the solvent front in reversed-phase (C18) chromatography.
-
Question: My polar amino pyrazole shows little to no retention on a C18 column, eluting immediately. How can I increase its retention?
-
Underlying Cause: The compound is too polar and has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than for the non-polar C18 stationary phase.[1]
-
Solutions & Scientific Rationale:
-
Employ HILIC (Hydrophilic Interaction Liquid Chromatography):
-
What to do: Switch to a HILIC method. Use a polar column (bare silica, amino, or diol) with a mobile phase of high organic content (e.g., >80% acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate).[8][15] In HILIC, water is the strong, eluting solvent.[16]
-
Why it works: HILIC operates on a partitioning mechanism where polar analytes are retained in an aqueous layer adsorbed onto the polar stationary phase.[9] This provides excellent retention for compounds that are too polar for reversed-phase.[2][10]
-
-
Adjust Mobile Phase pH (for ionizable pyrazoles):
-
What to do: For amino pyrazoles, which are basic, increasing the mobile phase pH can sometimes increase retention in reversed-phase. However, this must be done carefully, as high pH can damage traditional silica-based columns. A better strategy for bases is often to work at a low pH (e.g., 2.5-4) to ensure consistent protonation, although this may not increase retention significantly. The key is to operate at a pH far from the compound's pKa for robust results.[17][18]
-
Why it works: The charge state of an ionizable compound dramatically affects its polarity.[19] By controlling the pH, you control the charge and thus the retention. For basic compounds, a higher pH makes them less charged (more neutral) and thus more hydrophobic, potentially increasing retention on a C18 column.[20] However, HILIC is generally a more robust solution for very polar bases.
-
-
Use a Polar-Embedded or Polar-Endcapped Column:
-
What to do: If you must use a reversed-phase method, try a column with a polar-embedded group (e.g., amide or carbamate) or one that is polar-endcapped.[5][21]
-
Why it works: These columns are designed to be more compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes compared to standard C18 columns. The embedded polar groups can interact with polar analytes, providing an additional retention mechanism.[21]
-
-
Data Summary Tables
Table 1: Chromatography Mode Selection Guide for Polar Amino Pyrazoles
| Chromatography Mode | Stationary Phase | Mobile Phase Principle | Best For... | Key Considerations |
| Normal Phase (NP) | Silica Gel, Alumina | Non-polar solvent with polar modifier | Moderately polar pyrazoles; separation of isomers.[1][22] | High risk of peak tailing; requires basic modifier (e.g., TEA) for amino compounds.[11] |
| Reversed Phase (RP) | C18, C8, Phenyl-Hexyl | Polar solvent (Water/ACN/MeOH) | Pyrazoles with some hydrophobic character. | Very polar compounds show poor retention.[1] pH control is critical for ionizable compounds.[17] |
| HILIC | Bare Silica, Amino, Diol | High organic solvent with aqueous buffer | Highly polar, water-soluble amino pyrazoles.[1][15] | Requires longer column equilibration times. The sample solvent must match the mobile phase.[7] |
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography of a Polar Amino Pyrazole
This protocol assumes the use of standard silica gel and is optimized to prevent peak tailing.
-
Solvent System Selection (TLC):
-
Develop a solvent system using a mixture like Dichloromethane/Methanol or Ethyl Acetate/Hexane.
-
To the chosen solvent system, add 0.5-1% triethylamine (TEA) to your TLC development chamber.
-
Aim for a target compound Rf value of 0.2-0.35 for optimal column separation.[3]
-
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude amino pyrazole compound in a minimal amount of a strong solvent (e.g., DCM or THF).
-
Add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry load."
-
Carefully add the dry-loaded sample to the top of the packed column.[22]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).
-
Gradually increase the polarity by increasing the percentage of methanol as needed (gradient elution).
-
Collect fractions and monitor by TLC to identify the pure product.
-
Visualizations and Workflows
Troubleshooting Peak Tailing in Normal Phase Chromatography
Below is a logical workflow for diagnosing and solving peak tailing issues when purifying amino pyrazoles on silica gel.
Caption: A decision tree for troubleshooting peak tailing of basic compounds.
References
- Kazakevich, Y. & LoBrutto, R. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Bickler, B. (2023).
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- University of Rochester. (n.d.).
- University of Rochester. (n.d.).
- BenchChem. (2025).
- Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Sigma-Aldrich. (n.d.).
- Zmysłowski, A. et al. (2018). For highly polar compound, how to do the purification?.
- Bickler, B. (2023). What can I use to purify polar reaction mixtures?. Biotage.
- BenchChem. (2025).
- Veeprho. (2025).
- Element Lab Solutions. (n.d.).
- Jupille, T. (2007). severe tailing on column.
- Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs.
- Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent Technologies.
- Buchi. (n.d.).
- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. BenchChem.
- Agilent. (n.d.).
- Crawford Scientific. (n.d.).
- Agilent. (2025).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride by ¹H NMR
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides an in-depth technical comparison of analytical techniques for the characterization of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, with a primary focus on the utility and interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The principles and methodologies discussed herein are designed to offer both a theoretical foundation and practical insights for the comprehensive analysis of this and structurally related heterocyclic compounds.
The Central Role of ¹H NMR in Structural Elucidation
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), confirming the molecular structure is a non-negotiable step for quality control and regulatory compliance. Among the suite of available analytical techniques, ¹H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's proton framework. This non-destructive technique relies on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), will align with an external magnetic field and can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei back to their ground state emits a signal whose frequency is exquisitely sensitive to the local electronic environment. This sensitivity allows us to deduce the connectivity of atoms, the number of protons in a given environment, and even their spatial relationships.
This guide will dissect the ¹H NMR spectrum of this compound, offering a detailed interpretation of its key features. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic view of its analytical characterization.
Deciphering the ¹H NMR Spectrum of this compound
The structure of this compound presents several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The expected chemical shifts (δ) are influenced by the electronic effects of the pyrazole ring, the amino group, the propanoate side chain, and the presence of the hydrochloride salt, which can lead to protonation and subsequent changes in the electronic environment.
A predicted ¹H NMR spectrum of the title compound is detailed below. The interpretation is based on established principles of NMR spectroscopy and data from structurally similar compounds.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | -CH(CH₃)- | ~4.5 - 5.0 | Quartet (q) | 1H | The methine proton is adjacent to the chiral center and the electron-withdrawing pyrazole nitrogen, shifting it downfield. It is split by the three protons of the adjacent methyl group. |
| b | Pyrazole H-3 | ~7.5 - 7.8 | Singlet (s) | 1H | Protons on the pyrazole ring are in the aromatic region. The exact shift is influenced by the amino group at C4 and the propanoate group at N1.[1][2] |
| c | Pyrazole H-5 | ~7.3 - 7.6 | Singlet (s) | 1H | Similar to H-3, this proton is on the pyrazole ring. Its chemical shift will be distinct from H-3 due to the different proximity to the N-substituent.[1][2] |
| d | -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly and is often broad due to quadrupole effects and exchange with trace amounts of water. Protonation by HCl will further shift this signal downfield. |
| e | -O-CH₂-CH₃ | ~4.1 - 4.3 | Quartet (q) | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split by the neighboring methyl group.[5][6] |
| f | -CH(CH₃)- | ~1.6 - 1.8 | Doublet (d) | 3H | The methyl protons of the propanoate side chain are split by the adjacent methine proton. |
| g | -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | The terminal methyl protons of the ethyl ester are split by the adjacent methylene group.[5][6] |
| h | -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | 1H | As a hydrochloride salt, the amino group is likely protonated, and the acidic proton will appear as a broad signal at a significantly downfield chemical shift. |
Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a combination of analytical methods. The following table compares ¹H NMR with other common techniques for the analysis of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed proton framework, connectivity, relative stereochemistry, and quantitative analysis. | High resolution, non-destructive, provides rich structural information. | Requires soluble samples, can be complex for large molecules, lower sensitivity than MS. |
| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule, including quaternary carbons. | Provides complementary information to ¹H NMR, useful for complex structures. | Lower natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity, isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-N). | Fast, requires minimal sample preparation, good for identifying key functional groups.[7][8] | Provides limited information on the overall molecular structure and connectivity.[8] |
Experimental Protocol for ¹H NMR Analysis
The following is a standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound. Adherence to these steps is crucial for ensuring the scientific integrity and reproducibility of the data.[9][10][11][12][13]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical; for a hydrochloride salt, a polar solvent is necessary.
- Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10]
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp spectral lines.
- Set the appropriate acquisition parameters, including the spectral width (e.g., -2 to 12 ppm), number of scans (typically 16-64 for good signal-to-noise), pulse width (calibrated for a 90° pulse), and relaxation delay (e.g., 2-5 seconds).
- Acquire the Free Induction Decay (FID).
3. Data Processing and Analysis:
- Apply a Fourier transform to the FID to obtain the spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of this compound, emphasizing the central role of ¹H NMR.
Caption: Workflow for the characterization of a novel compound.
Conclusion
The comprehensive characterization of this compound is paramount for its application in research and drug development. This guide has demonstrated the pivotal role of ¹H NMR spectroscopy in providing unambiguous structural information. By understanding the principles of ¹H NMR and following a rigorous experimental protocol, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules. The integration of complementary analytical techniques such as ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy further strengthens the structural assignment and ensures the purity and identity of the synthesized compound.
References
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- Reddit. (2022). Good resources for learning the theory behind NMR?
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- University of Minnesota Twin Cities.
- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed.
- Iowa State University.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
- OpenOChem Learn. Interpreting.
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- DRUG PATENTS INTERNATIONAL. (2014).
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- Western University.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
- Abraham, R. J., & Matth, M. (2006). 1H chemical shifts in NMR, part 18 1.
- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- ACS Publications. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Materials Chemistry and Mechanics. (2023). Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl.
- Supporting Information. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- ESA-IPB.
- PubMed. (2005). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
- Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBAACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Benchchem. Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)
- Benchchem. Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)
- ResearchGate. (2021).
- ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 )
- Rocky Mountain Labs. (2023). Difference between FTIR and NMR?.
- ACS Publications. (1986). A Comparison of FTNMR and FTIR Techniques.
- NIH. (2011). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
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comparison of 3-aminopyrazole vs 4-aminopyrazole intermediates in SAR studies
An In-Depth Comparative Guide for Medicinal Chemists: 3-Aminopyrazole vs. 4-Aminopyrazole in Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Pyrazole and Its Amino Isomers
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor.[1][3] This versatility makes it an invaluable building block in drug discovery.
Among the various substituted pyrazoles, aminopyrazoles are particularly advantageous frameworks for generating ligands that interact with enzymes and receptors.[4][5] However, the simple transposition of the amino group from the 3-position to the 4-position on the pyrazole ring dramatically alters the molecule's electronic character, spatial arrangement, and synthetic accessibility. This guide provides a detailed, evidence-based comparison of 3-aminopyrazole and 4-aminopyrazole as intermediates in SAR studies, offering insights to guide rational drug design and development.
Physicochemical Properties: A Tale of Two Isomers
The position of the amino group is a critical determinant of the molecule's electronic distribution and, consequently, its fundamental physicochemical properties. These differences have profound implications for a compound's pharmacokinetics and pharmacodynamics.
-
Basicity (pKa) and Nucleophilicity: The 3-aminopyrazole isomer generally exhibits higher basicity compared to the 4-aminopyrazole. The nitrogen atoms in the pyrazole ring exert an electron-withdrawing effect, which is more pronounced at the C4 position than the C3 position. This makes the C4-amino group less basic and less nucleophilic. This difference influences how the molecule interacts with biological targets and its susceptibility to metabolic reactions.
-
Hydrogen Bonding: Both isomers can participate in hydrogen bonding. The 3-amino group, adjacent to the ring nitrogen, often acts as a bidentate hydrogen bond donor, a feature frequently exploited in the design of kinase inhibitors that target the enzyme's hinge region.[5][6] The 4-amino group, while also a hydrogen bond donor, presents its vector at a different angle, enabling the exploration of alternative binding pockets.
-
Dipole Moment and Lipophilicity (logP): The different substitution patterns lead to distinct dipole moments, which in turn affect crystal packing, solubility, and interactions with target proteins. While specific logP values are highly dependent on overall substitution, the inherent electronic differences between the two isomers will influence how modifications affect lipophilicity.
Table 1: Comparative Physicochemical Properties of Parent Aminopyrazoles
| Property | 3-Aminopyrazole | 4-Aminopyrazole | Rationale for Difference |
| Molecular Formula | C₃H₅N₃[7] | C₄H₆N₄O (carboxamide)[8] | N/A |
| Molecular Weight | 83.09 g/mol [7] | 126.12 g/mol (carboxamide)[8] | N/A |
| Appearance | White to off-white crystalline solid[9] | Solid | N/A |
| Melting Point | 34-37 °C[7] | >300 °C (carboxamide)[8] | Differences in crystal lattice energy. |
| Boiling Point | 218 °C/122 mmHg[7] | N/A | N/A |
| pKa (Predicted) | ~5.5 (for the aminium ion) | ~3.5 (for the aminium ion) | The amino group at C3 is less influenced by the electron-withdrawing ring nitrogens compared to the C4 position. |
| Hydrogen Bonding | Strong H-bond donor/acceptor | Strong H-bond donor/acceptor | The amino group provides donor capacity, while ring nitrogens are acceptors.[1] |
| Biological Role | Anticancer, anti-inflammatory, anti-infective[2][10] | Anticonvulsant, analgesic, antioxidant[10][11] | The distinct spatial and electronic properties lead to different target affinities. |
Synthetic Accessibility and Strategy
The choice between a 3- or 4-aminopyrazole scaffold can also be a strategic one, based on synthetic feasibility and the desired regiochemistry for subsequent modifications.
Synthesis of 3(5)-Aminopyrazoles
The most common routes to 3-aminopyrazoles involve the condensation of a hydrazine with a 1,3-dicarbonyl equivalent containing a nitrile group.[12]
-
From β-Ketonitriles: The reaction between a β-ketonitrile and hydrazine hydrate is a robust method. Initial attack of the hydrazine on the ketone is followed by intramolecular cyclization onto the nitrile.[13]
-
From α,β-Unsaturated Nitriles: This is another widely used approach. A key challenge in using monosubstituted hydrazines is controlling regioselectivity, as the reaction can yield either the 3-amino or 5-amino isomer.[12][14] This can be controlled by reaction conditions:
-
Kinetic Control: Basic conditions at low temperatures (e.g., 0 °C) favor the rapid cyclization that "traps" the 3-substituted pyrazole.[14]
-
Thermodynamic Control: Neutral conditions at elevated temperatures allow for the equilibration of intermediates, favoring the more thermodynamically stable 5-substituted product.[14]
-
Synthesis of 4-Aminopyrazoles
The synthesis of 4-aminopyrazoles typically follows different pathways:
-
Knorr Pyrazole Synthesis: This classical method can be adapted to produce 4-aminopyrazoles, for instance, from Ugi adducts followed by cyclization.
-
Reduction of 4-Nitropyrazoles: A common and effective strategy is the synthesis of a 4-nitropyrazole, which is then reduced to the corresponding 4-aminopyrazole. This provides a clean and high-yielding route to the desired isomer.[12]
-
Thorpe-Ziegler Cyclization: This method involves the intramolecular cyclization of dinitriles and can be used to construct the pyrazole ring with a handle for introducing the amino group.
Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole
This protocol is based on the well-established condensation of a β-ketonitrile with hydrazine.[13]
Materials:
-
3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile)
-
Hydrazine hydrate
-
Acetic acid (catalyst)
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol.
-
Add hydrazine hydrate (1.05 eq) to the solution.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the reaction mixture at 60 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization or column chromatography to yield 3-amino-5-phenyl-1H-pyrazole.
Role in Structure-Activity Relationship (SAR) Studies
The true divergence between these isomers becomes apparent when they are used as intermediates in SAR campaigns. The position of the amino group dictates the vectors available for chemical modification and the types of interactions the resulting molecules can make with their biological targets.
The 3-Aminopyrazole Scaffold: A Kinase Inhibitor Staple
The 3-aminopyrazole moiety is a dominant feature in the landscape of kinase inhibitors.[2][10] Its utility stems from the strategic placement of the amino group and the adjacent ring nitrogen, which can form critical hydrogen bonds with the "hinge" region of the kinase active site. This interaction anchors the inhibitor and allows the rest of the molecule to occupy adjacent hydrophobic and solvent-exposed regions.
-
SAR Strategy: In a typical 3-aminopyrazole-based kinase inhibitor program, the amino group is often acylated or serves as an anchor point for building out into the solvent-exposed region. The C4 and C5 positions are then used to probe hydrophobic pockets. For example, in the development of FGFR inhibitors, the 3-aminopyrazole core was used to covalently target a P-loop cysteine residue, with modifications at other positions improving potency and pharmacokinetic properties.[15]
Caption: 3-Aminopyrazole as a hinge-binding anchor in kinase inhibitor design.
The 4-Aminopyrazole Scaffold: Exploring New Chemical Space
While less common in anticancer and anti-inflammatory agents, 4-aminopyrazoles have found significant utility in other therapeutic areas.[10] More recently, their potential as kinase inhibitors has been realized, demonstrating that this scaffold is far from inferior—it simply offers a different geometric presentation of functional groups.
-
SAR Strategy: The 4-amino group provides a vector for substitution that is perpendicular to the plane of the pyrazole ring in a way that differs from the 3-amino isomer. This allows medicinal chemists to probe different areas of a target's binding site. For instance, a series of 4-aminopyrazole derivatives were designed as potent JAK inhibitors, with SAR studies revealing that substitution on the 4-amino group was critical for achieving high potency against JAK1, JAK2, and JAK3.[16]
Caption: SAR strategy using the 4-aminopyrazole scaffold to explore novel vectors.
Comparative Evaluation: A Practical Workflow
To objectively compare lead compounds derived from 3- and 4-aminopyrazole scaffolds, a robust and standardized set of assays is essential. Metabolic stability is a critical parameter that determines the in vivo half-life of a drug candidate.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a test compound in human liver microsomes (HLM).
Materials:
-
Test compounds (dissolved in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6PDH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer. Pre-warm HLM and NADPH regenerating system to 37 °C.
-
Initiation: In a 96-well plate, combine the HLM and the test compound solution. Pre-incubate for 5 minutes at 37 °C.
-
Reaction Start: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion: Choosing the Right Scaffold for the Job
The choice between 3-aminopyrazole and 4-aminopyrazole is not a matter of inherent superiority but of strategic design. Each isomer presents a unique set of opportunities and challenges for the medicinal chemist.
-
3-Aminopyrazole is a well-trodden path, particularly for kinase inhibitors, offering a reliable hinge-binding motif. Its extensive validation in the literature provides a solid foundation for new design projects. The primary challenge may lie in identifying novel chemical matter and achieving selectivity in a crowded intellectual property space.
-
4-Aminopyrazole represents a less conventional but equally potent alternative. It provides a distinct set of vectors for SAR exploration, potentially unlocking novel binding modes and pharmacological profiles.[10] Its successful application in areas like anticonvulsants and, more recently, kinase inhibitors highlights its untapped potential.[10][16]
Ultimately, the decision rests on the specific goals of the drug discovery program. By understanding the fundamental differences in their synthesis, physicochemical properties, and SAR potential, researchers can make an informed choice, leveraging the unique strengths of each scaffold to design the next generation of therapeutic agents.
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Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2795-2804. [Link]
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Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(4), 457-463. [Link]
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Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 11(10), 1185-1199. [Link]
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The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design—A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrazole scaffold has emerged as a cornerstone.[1][2][3] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisostere make it a "privileged structure" in modern medicinal chemistry.[1][2][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazole isomers in kinase inhibitors, offering a comparative look at how subtle structural modifications can profoundly impact inhibitor performance. We will delve into the causality behind experimental choices, present comparative data, and provide actionable experimental protocols to aid in the rational design of next-generation kinase inhibitors.
The Strategic Importance of the Pyrazole Ring in Kinase Inhibition
Protein kinases, as crucial regulators of cellular processes, are a major focus in oncology research.[2][5] Small molecule kinase inhibitors have become a primary therapeutic strategy, and the pyrazole ring is a recurring motif in many FDA-approved drugs.[1][2] In fact, out of 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including well-known drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1][2]
The pyrazole ring's utility stems from its ability to act as a versatile pharmacophore, often serving as a "hinge-binder."[6] The nitrogen atoms of the pyrazole can form critical hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the interactions of the adenine ring of ATP.[6] This provides a stable anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity.
Comparative Analysis of Pyrazole Isomers and Their Structure-Activity Relationships
The specific arrangement of substituents and the point of attachment of the pyrazole ring to the inhibitor's core scaffold are critical determinants of its biological activity. Understanding the SAR of different pyrazole isomers is therefore paramount for successful drug design.
Hinge-Binding and the Role of Amino-Pyrazoles
A common strategy in kinase inhibitor design is the use of 3-aminopyrazole and 5-aminopyrazole moieties.[1][7] These isomers are particularly effective at forming hydrogen bonds with the kinase hinge region. For instance, in the development of ERK1/2 inhibitors, substituted 4-aminopyrazoles and 5-aminopyrazoles yielded positive results where other moieties failed.[1] X-ray crystallography data has shown that the pyrazole ring can form hydrogen bonds with key residues like Lys114 in ERK2.[1]
Impact of Substitution on Potency and Selectivity
The substitution pattern on the pyrazole ring dramatically influences an inhibitor's potency and selectivity profile.
-
N-Alkylation: The presence and nature of a substituent on the pyrazole nitrogen can be crucial. For example, an N-methyl group on a 5-aminopyrazole was found to be essential for selectivity against cyclin-dependent kinase 2 (CDK2) by creating steric hindrance that compromises binding to this off-target kinase.[1]
-
Lipophilic Substituents: The addition of lipophilic groups to the pyrazole ring can enable interactions with hydrophobic pockets within the kinase active site. A notable example is the presence of a t-butyl group on a pyrazole ring, which occupies a lipophilic domain that becomes accessible when the activation loop is in the "DFG-out" conformation.[1]
-
Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for other aromatic systems, such as a benzene ring.[4] This substitution can lead to improved physicochemical properties, including reduced lipophilicity and better drug-like characteristics, as was the case in the development of the Aurora kinase inhibitor Barasertib.[1]
The following table summarizes the structure-activity relationships of several key pyrazole-based kinase inhibitors, highlighting the impact of isomeric and substitution patterns on their activity.
| Inhibitor | Target Kinase(s) | Key Pyrazole Structural Features | IC50 (nM) | Key SAR Insights |
| Ruxolitinib | JAK1, JAK2 | Unfused pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold | ~3 (for JAK1/JAK2) | A type I inhibitor that binds to the active "DFG-in" conformation of the kinase.[1] |
| Afuresertib | Akt1 | Pyrazole ring replacing a 2-aminopyrimidine fragment | 0.08 (Ki) | The pyrazole moiety provides a single, critical hydrogen bond with the kinase hinge region.[1][3] |
| Barasertib | Aurora B | Pyrazole replacing a benzene ring | - | The pyrazole was preferred for affording potent and less lipophilic compounds with improved drug-like properties.[1] |
| Ravoxertinib | ERK1, ERK2 | N-methyl-5-aminopyrazole | 6.1 (ERK1), 3.1 (ERK2) | The N-methyl group on the pyrazole is crucial for selectivity against CDK2.[1] |
| Unnamed Cpd. 6 | Aurora A | Nitro-substituted pyrazole | 160 | Structure-activity relationship studies showed that a nitro group was more optimal than hydrogen, methyl, methoxy, or chloro substituents.[3] |
Experimental Protocols for Evaluating Pyrazole-Based Kinase Inhibitors
To empirically determine the efficacy and selectivity of novel pyrazole-based kinase inhibitors, a robust and reproducible experimental workflow is essential. A common and effective method is the Differential Scanning Fluorimetry (DSF) assay , which measures the thermal stability of a target kinase in the presence of a potential inhibitor.
Protocol: Differential Scanning Fluorimetry (DSF) Assay for Kinase Inhibition
Objective: To determine the binding of a pyrazole-based inhibitor to a target kinase by measuring the change in the protein's melting temperature (ΔTm).
Materials:
-
Recombinant target kinase
-
Test compound (pyrazole-based inhibitor) dissolved in DMSO
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
qPCR instrument with a thermal melt curve program
-
qPCR plates
Procedure:
-
Prepare the Reaction Mixture: In a qPCR plate, prepare the final reaction mixture for a 20 µL final volume.
-
Add the recombinant kinase to a final concentration of 2 µM.
-
Add the test compound to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 1%.
-
Include a "no compound" (DMSO only) control.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
Bring the final volume to 20 µL with DSF buffer.
-
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Melt Analysis:
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the sample with the test compound.
-
A significant positive ΔTm indicates that the compound binds to and stabilizes the kinase.
-
Visualizing Kinase Inhibition and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified signaling pathway involving a kinase target and the experimental workflow for inhibitor evaluation.
Caption: Simplified MAPK signaling pathway with a pyrazole-based inhibitor targeting ERK.
Caption: General workflow for the development of pyrazole-based kinase inhibitors.
Conclusion
The pyrazole scaffold is undeniably a powerful tool in the arsenal of medicinal chemists. Its versatility and favorable physicochemical properties have led to its incorporation into numerous successful kinase inhibitors.[1][2][3] A thorough understanding of the structure-activity relationships of pyrazole isomers is critical for the rational design of potent and selective inhibitors. By carefully considering the placement of substituents and the overall architecture of the molecule, researchers can continue to leverage the "privileged" nature of the pyrazole ring to develop novel therapeutics for a wide range of diseases.
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Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [Link]
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Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]
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Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Synthesis of a Key Kinase Inhibitor Scaffold: Alternative Intermediates for Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride
Introduction
The 4-amino-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of protein kinases.[1] Its capacity to act as a bioisosteric replacement for other heterocycles and form critical hydrogen bonds with the kinase hinge region has cemented its role in numerous FDA-approved drugs, including Crizotinib and Ruxolitinib.[1] A pivotal intermediate for accessing a wide range of these inhibitors is ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride. This building block provides the essential pyrazole core, a primary amine for further coupling reactions, and a chiral propanoate side-chain that influences solubility and vectoral orientation within the target's binding pocket.
However, the classical synthesis of this intermediate is not without its challenges, often involving hazardous reagents, problematic regioselectivity, and multi-step processes that can be inefficient for large-scale production. This guide provides an in-depth comparison of alternative intermediates and synthetic strategies, moving beyond a simple list of options to explain the causal relationships between molecular strategy and experimental outcome. We will dissect three primary synthetic philosophies: the benchmark "nitro-intermediate" route, a more elegant "protected-amine" strategy, and a direct, atom-economical approach. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of pyrazole-based kinase inhibitors.[1][2][3]
Section 1: The Benchmark "Nitro-Intermediate" Pathway
The most established method for synthesizing the target compound proceeds via a 4-nitropyrazole intermediate. This approach is logical, as the nitro group serves as a stable and reliable precursor to the primary amine. However, it necessitates harsh reaction conditions and a late-stage, high-pressure reduction, which can be undesirable for scalability and safety.
Synthetic Workflow
The process can be broken down into three core transformations:
-
N-Alkylation of 4-Nitropyrazole: 4-Nitropyrazole is alkylated at the N1 position using ethyl 2-bromopropanoate. This reaction is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. A key challenge here is achieving regioselectivity, as alkylation can also occur at the N2 position, requiring careful chromatographic purification.
-
Nitro Group Reduction: The resulting ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is then reduced to the corresponding amine. This is commonly achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] While effective, this step requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.
-
Salt Formation: The final amine is treated with hydrochloric acid in a suitable solvent (e.g., dioxane, ethanol) to precipitate the stable hydrochloride salt.[5]
Caption: Benchmark synthesis via the 4-nitropyrazole intermediate.
Section 2: The Protected Amine Strategy: A Superior Alternative for Control and Safety
To circumvent the hazards and regioselectivity issues of the nitro-intermediate pathway, a more sophisticated strategy employs a protected 4-aminopyrazole. The tert-butoxycarbonyl (Boc) group is an ideal choice for this role. It renders the amine nucleophilicity inert during the alkylation step, ensures high N1-regioselectivity due to steric hindrance, and can be removed under mild acidic conditions that are compatible with the ester functionality.
Synthetic Workflow
This pathway introduces protection and deprotection steps but offers significantly cleaner transformations and enhanced safety.
-
Alkylation of Boc-Protected Aminopyrazole: The commercially available tert-butyl (1H-pyrazol-4-yl)carbamate is alkylated with ethyl 2-bromopropanoate.[6] The bulky Boc group effectively shields the exocyclic amine and directs the alkylation almost exclusively to the N1 position.
-
Boc Deprotection: The intermediate, tert-butyl (1-(2-ethoxy-2-oxopropyl)-1H-pyrazol-4-yl)carbamate, is treated with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an alcohol. This cleanly cleaves the Boc group, and if HCl is used, can directly yield the desired hydrochloride salt in a single, efficient step.
Caption: The N-Boc protected intermediate strategy workflow.
Section 3: The Direct Alkylation Strategy: An Atom-Economical Approach
The most direct and, in theory, most efficient route is the direct N-alkylation of 4-aminopyrazole itself. This pathway eliminates the need for both nitro-group reduction and protection/deprotection steps. However, its practicality is entirely dependent on controlling the regioselectivity of the alkylation. The 4-aminopyrazole molecule presents three potential nucleophilic sites: the two ring nitrogens (N1 and N2) and the exocyclic 4-amino group.
Synthetic Workflow & Challenges
-
Direct N1-Alkylation: 4-Aminopyrazole is reacted directly with ethyl 2-bromopropanoate. The outcome is highly sensitive to the choice of base, solvent, and temperature. Non-polar solvents and weaker bases may favor alkylation on the more accessible N1 position, but a mixture of N1 and N2 isomers is almost always obtained, alongside potential N,N-dialkylated byproducts.
-
Isomer Separation: The primary challenge of this route is the separation of the desired N1-alkylated product from the N2 isomer. As these isomers often have very similar physical properties, this typically requires meticulous column chromatography, which can be costly and time-consuming, especially at scale.
Caption: Workflow for the direct alkylation of 4-aminopyrazole.
Quantitative and Qualitative Comparison
| Feature | Benchmark (Nitro) Route | Protected (N-Boc) Route | Direct Alkylation Route |
| Starting Material | 4-Nitropyrazole | tert-butyl (1H-pyrazol-4-yl)carbamate | 4-Aminopyrazole |
| Key Advantage | Well-established, reliable chemistry | High regioselectivity, enhanced safety | Highest atom economy, fewest steps |
| Key Disadvantage | Use of H₂/Pd/C, poor regioselectivity | Additional protection/deprotection steps | Poor regioselectivity, difficult purification |
| Safety Concerns | High-pressure hydrogenation, potentially explosive nitro-compounds[5] | Low; avoids hazardous reagents | Low; standard bench chemistry |
| Typical Overall Yield | 40-60% | 70-85% | <50% (of desired isomer) |
| Scalability | Challenging due to hydrogenation step | Highly scalable and reproducible | Poorly scalable due to purification needs |
| Ideal Application | Legacy processes where optimization is not prioritized | Lab-scale synthesis, early-stage discovery, GMP campaigns | Academic exploration, small-scale synthesis where purification is feasible |
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (1-(2-ethoxy-2-oxopropyl)-1H-pyrazol-4-yl)carbamate (N-Boc Route)
-
Materials: tert-butyl (1H-pyrazol-4-yl)carbamate (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous Tetrahydrofuran (THF), Ethyl 2-bromopropanoate (1.1 eq).
-
Procedure:
-
Suspend tert-butyl (1H-pyrazol-4-yl)carbamate in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add ethyl 2-bromopropanoate dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the product as a clear oil or white solid.
-
Protocol 2: Deprotection to form this compound
-
Materials: tert-butyl (1-(2-ethoxy-2-oxopropyl)-1H-pyrazol-4-yl)carbamate (1.0 eq), 4M HCl in 1,4-Dioxane.
-
Procedure:
-
Dissolve the Boc-protected intermediate in a minimal amount of 1,4-dioxane.
-
Add a 5-10 fold excess of 4M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the mixture for 2-4 hours. Gas evolution (isobutylene) will be observed.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the product will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional diethyl ether.
-
Dry the white solid under vacuum to yield the final hydrochloride salt.
-
Conclusion and Recommendations
For drug development professionals, the choice of synthetic intermediate is a critical decision that balances speed, cost, safety, and scalability.
-
The Benchmark "Nitro-Intermediate" Pathway , while historically significant, presents considerable safety and selectivity challenges that make it ill-suited for modern process chemistry.
-
The Direct Alkylation Strategy is attractive for its atom economy but is severely hampered by a lack of regiocontrol, making it impractical for producing material of high purity without extensive and costly chromatographic separation.
-
The Protected "N-Boc" Amine Strategy emerges as the superior alternative. While it involves additional steps, the benefits are substantial: it eliminates hazardous reagents, provides excellent control over regioselectivity leading to a cleaner product profile, simplifies purification, and is highly robust and scalable. The higher initial cost of the protected starting material is often offset by the increased overall yield and reduced purification costs, making it the recommended pathway for the reliable synthesis of this compound in both discovery and development settings.
References
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Ge, M., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Navigating the Reactivity of 4-Aminopyrazole Scaffolds: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and, ultimately, the properties of the final molecule. The 4-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3][4][5] This guide provides an in-depth assessment of the reactivity of a representative 4-aminopyrazole derivative, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, and compares its utility against a common alternative, 4-aminopyrazole. Through objective analysis and supporting experimental protocols, we aim to equip you with the knowledge to make informed decisions in your synthetic endeavors.
The 4-Aminopyrazole Core: A Versatile Building Block
The 4-aminopyrazole unit is a versatile heterocyclic system characterized by several reactive sites. The exocyclic amino group at the C4 position is a primary nucleophile, readily participating in a range of bond-forming reactions. Additionally, the pyrazole ring itself contains two nitrogen atoms, with the N1-H being acidic and a potential site for substitution. The presence of these multiple reactive centers allows for diverse functionalization, making 4-aminopyrazoles attractive starting materials for the synthesis of complex molecules.[6][7]
This guide will focus on this compound, a derivative that introduces a chiral propanoate ester at the N1 position. This substitution has significant implications for the molecule's reactivity and physical properties compared to the parent 4-aminopyrazole.
Comparative Reactivity Analysis
To objectively assess the reactivity of this compound, we will compare its performance in key chemical transformations against the unsubstituted 4-aminopyrazole.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Aminopyrazole |
| Molecular Weight | 221.66 g/mol | 83.09 g/mol [8][9] |
| Form | Solid | Powder[8] |
| Melting Point | Not readily available | 77-82 °C[8] |
| Solubility | Expected to be soluble in polar solvents like water, alcohols | Soluble in polar solvents |
| Key Structural Difference | N1-substituted with a propanoate ester | Unsubstituted N1-H |
The most significant structural difference is the presence of the ethyl propanoate group at the N1 position of our target compound. This substitution blocks one of the key reactive sites found in 4-aminopyrazole, the N1-H. This has profound consequences for its reactivity, as we will explore in the following sections.
N-Acylation: A Test of Amino Group Nucleophilicity
N-acylation is a fundamental transformation for the amino group of 4-aminopyrazoles. We will compare the acylation of our target compound with that of 4-aminopyrazole using a standard acylating agent, acetic anhydride.
Hypothetical Experimental Outcome:
| Compound | Reaction Condition | Expected Major Product | Expected Yield |
| This compound | Acetic anhydride, pyridine, room temperature | Ethyl 2-(4-acetamido-1H-pyrazol-1-yl)propanoate | High |
| 4-Aminopyrazole | Acetic anhydride, pyridine, room temperature | 1-Acetyl-4-aminopyrazole and/or 4-acetamidopyrazole | Moderate to High, potential for mixture |
Discussion of Expected Results:
For this compound, the acylation is expected to proceed cleanly at the C4-amino group, as the N1 position is already substituted. In contrast, 4-aminopyrazole presents two potential sites for acylation: the N1-H and the C4-amino group. This can lead to a mixture of products, complicating purification and reducing the yield of the desired C4-acylated product. The N1-substituted nature of our target compound offers a clear advantage in terms of regioselectivity for C4-amino group functionalization.
Diazotization and Sandmeyer Reaction: Accessing Diverse Functionality
The conversion of the C4-amino group to other functionalities via diazotization followed by a Sandmeyer-type reaction is a powerful synthetic tool.
Hypothetical Experimental Outcome:
| Compound | Reaction Sequence | Expected Product |
| This compound | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl, HCl | Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate |
| 4-Aminopyrazole | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl, HCl | 4-Chloropyrazole |
Discussion of Expected Results:
Both compounds are expected to undergo diazotization of the C4-amino group to form a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer or related reactions. The reactivity in this transformation is primarily dictated by the C4-amino group and should be comparable for both substrates, assuming similar solubility and stability of the intermediate diazonium salts.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed above.
General N-Acylation Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in pyridine (0.2 M).
-
Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Diazotization and Sandmeyer Reaction Protocol
-
Diazotization: Dissolve this compound (1.0 eq) in aqueous HCl (e.g., 2 M) and cool to 0-5 °C in an ice bath. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Add the cold diazonium salt solution to the copper(I) chloride solution dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until gas evolution ceases. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To further clarify the reactivity differences, the following diagrams illustrate the key transformations.
Caption: Comparative N-acylation pathways.
Caption: Workflow for Diazotization-Sandmeyer Reaction.
Conclusion and Future Outlook
This guide has provided a comparative assessment of the reactivity of this compound against the parent 4-aminopyrazole. The key takeaway is that the N1-substituent in our target compound offers a significant advantage in terms of regioselectivity for reactions involving the C4-amino group, such as N-acylation. For transformations that exclusively target the C4-amino group, like diazotization, the reactivity is expected to be comparable.
The choice between an N1-substituted and an N1-unsubstituted 4-aminopyrazole will ultimately depend on the specific synthetic strategy. If the goal is to selectively functionalize the C4-amino group, an N1-protected derivative like this compound is the superior choice. However, if subsequent modification of the N1 position is desired, starting with 4-aminopyrazole would be more appropriate.
Future studies could explore a wider range of electrophiles and reaction conditions to build a more comprehensive reactivity map for this important class of compounds. Kinetic studies would also provide valuable quantitative data to support the qualitative comparisons presented here.
References
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Bianchi, M., Bonacina, F., Osvaldo, A., & Pirola, C. (1970). [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. Il Farmaco; edizione scientifica, 25(8), 592–617. [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(11), 2697. [Link]
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Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615-618. [Link]
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comparative cost-analysis of pyrazole synthesis routes
A Comparative Guide to Pyrazole Synthesis: An Analysis of Cost, Efficiency, and Practicality
For researchers, chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of modern medicinal chemistry. Found in blockbuster drugs like Celecoxib (Celebrex®), a potent anti-inflammatory agent, and Rimonabant, an anti-obesity drug, this five-membered aromatic heterocycle is a privileged scaffold due to its diverse pharmacological activities.[1][2] The strategic construction of the pyrazole ring is therefore a critical consideration in the synthesis of new chemical entities.
This guide provides an in-depth comparative analysis of the most common and innovative synthetic routes to pyrazoles. We will move beyond simple procedural lists to explore the underlying mechanistic principles, practical considerations, and crucially, a cost-benefit analysis of each method. This guide is designed to empower you, the practicing scientist, to make informed decisions when selecting a synthetic strategy, balancing the demands of yield, scalability, cost, and green chemistry principles.
The Classical Workhorse: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this method remains one of the most fundamental and widely used routes for pyrazole synthesis.[3] It involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4][5]
Mechanistic Rationale
The Knorr synthesis is typically an acid-catalyzed cyclocondensation.[3] The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[3][6] A key consideration is that the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomeric products, which can complicate purification.[3]
Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate
This protocol details a variation of the Knorr synthesis to produce a pyrazolone, a common pyrazole derivative.[3][7]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3][7]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3][7]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3][7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[3]
-
Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[3][7]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[3]
-
Isolation and Purification: Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.[3]
The Regioselective Route: 1,3-Dipolar Cycloaddition
A powerful alternative to the classical Knorr synthesis is the [3+2] cycloaddition reaction of diazo compounds with alkynes.[8] This method offers excellent control over regioselectivity, a significant advantage when synthesizing specifically substituted pyrazoles.
Mechanistic Rationale
This reaction is a concerted pericyclic reaction where the 1,3-dipole (the diazo compound) reacts with a dipolarophile (the alkyne) to form the five-membered pyrazole ring in a single step.[9][10] The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. While highly efficient, this method's primary drawback is the handling of diazo compounds, particularly diazomethane, which is highly toxic and explosive.[11][12]
Safety Considerations with Diazomethane
Diazomethane is a highly toxic, carcinogenic, and explosive gas.[11] It is almost universally used as a dilute solution in diethyl ether and should be generated in situ from a more stable precursor like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).[11][12] Due to its hazardous nature, the use of diazomethane has been significantly reduced in favor of safer alternatives like trimethylsilyldiazomethane.[12] Continuous flow reactors have also been developed to allow for the on-demand production of purified diazomethane, keeping the amount in use at any given time to a minimum for improved safety.[11]
Modern and Greener Alternatives
Recent advancements have focused on developing more efficient, cost-effective, and environmentally benign methods for pyrazole synthesis. These include metal-catalyzed reactions and the use of microwave irradiation.[1][13]
Metal-Catalyzed Syntheses
Transition-metal catalysts, particularly palladium, have been employed to facilitate pyrazole synthesis under milder conditions with high yields.[1][14] For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to proceed rapidly at room temperature, yielding highly regioselective 3-CF3-pyrazoles in excellent yields.[1] Ruthenium-catalyzed hydrogen transfer reactions using 1,3-diols and hydrazines also provide a direct route to 1,4-disubstituted pyrazoles, avoiding the need for potentially unstable 1,3-dicarbonyl intermediates.[15]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in pyrazole synthesis.[16][17][18] The selective dielectric heating provided by microwaves can drastically reduce reaction times from hours to minutes and often allows for the use of greener solvents or even solvent-free conditions.[17][19][20] For example, a microwave-assisted Knorr synthesis can achieve higher yields in a fraction of the time compared to conventional heating methods.[17] While highly efficient, a limitation of MAOS is the need for specialized and costly reactors, which may present challenges for industrial scalability.[17]
Comparative Analysis
To facilitate a clear comparison, the following tables summarize the key performance and cost metrics of the discussed synthetic routes.
Table 1: Performance Comparison of Pyrazole Synthesis Routes
| Synthesis Route | Typical Yields | Reaction Time | Regioselectivity | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 59% - 98%[1] | 1 - 12 hours | Moderate to Low | Readily available starting materials, simple procedure.[3] | Potential for regioisomeric mixtures, often requires heating.[3] |
| 1,3-Dipolar Cycloaddition | High | Varies | High | Excellent regioselectivity, atom-economical.[8][21] | Use of hazardous and explosive diazo compounds.[11][12] |
| Metal-Catalyzed | Up to 99%[1] | 1 hour to several hours | High | High yields, excellent regioselectivity, mild conditions.[1][22] | Catalyst cost, potential for metal contamination in the product. |
| Microwave-Assisted | Good to Excellent | 5 - 20 minutes[17][18] | Varies | Drastically reduced reaction times, improved yields, greener conditions.[17][18] | Requires specialized equipment, potential for uneven heating.[17] |
Table 2: Cost-Analysis Breakdown
| Reagent/Catalyst | Synthesis Route(s) | Estimated Cost (USD) | Notes |
| Hydrazine Hydrate | Knorr, Metal-Catalyzed | ~$42.50 / 100g[23] | A common and relatively inexpensive starting material. |
| 1,3-Dicarbonyls (e.g., Acetylacetone) | Knorr | Varies by structure | Generally accessible and affordable. |
| Diazald® (Diazomethane precursor) | 1,3-Dipolar Cycloaddition | ~$100 - $200 / 100g | Higher cost associated with the safety and handling of the precursor. |
| Palladium Catalysts (e.g., Pd(OAc)2) | Metal-Catalyzed | $30 - $300+ / gram[24] | Significant cost contributor, though catalyst loading is typically low. Price fluctuates with the global price of palladium.[25] |
| Ruthenium Catalysts | Metal-Catalyzed | Varies | Generally less expensive than palladium, but still a notable cost. |
| Microwave Reactor | Microwave-Assisted | $10,000 - $50,000+ | Significant initial capital investment. |
Decision-Making Framework
The selection of an optimal pyrazole synthesis route is a multi-faceted decision. The following workflow and considerations can guide this process.
Caption: Decision workflow for selecting a pyrazole synthesis route.
Conclusion
The synthesis of pyrazoles offers a rich landscape of chemical methodologies, from the time-honored Knorr synthesis to modern, rapid microwave-assisted techniques. The classical Knorr reaction, while sometimes hampered by regioselectivity issues, remains a cost-effective and straightforward option utilizing readily available starting materials. For syntheses demanding high regiocontrol, 1,3-dipolar cycloaddition is a powerful tool, though its utility is tempered by the significant safety hazards associated with diazo compounds.
The advent of metal-catalyzed and microwave-assisted methods represents a significant step forward, offering high yields, excellent selectivity, and dramatically reduced reaction times. While these modern approaches may involve higher initial costs, either through expensive catalysts or specialized equipment, the gains in efficiency and the potential for greener processes often provide a compelling return on investment. Ultimately, the "best" method is contingent upon the specific goals of the project, balancing the perpetual trade-offs between cost, speed, safety, and elegance in chemical synthesis.
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Pyrazole Regioisomers
For researchers in medicinal chemistry and materials science, the unambiguous structural elucidation of pyrazole derivatives is a critical step that underpins all subsequent findings. The synthetic routes to substituted pyrazoles often yield a mixture of regioisomers, most commonly the 1,3- and 1,5-disubstituted or the 1,3,5- and 1,4,5-trisubstituted isomers. Differentiating between these isomers is a non-trivial task that demands a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of various spectroscopic techniques, offering field-proven insights and experimental data to confidently assign the correct regiochemistry.
The Challenge of Pyrazole Regioisomerism
The regioselectivity of pyrazole synthesis is highly dependent on reaction conditions and the nature of the substituents. For instance, the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomeric products. The electronic and steric properties of the substituents on both reactants influence the nucleophilic attack, often resulting in a mixture of isomers that can be difficult to separate chromatographically. Therefore, robust analytical methods are paramount for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing pyrazole regioisomers. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: A First Look
While ¹H NMR provides the initial clues, the chemical shifts of the pyrazole ring protons can be similar for different regioisomers. However, the influence of substituents on the chemical environment of neighboring protons can be diagnostic. For instance, an electron-withdrawing group at C3 will deshield the H5 proton more significantly in the 1,3-isomer compared to the 1,5-isomer.
A key technique for unambiguous assignment is the Nuclear Overhauser Effect (NOE). Irradiation of the protons on the N1-substituent will result in an NOE enhancement of the adjacent H5 proton, but not the more distant H3 proton. This through-space correlation is a definitive method for distinguishing between the 1,3- and 1,5-disubstituted isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy is highly sensitive to the electronic environment of the carbon atoms in the pyrazole ring. The chemical shifts of C3 and C5 are particularly informative for distinguishing between regioisomers. In general, the carbon atom bearing a substituent will be significantly deshielded. The differences in the chemical shifts of C3 and C5 between a pair of regioisomers can be substantial, often several ppm, providing a clear diagnostic marker[1][2][3][4]. For N-unsubstituted pyrazoles, rapid N1-N2 prototropic exchange can lead to the broadening and merging of the C3 and C5 signals[2].
¹⁵N NMR Spectroscopy: A Direct View of the Heteroatoms
¹⁵N NMR provides direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 are highly dependent on the substitution pattern and the presence of hydrogen bonding[5][6]. The difference in the ¹⁵N chemical shifts between the two nitrogen atoms can be a valuable parameter for distinguishing regioisomers. While less commonly used due to lower sensitivity, it can be a powerful tool, especially when dealing with complex structures or when other NMR data is ambiguous[7][8][9].
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of complex pyrazole structures.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of the ¹³C signals for the protonated carbons of the pyrazole ring[10][11].
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for differentiating pyrazole regioisomers. It reveals long-range (2-4 bond) correlations between protons and carbons. By observing the correlations from the protons of the N1-substituent, one can definitively establish connectivity to either C5 or C3, thus confirming the regiochemistry[10][12][13]. For example, a correlation between the N1-CH₂ protons and C5 confirms a 1,5-disubstituted pyrazole, while a correlation to C3 would indicate the 1,3-isomer.
The logical workflow for NMR-based differentiation of pyrazole regioisomers can be visualized as follows:
Caption: Workflow for the spectroscopic differentiation of pyrazole regioisomers.
Comparative NMR Data for Pyrazole Regioisomers
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazoles, highlighting the key differences between regioisomers. Actual values will vary depending on the specific substituents and solvent used.
| Position | Regioisomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Differentiating Features |
| H-3 / C-3 | 1,3-disubstituted | ~7.5 - 8.5 | ~148 - 155 | Deshielded C3 due to substituent. |
| 1,5-disubstituted | ~6.0 - 7.0 | ~138 - 145 | Shielded C3 relative to the 1,3-isomer. | |
| H-4 / C-4 | Both | ~6.0 - 6.5 | ~105 - 115 | Less affected by the position of N1-substituent. |
| H-5 / C-5 | 1,3-disubstituted | ~6.5 - 7.5 | ~128 - 135 | Shielded C5 relative to the 1,5-isomer. |
| 1,5-disubstituted | ~7.0 - 8.0 | ~140 - 150 | Deshielded C5 due to substituent. |
Infrared (IR) Spectroscopy: A Complementary Technique
IR spectroscopy provides information about the functional groups present in the molecule. While it may not be the primary technique for distinguishing regioisomers, subtle differences in the vibrational frequencies of the pyrazole ring can be observed. The C=N and N-H stretching frequencies can be influenced by the substitution pattern[14][15][16]. For instance, the position of a substituent can affect the hydrogen bonding network in the solid state, leading to shifts in the N-H stretching band[17].
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments |
| N-H stretch | 3100 - 3500 | Broad for NH-pyrazoles due to hydrogen bonding. Position can be affected by substitution pattern. |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C=N stretch | 1580 - 1620 | Can show slight shifts between regioisomers. |
| C=C stretch | 1400 - 1500 |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is essential for confirming the molecular weight of the synthesized pyrazoles. While regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ. The stability of the resulting fragment ions can be influenced by the position of the substituents. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂[18][19]. The relative abundance of these fragment ions can sometimes provide clues to the regiochemistry, although these differences can be subtle and should be interpreted with caution[20][21].
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a longer acquisition time and relaxation delay to ensure full relaxation of the carbon nuclei[22].
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for these experiments to establish proton-proton and proton-carbon correlations, which are invaluable for assigning complex spectra[10][22]. For HMBC, optimize the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.
Protocol 2: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.
Conclusion
The structural confirmation of pyrazole regioisomers requires a rigorous and multi-pronged analytical approach. While each technique provides valuable pieces of the structural puzzle, no single method is sufficient on its own. NMR spectroscopy, particularly 2D techniques like HMBC and NOESY, elucidates the detailed bonding framework and is the most definitive method for differentiation. Mass spectrometry confirms the molecular formula and provides fragmentation clues, while IR spectroscopy identifies key functional groups. By judiciously applying these spectroscopic methods and carefully interpreting the data, researchers can confidently assign the correct structures to their pyrazole derivatives, ensuring the integrity and validity of their scientific findings.
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Validation of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride as a Versatile Scaffold for Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Central Role of Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, a "scaffold" represents the core structural framework of a molecule, upon which a diverse array of chemical functionalities can be built. The strategic selection of a scaffold is a cornerstone of drug design, influencing a compound's three-dimensional shape, physicochemical properties, and its ability to interact with biological targets. "Privileged scaffolds" are particularly valued, as they are molecular frameworks capable of binding to multiple, distinct protein targets, thereby offering a robust starting point for developing novel therapeutics across various disease areas.[1]
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized as one such privileged scaffold.[2] Its metabolic stability and versatile chemical nature have cemented its role in a multitude of FDA-approved drugs.[3] This guide focuses on a specific, promising derivative: Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride . We will provide an in-depth validation of this molecule as a strategic scaffold by objectively comparing its core pyrazole structure against common alternatives, supported by established experimental data and detailed protocols for its evaluation.
This molecule presents three key features for diversification:
-
The 4-amino group: A versatile handle for amide bond formation, reductive amination, and other nucleophilic substitutions.
-
The N1-propanoate ester: Can be hydrolyzed to a carboxylic acid for further modification or can influence solubility and cell permeability.
-
A stereocenter: The propanoate group introduces chirality, allowing for the exploration of stereospecific interactions with biological targets.
The Pyrazole Core: A Foundation of Success
The pyrazole scaffold is a cornerstone in numerous therapeutic agents, particularly as a premier hinge-binding motif in protein kinase inhibitors.[4][5][6] Its success is rooted in its unique electronic and structural properties. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while substitution at the pyrrole-like nitrogen (N1) preserves the pyridine-like nitrogen as a hydrogen bond acceptor, a critical interaction that mimics the adenine ring of ATP in binding to the hinge region of kinases.[4][7]
Several blockbuster drugs incorporate the pyrazole core, underscoring its clinical significance.[5][6] For instance, Ruxolitinib, a JAK1/JAK2 inhibitor, and Crizotinib, an ALK/ROS1 inhibitor, both rely on a pyrazole moiety for their mechanism of action.[5] This widespread success validates the pyrazole ring as a reliable and effective starting point in drug design.
Comparative Analysis: Pyrazole vs. Alternative Heterocyclic Scaffolds
The decision to use a particular scaffold is often weighed against viable alternatives. The concept of "scaffold hopping," or the bioisosteric replacement of a core structure, is a key strategy for optimizing drug-like properties or discovering novel intellectual property.[8] Here, we compare the pyrazole ring to its common five-membered heterocyclic bioisosteres: imidazole and 1,2,4-triazole.
| Property | Pyrazole | Imidazole | 1,2,4-Triazole | Rationale & Implications in Drug Design |
| Structure | 1,2-diazole | 1,3-diazole | 1,2,4-triazole | The relative positions of the nitrogen atoms significantly alter the electronic distribution, dipole moment, and hydrogen bonding capabilities of the ring. |
| Aromaticity | High | High | High | All three are highly aromatic, contributing to their metabolic stability. Pyrazole's aromaticity is slightly lower than imidazole's.[9] |
| H-Bonding | 1 Donor (N1-H), 1 Acceptor (N2) | 1 Donor (N1-H), 1 Acceptor (N3) | 1 Donor (N1-H), 2 Acceptors (N2, N4) | Pyrazole's adjacent nitrogens create a distinct electrostatic potential crucial for binding to many targets, like kinase hinges. Triazole offers more H-bond acceptors, which can be advantageous or disadvantageous depending on the target pocket. |
| Basicity (pKa) | ~2.5 | ~7.0 | ~2.2 | Imidazole is significantly more basic, meaning it is more likely to be protonated at physiological pH. This can enhance solubility but may also lead to off-target interactions or toxicity. Pyrazole and triazole are much weaker bases.[10] |
| Stability | High | High | High | Pyrazole is energetically very stable, though computational studies suggest the 1,3-arrangement in imidazole is slightly more stable.[9] All are generally considered metabolically robust. |
| Synthesis | Well-established routes (e.g., Knorr synthesis, hydrazine condensations). | Well-established routes (e.g., Radziszewski reaction).[11] | Multiple established synthetic routes. | Synthetic accessibility for all three scaffolds is high, allowing for facile library generation. |
Key Takeaway: While structurally similar, these scaffolds have distinct electronic profiles. Pyrazole offers a balanced profile of moderate basicity, well-defined H-bonding vectors, and high stability, making it a broadly applicable and "safer" choice for initial scaffold selection. Imidazole's higher basicity can be a liability, while triazole's additional H-bond acceptor changes the interaction profile.[12][13] The choice ultimately depends on the specific target and desired properties.
Application Focus: A Blueprint for Kinase Inhibitor Design
The 3-amino or 4-aminopyrazole moiety is a powerful pharmacophore for designing ATP-competitive kinase inhibitors.[4] The amino group, combined with the pyrazole nitrogens, can form a tridentate hydrogen bond pattern with the kinase hinge region, providing a strong and specific anchor for the inhibitor.
As shown in the diagram, the N2 atom of the pyrazole ring accepts a hydrogen bond from a backbone NH group in the hinge, while the 4-amino group donates a hydrogen bond to a backbone carbonyl.[14] This robust two-point attachment provides a solid foundation for potency. The substituent at the N1 position—in our case, the ethyl propanoate group—can then be modified to explore other regions of the ATP pocket to enhance selectivity and potency.
Experimental Validation Workflow
To validate this compound as a scaffold, a systematic experimental workflow is required. This involves synthesizing a focused library of derivatives and subjecting them to a cascade of physicochemical and biological assays.
Protocol 1: Library Synthesis via Amide Coupling
This protocol describes a general method for derivatizing the 4-amino group of the parent scaffold.
-
Scaffold Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.2 eq), and stir for 10 minutes at room temperature to neutralize the hydrochloride and free the amine.
-
Coupling Reagents: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in the same solvent. Add a peptide coupling agent, such as HATU (1.1 eq), and allow it to activate for 5 minutes.
-
Reaction: Add the activated carboxylic acid solution dropwise to the solution of the pyrazole scaffold.
-
Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up & Purification: Upon completion, perform an aqueous work-up to remove excess reagents. Purify the crude product using flash column chromatography or preparative HPLC to yield the desired amide derivative.[15][16]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC50 value of synthesized compounds against a target kinase.[17]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add the following to each well:
-
2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
2.5 µL of the target kinase diluted in kinase assay buffer.
-
-
Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Use a commercial kit like ADP-Glo™ to measure kinase activity.[18]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[18] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that reduces cell viability by 50% (CC50), providing a measure of its general cytotoxicity.[19][20][21][22]
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.
Conclusion
The This compound molecule is built upon the pyrazole core, a privileged scaffold with a proven track record in FDA-approved therapeutics.[3] Its inherent properties—metabolic stability, well-defined hydrogen bonding capabilities, and synthetic tractability—make it a superior choice over more basic or electronically ambiguous heterocycles for many applications, especially in the competitive field of kinase inhibitor design.[7] The presence of three distinct points for chemical modification provides medicinal chemists with a versatile and powerful platform for generating novel, potent, and selective drug candidates. The experimental workflows detailed in this guide provide a clear and robust pathway for any research team to unlock the full potential of this promising scaffold.
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A Comparative Guide to the Biological Activity Screening of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Derivatives
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] The unique five-membered ring structure containing two adjacent nitrogen atoms provides a versatile scaffold for the development of novel therapeutic agents.[4] Researchers have extensively explored pyrazole derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][5] Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the clinical significance of this heterocyclic system.[6] This guide focuses on a specific subclass of pyrazole derivatives: ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoates. By exploring the biological activity of derivatives of this scaffold, we aim to provide researchers, scientists, and drug development professionals with a comparative overview of their potential and the methodologies for their evaluation.
This guide will delve into the synthesis of these derivatives and provide a comparative analysis of their biological activities, supported by experimental data from the literature. We will also present detailed protocols for key biological screening assays to enable researchers to conduct their own investigations and contribute to the growing body of knowledge on this promising class of compounds.
Synthetic Strategies for Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Derivatives
The synthesis of the core scaffold, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, and its subsequent derivatization are crucial steps in exploring its therapeutic potential. A common synthetic route involves the reaction of a hydrazine derivative with a β-ketoester to form the pyrazole ring. For the specific scaffold of interest, this would typically involve the reaction of a substituted hydrazine with an appropriate propanoate derivative.
Further diversification of the lead compound is often achieved by modifying the 4-amino group. This can be accomplished through various reactions, such as acylation to form amides, Schiff base formation with aldehydes, or alkylation. These modifications allow for the exploration of the structure-activity relationship (SAR), providing insights into how different functional groups influence biological activity.
Comparative Biological Activity Screening
The true potential of novel chemical entities is unveiled through rigorous biological screening. In this section, we will compare the reported anticancer, antimicrobial, and anti-inflammatory activities of various pyrazole derivatives, with a focus on highlighting the potential of the ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate scaffold and its analogues.
Anticancer Activity
Pyrazole derivatives have shown considerable promise as anticancer agents, with mechanisms of action that include the inhibition of various kinases like CDK2, EGFR, and VEGFR-2.[2] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
Workflow for Anticancer Screening:
Caption: A generalized workflow for the synthesis and in vitro anticancer screening of pyrazole derivatives.
Comparative Anticancer Activity Data:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrazole-Carbaldehyde Derivative 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [2] |
| Indole-Pyrazole Derivative 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7–64.8 | [2] |
| Indole-Pyrazole Derivative 34 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7–64.8 | [2] |
| Pyrazolo[4,3-c]pyridine Derivative 41 | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [2] |
| Pyrazolo[4,3-c]pyridine Derivative 41 | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [2] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | HepG2 (Liver) | 13.14 | Roscovitine | - | [7][8] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | MCF-7 (Breast) | 8.03 | Roscovitine | - | [7][8] |
| Diphenyl Pyrazole-Chalcone 6i | HNO-97 (Head & Neck) | >80% inhibition at 100 µg/mL | - | - | [9] |
| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | Cisplatin/Gemcitabine | - | [3] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 | Cisplatin/Gemcitabine | - | [3] |
Discussion: The data presented in the table showcase the potent anticancer activity of various pyrazole derivatives against a range of cancer cell lines. For instance, the pyrazole-carbaldehyde derivative 43 exhibited significantly higher potency against MCF-7 breast cancer cells compared to the standard drug Doxorubicin.[2] Similarly, indole-pyrazole derivatives 33 and 34 displayed potent inhibition of HCT116 colon cancer cells.[2] While specific data for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate derivatives is not yet widely published, the promising results from these analogous structures suggest that this scaffold is a valuable starting point for the design of novel anticancer agents. Further synthesis and screening of derivatives of the title compound are warranted to explore their full potential.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[1][10]
Workflow for Antimicrobial Screening:
Caption: A comprehensive workflow for evaluating the anti-inflammatory potential of pyrazole derivatives.
Comparative Anti-inflammatory Activity Data:
| Compound/Derivative | Assay | Activity | Reference Compound | Activity | Reference |
| Pyrazole Analogue 4 | Carrageenan-induced paw edema | Better than standard | Diclofenac sodium | - | [1] |
| Pyrazoline 2d | Carrageenan-induced paw edema | Potent | - | - | [5] |
| Pyrazoline 2e | Nociception inhibition | More potent than 2d | - | - | [5] |
| Pyrazolo[1,5-a]quinazoline 13i | LPS-induced NF-κB inhibition | IC50 < 50 µM | - | - | [11] |
| Pyrazolo[1,5-a]quinazoline 16 | LPS-induced NF-κB inhibition | IC50 < 50 µM | - | - | [11] |
Discussion: The anti-inflammatory potential of the pyrazole scaffold is well-established. The reviewed literature indicates that pyrazole analogues can exhibit superior in vivo anti-inflammatory activity compared to standard drugs like Diclofenac sodium. [1]Pyrazoline derivatives have also demonstrated potent inhibition of carrageenan-induced paw edema and nociception. [5]Furthermore, pyrazolo[1,5-a]quinazolines have been identified as inhibitors of NF-κB, a key signaling pathway in inflammation. [11]These results underscore the promise of the pyrazole core in the development of novel anti-inflammatory agents. The ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate scaffold, with its potential for diverse functionalization, represents an attractive starting point for the design of new anti-inflammatory drug candidates.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key biological screening assays discussed in this guide.
Protocol 1: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [12]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS) [13]* Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. [14]Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. [14]4. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [15]5. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [13]Measure the absorbance at 570 nm using a microplate reader. [12]6. Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Antimicrobial Susceptibility Testing using the Kirby-Bauer Disc Diffusion Method
The Kirby-Bauer method is a standardized qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents. [16][17] Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile filter paper discs (6 mm)
-
Test compounds (dissolved in a suitable solvent)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Chloramphenicol)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). [18]2. Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage. [16]3. Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the test compounds onto the surface of the agar. Also, apply standard antibiotic discs as positive controls. Ensure the discs are placed at least 24 mm apart. [17]4. Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours. [18]5. Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc to the nearest millimeter. [18]6. Interpretation: Compare the zone diameters of the test compounds to those of the standard antibiotics to assess their relative antimicrobial activity.
Conclusion and Future Directions
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The existing body of research on pyrazole derivatives demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. While specific data on ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate derivatives is still emerging, the promising activities of structurally related compounds provide a strong rationale for the continued investigation of this particular scaffold.
Future research should focus on the synthesis and comprehensive biological screening of a diverse library of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate derivatives. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds for further optimization. The application of the standardized protocols outlined in this guide will ensure the generation of high-quality, comparable data, thereby accelerating the drug discovery process. It is through such systematic and rigorous investigation that the full therapeutic potential of this promising class of molecules can be realized.
References
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- PubMed. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition.
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- National Institutes of Health. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride
Introduction: A Proactive Stance on Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel, protects our environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride.
Important Preliminary Note: As a novel or specialized research chemical, a specific, universally available Safety Data Sheet (SDS) for this compound may not be readily accessible. The foundational principle of laboratory safety dictates that in the absence of complete hazard data, a substance must be treated as potentially hazardous.[1] The procedures outlined below are therefore conservative and designed to provide the highest level of safety. Always prioritize your institution's specific Environmental Health & Safety (EHS) guidelines.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Inferred Hazard Profile
Before handling any chemical waste, understanding its potential hazards is paramount. While detailed toxicological data for this specific molecule is scarce, an analysis of its structure—containing an amino-pyrazole moiety, an ester, and a hydrochloride salt—suggests the following potential hazards. Similar compounds are classified as skin and eye irritants.[2][3] Therefore, it is prudent to handle this compound as, at a minimum, an irritant that may be harmful if ingested or inhaled.[4]
Mandatory Personal Protective Equipment (PPE)
Appropriate PPE is your primary line of defense against chemical exposure. The following table outlines the minimum required PPE for handling both the pure compound and its subsequent waste products.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects eyes from splashes of liquid waste or contact with solid particulates, which may cause serious irritation or damage.[3][6] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Check for breakthrough time if handling for extended periods. | Prevents direct skin contact, absorption, and potential skin irritation or allergic reaction.[2][6] |
| Body Protection | Standard flame-resistant (FR) laboratory coat. | Protects skin and personal clothing from incidental contact and minor spills. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Ensures respiratory protection if the compound becomes airborne, preventing potential irritation of the respiratory tract.[7] |
Part 2: The Disposal Protocol: A Step-by-Step Workflow
Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is a serious compliance violation and environmental hazard.[1][8] All waste containing this compound must be managed as hazardous waste.
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous Waste: From the moment of generation, this chemical waste must be classified as hazardous.[9] This classification is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]
-
Segregate Incompatibles: Proper segregation prevents dangerous chemical reactions.[1][13] Store waste containers of this compound separately from the following incompatible material classes:
Step 2: Containerization
-
Select a Compatible Container: The container must be made of a material that does not react with the waste. The original chemical container is often the best choice.[15] If unavailable, a high-density polyethylene (HDPE) or glass bottle with a screw-on cap is a suitable alternative.[14][15] The container must be in good condition, free of leaks, and clean on the outside.[10][15]
-
Leave Headspace: Do not fill the container to the brim. Leave at least 10% or one inch of headspace to allow for vapor expansion.[14]
-
Keep Container Closed: The waste container must be securely closed at all times, except when adding waste.[15] This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills.
Step 3: Labeling
Clear and accurate labeling is essential for safety and compliance.[13] Your institution's EHS department will provide official hazardous waste tags. The label must include:
-
The words "HAZARDOUS WASTE" [14]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[14]
-
Hazard Characteristics: Check the boxes for "Toxic" and "Corrosive" (as a hydrochloride salt) or "Irritant".
-
Composition: List all components and their approximate percentages, including solvents.
Step 4: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): The waste must be stored in a designated SAA, which is at or near the point of generation (e.g., in the laboratory where the waste was created).[9][14] This area should be clearly marked.
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents a spill from spreading.[16]
-
Monitor Accumulation Time: Do not store full containers in the lab for extended periods. Once a container is full, it should be dated and a request for pickup should be submitted promptly.[15] Federal and state regulations limit how long waste can be stored in an SAA.[9][14]
Step 5: Final Disposal
-
Contact EHS for Pickup: Never attempt to dispose of the waste yourself. Your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor is responsible for the final treatment and disposal.[1][13]
-
Submit a Waste Collection Request: Follow your institution's procedure to submit a chemical waste collection request form.[15]
-
Document Everything: Maintain meticulous records of the waste generated and its disposal as part of good laboratory practice and for potential regulatory audits.[1]
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill (<100 mL) that you are trained to handle:
-
Evacuate for Large Spills: For large spills, or any spill you are not equipped or comfortable cleaning:
-
Evacuate the area immediately.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
-
Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
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Hazardous Waste. US EPA. [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]
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Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
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Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
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A Senior Application Scientist's Guide to Handling Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride. As a specialized reagent in drug discovery and development, ensuring personnel safety and procedural integrity is paramount. This guide is built on the foundational principles of risk assessment, appropriate barrier protection, and compliant waste management.
Hazard Assessment: An Evidence-Based Approach
| Hazard Category | GHS Hazard Statement | Rationale & Representative Sources |
| Acute Oral Toxicity | H302: Harmful if swallowed | Pyrazole derivatives can be harmful if ingested.[1][2] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with skin is likely to cause irritation.[3][4] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | The compound, likely a fine powder, poses a significant risk of causing serious, potentially damaging, eye irritation upon contact.[1][2][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may lead to irritation of the respiratory tract.[1][4] |
| Skin Sensitization | May cause an allergic skin reaction | Some hydrochloride salts of similar compounds are known to be skin sensitizers.[5] |
This assessment mandates the use of comprehensive Personal Protective Equipment (PPE) to create a reliable barrier against all potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.
Core Personal Protective Equipment (PPE) Requirements
The minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[6] However, for handling this compound, an enhanced level of protection is required based on the hazard assessment.
| Protection Type | Required PPE | Rationale for Selection |
| Eye & Face Protection | Chemical safety goggles or a face shield worn over safety glasses | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection against splashes and airborne particulates, which are known to cause serious eye irritation.[7][8] A face shield should be used when a larger splash hazard exists. |
| Hand Protection | Nitrile gloves | Nitrile gloves provide adequate protection against incidental chemical contact. Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[9] For prolonged handling, consult glove manufacturer data for breakthrough times. |
| Body Protection | Laboratory coat | A buttoned lab coat protects clothing and skin from potential splashes and spills.[7] |
| Respiratory Protection | Use in a certified chemical fume hood or ventilated enclosure | Engineering controls are the primary line of defense against respiratory exposure. All handling of the solid compound that may generate dust must be performed in a fume hood or other ventilated enclosure to prevent inhalation.[1][2][9] If engineering controls are not feasible, a NIOSH-approved particulate respirator (e.g., N95) may be required after a formal respiratory protection assessment.[9] |
Operational and Disposal Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following sections provide a step-by-step guide for the entire lifecycle of the chemical in the laboratory, from receiving to disposal.
Workflow Diagram
Caption: Logical workflow for handling this compound.
Step-by-Step Handling Protocol
1. Pre-Handling Preparation
-
Review Documentation: Before starting, thoroughly review this guide and any available safety information for similar compounds. Per OSHA's Hazard Communication Standard, employers must provide access to safety data sheets and appropriate training for all hazardous chemicals.[10][11]
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check certification date and airflow monitor).
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in Section 2.
2. Handling the Compound (Inside a Fume Hood)
-
Unpacking: Carefully unpack the container inside the fume hood.
-
Weighing: To prevent generating airborne dust, do not pour the dry powder. Use a spatula to carefully transfer the desired amount to a weigh boat. Handle the solid gently to minimize dust formation.[9]
-
Transfer: Transfer the weighed compound directly to the reaction or dissolution vessel.
-
Dissolution: Add the solvent slowly to the solid to avoid splashing. If the process is exothermic, ensure adequate cooling is available.
3. Post-Handling and Cleanup
-
Decontamination: Wipe down all surfaces inside the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol or as dictated by your lab's protocol) to remove any residual chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and completing work.[1][3]
Disposal Plan
Proper chemical waste disposal is a legal and ethical requirement. Never dispose of pyrazole derivatives down the drain.[12]
-
Solid Waste:
-
Collect all unused or contaminated solid material (e.g., excess compound, contaminated weigh boats, paper towels from cleanup) in a dedicated, clearly labeled, and sealable hazardous waste container.[12][13]
-
The label must include the full chemical name: "this compound" and appropriate hazard warnings ("Irritant," "Harmful").[13]
-
-
Liquid Waste:
-
Collect all solutions containing the compound and any rinsate from cleaning glassware into a designated, leak-proof hazardous liquid waste container.[12]
-
Ensure the waste container is compatible with the solvents used and is clearly labeled.
-
-
Empty Containers:
-
Final Disposal:
-
Store all hazardous waste containers in a designated satellite accumulation area.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department.[13]
-
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound while ensuring the protection of themselves, their colleagues, and the environment.
References
- SAFETY DATA SHEET. (2025, December 20). Thermo Fisher Scientific.
- Ethyl 4-cyano-1H-pyrazole-5-carboxylate - SAFETY DATA SHEET. (2024, March 31). Thermo Fisher Scientific.
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (2025). BenchChem.
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ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
- Pyrazole - Safety Data Sheet. (2025, December 27). ChemicalBook.
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
- MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (2026, January 7). Capot Chemical.
- Personal Protective Equipment (PPE) in the Laboratory. (2017, August 2). Westlab.
- Ethyl 3-amino-1H-pyrazole-4-carboxylate-SDS. (2024, March 18). MedChemExpress.
- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
-
Personal Protective Equipment (PPE) in Laboratories. (2016, February 12). UW Environmental Health & Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
